molecular formula C10H13FOS B6286905 (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane CAS No. 2635937-77-6

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6286905
CAS No.: 2635937-77-6
M. Wt: 200.27 g/mol
InChI Key: SVIFNLFUXSDCJW-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C10H13FOS and its molecular weight is 200.27 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is 200.06711437 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-2-fluoro-1-methyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-4-12-8-5-7(2)10(11)9(6-8)13-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFNLFUXSDCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is a highly specialized synthetic building block utilized primarily in the development of epigenetic therapeutics. Specifically, it serves as a critical precursor for synthesizing acylsulfonohydrazide-based inhibitors targeting KAT6A (Lysine acetyltransferase 6A) , an enzyme implicated in various malignancies including acute myeloid leukemia (AML) and estrogen receptor-positive breast cancers[1].

This technical whitepaper provides a comprehensive overview of the compound's chemical identifiers, its mechanistic role in structure-activity relationship (SAR) campaigns, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity and Core Identifiers

Accurate identification and tracking of this building block are essential for regulatory compliance and procurement in drug discovery workflows. Below is a consolidated table of its core chemical identifiers,[2].

Identifier TypeValue
IUPAC Name (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane
CAS Registry Number 2635937-77-6
Molecular Formula C₁₀H₁₃FOS
Molecular Weight 200.28 g/mol
MDL Number MFCD33404004
SMILES (Isomeric) CCOc1cc(C)c(F)c(SC)c1
Structural Class Aryl methyl thioether (Aryl methyl sulfide)

Structural Significance & Mechanistic Role in Drug Design

The Privileged 5-Ethoxy-2-fluoro-3-methylphenyl Motif

In the realm of KAT6A inhibition, the 5-ethoxy-2-fluoro-3-methylphenyl moiety has emerged as a "privileged pharmacophore"[1]. High-resolution X-ray crystallography of KAT6A in complex with acylsulfonohydrazide inhibitors (such as WM-8014 and WM-1119 analogues) reveals that this specific tri-substituted aromatic ring perfectly occupies the acetyl-coenzyme A (AcCoA) binding pocket[3].

  • The Ethoxy Group: Acts as a critical hydrogen bond acceptor and provides optimal steric bulk to fill the hydrophobic sub-pocket of the enzyme.

  • The Fluoro Group: Lowers the pKa of adjacent protons, modulates the dihedral angle of the attached functional groups, and enhances metabolic stability against oxidative degradation.

  • The Methyl Group: Provides essential van der Waals interactions that lock the aromatic ring into the bioactive conformation.

Rationale for the Methylsulfane (-SCH₃) Precursor

While this motif is traditionally incorporated on the Right-Hand Side (RHS) of inhibitors as a benzoyl derivative, the availability of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane allows medicinal chemists to invert the pharmacophore. By oxidatively cleaving the methylthio ether to an arylsulfonyl chloride, researchers can install this privileged motif on the Left-Hand Side (LHS) of the acylsulfonohydrazide scaffold[1]. This structural inversion is a critical strategy for bypassing intellectual property (IP) landscapes and improving the pharmacokinetic (PK) profiles of the inhibitors.

Visualization: KAT6A Signaling and Inhibition Mechanism

KAT6A_Pathway Inhibitor KAT6A Inhibitor (Acylsulfonohydrazide) KAT6A KAT6A (MYST HAT) Inhibitor->KAT6A Competitive Inhibition Senescence Cellular Senescence (Therapeutic Outcome) Inhibitor->Senescence Induces Histone Histone Acetylation (H3K9ac, H3K14ac) KAT6A->Histone Catalyzes AcCoA Acetyl-CoA AcCoA->KAT6A Cofactor Binding Transcription Gene Transcription (Cell Cycle Genes) Histone->Transcription Activates Proliferation Tumor Cell Proliferation (Breast Cancer, AML) Transcription->Proliferation Promotes

Caption: KAT6A signaling pathway and the mechanism of action for acylsulfonohydrazide inhibitors.

Synthetic Workflows & Experimental Protocols

To utilize (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in drug synthesis, it must first be converted into an electrophilic species—typically an arylsulfonyl chloride. The following protocols detail a self-validating, high-yielding workflow.

Visualization: Synthetic Workflow

Synthesis_Workflow Thioether (5-Ethoxy-2-fluoro- 3-methylphenyl)(methyl)sulfane Oxidation Oxidative Cleavage (NCS, HCl) Thioether->Oxidation SulfonylChloride Arylsulfonyl Chloride Oxidation->SulfonylChloride Yields Coupling Hydrazide Coupling (Pyridine, DCM) SulfonylChloride->Coupling KAT6A_Inhibitor Target Inhibitor Coupling->KAT6A_Inhibitor Final Product

Caption: Synthetic workflow converting the methylsulfane building block into a KAT6A inhibitor.

Protocol 1: Oxidative Cleavage to Arylsulfonyl Chloride

This step employs N-chlorosuccinimide (NCS) and aqueous hydrochloric acid. This method is chosen over direct chlorine gas for its superior bench-top safety, precise stoichiometric control, and avoidance of over-chlorination on the electron-rich ethoxy-substituted aromatic ring.

Reagents:

  • (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (4.0 equiv)

  • 2M Aqueous HCl (5.0 equiv)

  • Acetonitrile (MeCN) / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether (1.0 equiv) in the MeCN/Water solvent mixture. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acidification: Slowly add 2M aqueous HCl (5.0 equiv) to the stirring solution.

  • Oxidation: Add NCS (4.0 equiv) portion-wise over 15 minutes. Causality Note: The reaction proceeds via a sulfonium intermediate. Maintaining 0 °C prevents the exothermic decomposition of the intermediate and suppresses unwanted electrophilic aromatic substitution (chlorination) on the ring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass, noting that the sulfonyl chloride may hydrolyze to the sulfonic acid on the LC column).

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride. Use immediately in the next step to prevent hydrolysis.

Protocol 2: Hydrazide Coupling

Reagents:

  • 5-Ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv)

  • Target Aryl Hydrazide (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend the aryl hydrazide (1.1 equiv) in anhydrous DCM under an inert nitrogen atmosphere.

  • Catalysis: Add pyridine (2.0 equiv) and cool the mixture to 0 °C. Causality Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the coupling.

  • Coupling: Dissolve the freshly prepared sulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture.

  • Maturation: Stir for 12 hours, allowing the reaction to gradually reach room temperature.

  • Purification: Quench with 1M HCl to remove excess pyridine. Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to isolate the final acylsulfonohydrazide inhibitor.

Analytical Characterization Strategies

To validate the integrity of the (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane starting material before committing it to complex syntheses, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Expect a triplet near

      
       1.40 ppm (3H) and a quartet near 
      
      
      
      4.00 ppm (2H) corresponding to the ethoxy group.
    • A sharp singlet near

      
       2.45 ppm (3H) for the -SCH₃ group.
      
    • A doublet or broad singlet near

      
       2.25 ppm (3H) for the aromatic methyl group.
      
    • Two aromatic protons in the

      
       6.50 - 7.00 ppm range, showing coupling to the fluorine atom.
      
  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet/doublet around

    
     -115 to -125 ppm, characteristic of an aryl fluoride flanked by methyl and thioether groups.
    
  • LC-MS (ESI+): Expected

    
     for [M+H]⁺ is approximately 201.1.
    

References

  • MDL Mfcd33404004 | Sigma-Aldrich Sigma-Aldrich Product Catalog URL:

  • 2807455-12-3 | 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid BLDpharm Chemical Database URL:[2]

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes National Center for Biotechnology Information (PMC) URL:[1]

  • 6PDG: Crystal structure of MYST acetyltransferase domain in complex with inhibitor 83 RCSB Protein Data Bank URL:[3]

Sources

Solubility Profile of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical and agrochemical development, profoundly influencing formulation design, bioavailability, and process chemistry. This guide presents a comprehensive methodological framework for characterizing the solubility of the novel compound, (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, across a diverse range of organic solvents. While specific experimental data for this exact molecule is not yet publicly available, this document provides researchers, scientists, and drug development professionals with the requisite theoretical grounding and detailed, field-proven experimental protocols to generate a robust and reliable solubility profile. We will detail the equilibrium shake-flask method as the gold standard for thermodynamic solubility, supported by High-Performance Liquid Chromatography (HPLC) for precise quantification. The causality behind experimental choices, from solvent selection to analytical validation, is elucidated to ensure scientific integrity and reproducibility.

Introduction to Solubility Profiling

The Critical Role of Solubility in Chemical Development

The journey of a new chemical entity (NCE) from discovery to application is critically dependent on its physicochemical properties, with solubility being paramount. For therapeutic agents, poor solubility can lead to low absorption and inadequate bioavailability, rendering an otherwise potent molecule ineffective. In agrochemical research, solubility dictates how a compound can be formulated and applied, affecting its efficacy and environmental fate.[1] Therefore, a comprehensive understanding of a compound's behavior in various solvent systems is not merely a data-gathering exercise; it is a foundational step that informs critical downstream decisions in process development, formulation, and toxicology.[2]

Target Compound: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

The subject of this guide is (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane. Its structure, featuring a fluorinated and ethoxy-substituted aromatic ring with a methylsulfane group, suggests a molecule of moderate polarity and lipophilicity. The presence of the fluorine atom and the thioether linkage are common motifs in modern pharmaceuticals and agrochemicals, often introduced to modulate metabolic stability and binding affinity.[3] The structural alerts point towards a compound that is likely poorly soluble in aqueous media but may exhibit a wide range of solubilities in organic solvents, making this investigation essential.

Foundational Principles: "Like Dissolves Like"

The principle of "like dissolves like" serves as a guiding heuristic for predicting solubility.[4][5] This rule is predicated on the concept that substances with similar intermolecular forces are more likely to be miscible.[6]

  • Polar Solvents (e.g., ethanol, acetonitrile) effectively dissolve polar solutes and ionic compounds by forming strong dipole-dipole or hydrogen-bonding interactions.[7]

  • Nonpolar Solvents (e.g., hexane, toluene) excel at dissolving nonpolar solutes through weaker van der Waals forces.[5]

The solubility of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane will therefore be a function of the interplay between its intrinsic polarity and the polarity of the chosen solvent.[8]

Pre-Analytical Strategy and Safety Protocols

Analyte Sourcing and Purity Confirmation

Before commencing any solubility study, the identity and purity of the (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane sample must be rigorously confirmed. A purity of ≥98% is recommended to ensure that impurities do not significantly influence the solubility measurements. Standard analytical techniques such as NMR, LC-MS, and elemental analysis should be employed for characterization.

Rationale for Solvent Selection

A carefully selected panel of solvents is crucial for building a comprehensive profile. The chosen solvents should span a wide range of polarities and chemical classes to probe various intermolecular interactions.

SolventChemical ClassPolarity IndexBoiling Point (°C)Key Interaction Potential
Hexane Aliphatic Hydrocarbon0.169Van der Waals forces
Toluene Aromatic Hydrocarbon2.4111π-π stacking, Van der Waals
Dichloromethane (DCM) Halogenated Hydrocarbon3.140Dipole-dipole
Ethyl Acetate Ester4.477Dipole-dipole, H-bond acceptor
Acetone Ketone5.156Dipole-dipole, H-bond acceptor
Acetonitrile (ACN) Nitrile5.882Strong dipole-dipole
Ethanol Alcohol4.378H-bond donor & acceptor
Methanol Alcohol5.165H-bond donor & acceptor
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2189Strong dipole-dipole, H-bond acceptor
Laboratory Safety and Hazard Mitigation

Handling organic solvents and novel chemical entities requires strict adherence to safety protocols. All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves.[9]

  • Solvent Handling: Keep solvent containers tightly sealed when not in use. Store only the necessary quantities in the immediate work area.

  • Compound Handling: Treat (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane as a compound of unknown toxicity. Avoid inhalation of dust or direct skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Methodology for Solubility Determination

The choice of method depends on the desired outcome. For a definitive thermodynamic value, the equilibrium shake-flask method is unparalleled.[10] For faster, more preliminary screening, high-throughput methods can be employed.[2]

Overall Experimental Workflow

The process follows a logical sequence from preparation to analysis, ensuring data integrity at each stage.

G Figure 1: Overall Solubility Determination Workflow cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis & Quantification A Source & Qualify Analyte (>98% Purity) C Add Excess Analyte to Solvent A->C B Select & Prepare Organic Solvents B->C D Equilibrate with Agitation (24-48h at 25°C) C->D E Phase Separation (Centrifugation/Settling) D->E F Filter Supernatant (0.22 µm PTFE filter) E->F G Prepare Serial Dilutions of Filtrate F->G H HPLC-UV Analysis vs. Calibration Curve G->H I Calculate Solubility (mg/mL & Molarity) H->I

Caption: Figure 1: Overall Solubility Determination Workflow

Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[10]

Materials:

  • (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess amount of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane to a 20 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium. A starting point of ~20 mg is typical.

  • Solvent Addition: Accurately add 10.0 mL of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 to 48 hours.[11] This extended time is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand for 1-2 hours to allow undissolved solids to settle. For finely suspended particles, centrifugation at 5000 rpm for 15 minutes is recommended.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Attach a 0.22 µm PTFE syringe filter and discard the first ~0.5 mL to saturate any potential binding sites on the filter membrane.[12] Collect the subsequent filtrate into a clean, labeled vial. This filtration step is crucial to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the analyte concentration into the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples via HPLC-UV for quantification.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography is a precise and reliable method for quantifying the concentration of a dissolved compound.[13][14]

HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to an absorbance maximum for the analyte (determined by scanning a standard solution).

  • Injection Volume: 10 µL.

Calibration Curve:

  • Prepare a stock solution of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane of known concentration in a suitable solvent (e.g., acetonitrile).

  • Create a series of at least five standard solutions via serial dilution to span the expected concentration range of the solubility samples.

  • Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Perform a linear regression on the data. A correlation coefficient (R²) of >0.998 is required for a valid calibration curve.[14]

G Figure 2: HPLC Quantification Protocol A Prepare Stock Solution (Known Concentration) B Create 5-Point Serial Dilution Standards A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.998 C->D G Interpolate Concentration from Calibration Curve D->G Use for Interpolation E Inject Filtered & Diluted Solubility Sample F Measure Peak Area of Sample E->F F->G H Calculate Original Solubility (Account for Dilution Factor) G->H

Caption: Figure 2: HPLC Quantification Protocol

Data Analysis and Presentation

Calculating Solubility

Once the concentration of the diluted sample is determined from the HPLC calibration curve, the solubility in the original, undiluted sample is calculated using the following formula:

Solubility (mg/mL) = CHPLC × Dilution Factor

Where:

  • CHPLC is the concentration (in mg/mL) determined by HPLC.

  • Dilution Factor is the total dilution performed on the filtrate.

This value can be converted to molarity (mol/L) using the molecular weight of the compound (MW = 200.26 g/mol for C₁₀H₁₃FOS).

Tabulation of Results

Organizing the final data into a clear, structured table is essential for comparison and interpretation.

SolventPolarity IndexSolubility (mg/mL)Solubility (M)Qualitative Assessment
Hexane0.1Experimental ValueCalculated Valuee.g., Sparingly Soluble
Toluene2.4Experimental ValueCalculated Valuee.g., Soluble
Dichloromethane3.1Experimental ValueCalculated Valuee.g., Freely Soluble
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., Soluble
Acetone5.1Experimental ValueCalculated Valuee.g., Freely Soluble
Acetonitrile5.8Experimental ValueCalculated Valuee.g., Soluble
Ethanol4.3Experimental ValueCalculated Valuee.g., Soluble
Methanol5.1Experimental ValueCalculated Valuee.g., Soluble
DMSO7.2Experimental ValueCalculated Valuee.g., Very Soluble
Interpreting the Profile

The resulting data table will provide a clear solubility profile. It is expected that (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane will exhibit lower solubility in nonpolar solvents like hexane and significantly higher solubility in more polar solvents, particularly those that can engage in dipole-dipole interactions like acetone, acetonitrile, and DMSO. This profile will be invaluable for selecting appropriate solvents for synthetic reactions, purification (e.g., crystallization), and the development of stable formulations.

Conclusion

This technical guide has outlined a robust, scientifically-grounded framework for determining the solubility profile of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in organic solvents. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and employing precise HPLC-UV quantification, researchers can generate reliable and reproducible data.[10] This information is fundamental for advancing the development of this compound, enabling rational solvent selection for chemical processing and guiding early-stage formulation strategies. The presented protocols are designed to be self-validating, ensuring the highest level of scientific integrity for this critical characterization step.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • PubMed. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • KU Leuven. (2026). How to crystallize your sample.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • Chevron Phillips Chemical. (n.d.). Sulfolane.
  • ACS Publications. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.
  • Millipore. (n.d.).
  • Lund University Publications. (n.d.).
  • ResearchGate. (2025).
  • Pharma Excipients. (2025).
  • MDPI. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
  • International Journal of Applied Pharmaceutics. (2024). Co-crystallization: Technique for solubility enhancement - A review.
  • ACS Publications. (2005).
  • Unknown Source. (n.d.). Precautions for Handling Organic Solvent.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • Thermo Fisher Scientific. (2012).
  • Scribd. (n.d.). Organic Solvent Safety Precautions.
  • Homework.Study.com. (n.d.). How does polarity affect solubility?.
  • Carl ROTH. (n.d.).
  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • ChemScene. (n.d.). (2-Ethoxy-5-fluorophenyl)(methyl)sulfane.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.
  • Sigma-Aldrich. (n.d.). (2-ethoxy-3-fluoro-5-methylphenyl)(methyl)sulfane.

Sources

Thermodynamic stability of fluorinated aryl methyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Fluorinated Aryl Methyl Sulfides: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, fluorinated aryl methyl sulfides (thioanisoles) represent a critical intersection of lipophilicity modulation and metabolic engineering. While the methylthio group (-SMe) is a potent electron donor and lipophilic enhancer, its susceptibility to rapid oxidative clearance (S-oxidation) limits its utility.

This guide analyzes the thermodynamic and kinetic stability of fluorinated thioanisoles. We explore how strategic fluorine substitution—specifically at ortho and para positions—alters the electronic landscape of the sulfur atom, modulates the C–S bond rotational barrier, and thermodynamically disfavors the formation of sulfoxide/sulfone metabolites.

Theoretical Framework: The "Fluorine Effect" on Sulfur

The stability of fluorinated aryl sulfides is governed by two opposing thermodynamic forces: Induction (-I) and Resonance (+R) .

  • Electronic Depletion of Sulfur: The high electronegativity of fluorine (

    
    ) exerts a strong inductive withdrawal through the 
    
    
    
    -framework. This lowers the energy of the sulfur lone pair (HOMO), increasing the oxidation potential (
    
    
    )
    .
  • Hammett Correlation: The rate of S-oxidation correlates with Hammett substituent constants (

    
    ).[1]
    
    • Electron-Donating Groups (EDG)

      
       Negative 
      
      
      
      
      
      Faster Oxidation.
    • Electron-Withdrawing Groups (EWG, like F)

      
       Positive 
      
      
      
      
      
      Slower Oxidation.
    • Insight: For thioanisoles, the reaction constant

      
       is typically negative (
      
      
      
      to
      
      
      ), confirming that electron deficiency at the sulfur center thermodynamically hinders electrophilic attack by Cytochrome P450 (CYP450) enzymes.

Thermodynamic Stability Profile

Conformational Landscapes: The "Orthogonal Twist"

Unlike non-fluorinated thioanisole, which prefers a planar conformation to maximize


 conjugation, ortho-fluorinated analogues exhibit a distinct orthogonal preference .
  • Steric/Electronic Repulsion: The lone pairs on the ortho-fluorine atom repel the sulfur lone pairs (

    
     repulsion).
    
  • Thermodynamic Consequence: This forces the S-Me bond to rotate roughly 90° out of the aromatic plane.

  • Metabolic Shielding: This orthogonal twist disrupts conjugation, further isolating the sulfur electrons and sterically hindering enzymatic approach.

Figure 1: Conformational Energy Landscape (Visualizing the rotational barrier of the C-S bond)

ConformationalLandscape cluster_legend Thermodynamic Driver Planar Planar Conformation (Max Conjugation) High Energy in o-F TS Rotational Transition State (~3-5 kcal/mol barrier) Planar->TS Steric Clash (F...S) Orthogonal Orthogonal Conformation (Min Steric Repulsion) Thermodynamic Minimum TS->Orthogonal Relaxation Text Ortho-F substitution destabilizes the planar form due to lone-pair repulsion, locking the molecule in the orthogonal state.

Caption: Energy profile showing the shift from planar to orthogonal preference upon ortho-fluorination.[2][3][4][5][6][7][8][9][10][11]

Oxidation Potentials & Bond Dissociation Energy (BDE)

The thermodynamic resistance to oxidation is quantifiable via Anodic Peak Potentials (


).
Substituent PatternElectronic Effect

(V vs SCE)
Relative Metabolic Stability
Unsubstituted (Ph-SMe) Baseline1.40 VLow (Rapid S-oxidation)
4-Fluoro (p-F) Inductive (-I)1.48 VModerate
2-Fluoro (o-F) Inductive + Steric1.55 VHigh
2,6-Difluoro Dual Inductive + Orthogonal>1.70 VVery High
Pentafluoro Max Electron Withdrawal>2.00 VExtremely High

Note: Higher


 indicates greater thermodynamic difficulty in removing an electron from sulfur, the rate-limiting step in P450-mediated oxidation.

Experimental Methodologies

Protocol A: Pd-Catalyzed C-S Cross-Coupling (Migita-Type)

Best for: Late-stage functionalization of fluorinated aryl halides.

Reagents:

  • Substrate: Fluorinated Aryl Bromide (1.0 equiv)

  • Thiol Source: Potassium Thioacetate (KSAc) or Sodium Thiomethoxide (NaSMe)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-4 mol%)

  • Solvent/Base: 1,4-Dioxane / DIPEA

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Catalyst Pre-complexation: Add

    
     and Xantphos to dioxane; stir at RT for 10 min until the solution turns deep orange (active 
    
    
    
    species).
  • Addition: Add the fluorinated aryl bromide and thiol source.

  • Heating: Reflux at 100°C for 4-12 hours. Monitor by HPLC/TLC.

    • Checkpoint: Fluorinated substrates may react slower due to electron-deficient rings; extend time if necessary.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Stability Assay (Chemical Proxy)

Objective: Rapidly rank thermodynamic stability against S-oxidation.

  • Preparation: Dissolve substrate (0.1 mmol) in

    
     (5 mL).
    
  • Oxidant: Add m-CPBA (1.0 equiv) at 0°C.

  • Monitoring: Quench aliquots at t=5, 15, 30, 60 min.

  • Analysis: Quantify Sulfide : Sulfoxide : Sulfone ratio via

    
     NMR.
    
    • Success Criterion: High stability candidates retain >90% sulfide at t=60 min.

Metabolic Fate & Drug Design Implications[12][13][14][15]

Fluorine acts as a "metabolic roadblock." In non-fluorinated thioanisoles, metabolism is bifurcated between S-oxidation (major) and C-hydroxylation (minor). Fluorine blocks C-hydroxylation sites and electronically suppresses S-oxidation.

Figure 2: Metabolic Divergence Pathway

MetabolicPathway Substrate Fluorinated Aryl Sulfide (Ar-S-Me) Oxidation S-Oxidation (CYP450 / FMO) Substrate->Oxidation Retarded by EWG (F) Hydroxylation Ring Hydroxylation (CYP450) Substrate->Hydroxylation Blocked at C-F sites Sulfoxide Sulfoxide (Ar-SO-Me) Chiral Metabolite Oxidation->Sulfoxide Phase I Note1 Fluorine increases E(ox), making this step slower. Oxidation->Note1 Phenol Hydroxy-Sulfide (HO-Ar-S-Me) Hydroxylation->Phenol Minor Pathway Note2 Direct steric/electronic blocking by F substituent. Hydroxylation->Note2 Sulfone Sulfone (Ar-SO2-Me) Inactive/Excreted Sulfoxide->Sulfone Slow Step

Caption: Fluorine substitution suppresses S-oxidation kinetics and physically blocks ring hydroxylation.

References

  • Schaefer, T., & Baleja, J. D. (1986). Motion about the Csp2—S bond in thioanisole and some derivatives by the J method. Canadian Journal of Chemistry, 64(7), 1326-1331. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Yin, B., et al. (2015).[5] First oxidation potentials of compounds 1 (Table 1). ResearchGate.[12] Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bond energies). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.[13] Drug Metabolism and Disposition, 44(5), 624-633. Link

Sources

Epigenetic Modulation via Acylsulfonohydrazides: A Technical Whitepaper on 5-Ethoxy-2-fluoro-3-methylphenyl Derivatives as KAT6A Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The MYST family of lysine acetyltransferases (KATs)—specifically KAT6A (MOZ/MYST3)—has transitioned from an "undruggable" epigenetic regulator to a highly tractable oncology target[1]. KAT6A is essential for the maintenance of hematopoietic stem cells, and its dysregulation is a primary driver in acute myeloid leukemia (AML) and B-cell lymphomas[2].

Recent breakthroughs in medicinal chemistry have identified the acylsulfonohydrazide chemotype as a potent class of KAT6A inhibitors[3]. Within this class, the 5-ethoxy-2-fluoro-3-methylphenyl moiety has emerged as a highly privileged right-hand side (RHS) pharmacophore[4]. As a Senior Application Scientist specializing in epigenetic drug discovery, I have structured this whitepaper to dissect the structural biology, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate these advanced derivatives.

Structural Biology & Mechanistic Causality

The efficacy of 5-ethoxy-2-fluoro-3-methylphenyl derivatives lies in their ability to act as reversible, competitive inhibitors at the acetyl coenzyme A (AcCoA) binding site of the KAT6A MYST domain[3].

Causality of the Pharmacophore Design:

  • The 5-Ethoxy Group: Provides critical oxygen-mediated hydrogen bonding and dipole interactions within a solvent-exposed sub-pocket of the AcCoA channel, significantly anchoring the molecule[4].

  • The 2-Fluoro and 3-Methyl Substitutions: These are not merely steric fillers. They restrict the dihedral angle of the benzoyl ring, pre-organizing the molecule's conformation. This reduces the entropic penalty upon binding and maximizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking with active-site residues. Furthermore, this specific substitution pattern shields the aromatic ring from rapid microsomal oxidative degradation—a critical flaw that limited the in vivo utility of earlier, unsubstituted phenyl variants.
    
  • Crystallographic Evidence: X-ray diffraction models, such as PDB ID: 6PDG, explicitly demonstrate 5-ethoxy-2-fluoro-3-methylphenyl derivatives (e.g., inhibitor 83) occupying the AcCoA pocket, displacing the natural cofactor and halting histone H3K9 acetylation[5].

KAT6A_Pathway Inhibitor 5-Ethoxy-2-fluoro-3-methylphenyl Derivatives KAT6A KAT6A (MOZ) Enzyme Inhibitor->KAT6A Inhibits H3K9ac Histone H3K9 Acetylation KAT6A->H3K9ac Catalyzes CDKN2A CDKN2A (p16INK4a) Locus H3K9ac->CDKN2A Represses Senescence Cellular Senescence & G1 Arrest CDKN2A->Senescence Drives

Mechanism of KAT6A inhibition by 5-ethoxy-2-fluoro-3-methylphenyl derivatives driving senescence.

Quantitative Structure-Activity Relationship (SAR) Profiling

By locking the RHS as the 5-ethoxy-2-fluoro-3-methylbenzoyl moiety, researchers have systematically varied the left-hand side (LHS) of the acylsulfonohydrazide core to optimize potency[4]. The integration of structurally divergent aryl heterocycles on the LHS directly impacts the hydrogen-bonding capacity at the solvent boundary.

Compound IDLHS Motif (Sulfonyl Side)RHS Motif (Benzoyl Side)Biochemical KAT6A IC₅₀ (μM)
10a Methoxymethyl5-ethoxy-2-fluoro-3-methylphenyl0.11
10b Benzothiophene5-ethoxy-2-fluoro-3-methylphenyl0.78
10c 1H-indole5-ethoxy-2-fluoro-3-methylphenyl0.045
10d 2-hydroxyethoxy5-ethoxy-2-fluoro-3-methylphenyl0.15
WM-1119 (Ref)2-fluorophenyl3-fluoro-5-(pyridin-2-yl)phenyl0.0063

Data synthesized from recent benchmarking studies of KAT6A inhibitor chemotypes[4],[3]. Note: Compound 10c exhibits near-equivalent cellular potency to the gold-standard probe WM-1119, driven by the synergistic binding of the 1H-indole and the 5-ethoxy-2-fluoro-3-methylphenyl groups[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 5-ethoxy-2-fluoro-3-methylphenyl derivatives must utilize self-validating assay designs. Below are the optimized protocols for target engagement and phenotypic validation.

Protocol A: AlphaScreen Biochemical HAT Assay (Target Engagement)

Causality & Logic: AlphaScreen technology is utilized for its exceptional signal-to-noise ratio in detecting epigenetic modifications. To prove that the 5-ethoxy-2-fluoro-3-methylphenyl derivative is an AcCoA-competitive inhibitor (and not an allosteric or assay-interfering artifact), the protocol mandates running the assay at two distinct AcCoA concentrations.

  • Preparation: Prepare recombinant KAT6A MYST domain (10 nM final) in assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense the derivative (e.g., Compound 10c) in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM).

  • Substrate Addition (The Validation Step): Split the assay into two parallel plates. To Plate A, add AcCoA at 0.4 μM (near

    
    ). To Plate B, add AcCoA at 10 μM  (saturating). Add biotinylated Histone H3 peptide (100 nM) to both.
    
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction with an inhibitor cocktail, then add Anti-H3K9ac Acceptor beads and Streptavidin Donor beads. Read on an EnVision multimode plate reader.

  • Data Interpretation: A true competitive inhibitor will show a distinct rightward shift (higher IC₅₀) in Plate B compared to Plate A[4].

Protocol B: SA-β-Galactosidase Cellular Senescence Assay (Phenotypic Validation)

Causality & Logic: Unlike standard chemotherapeutics that trigger apoptosis via DNA damage, KAT6A inhibitors arrest tumor growth by derepressing the CDKN2A locus, forcing the cell into G1 arrest and senescence[2]. To validate this specific mechanism, we must counter-screen for DNA damage.

  • Cell Culture: Seed EMRK1184 lymphoma cells (or an equivalent KAT6A-dependent line) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with 0.5 μM of the 5-ethoxy-2-fluoro-3-methylphenyl derivative for 6 days, refreshing the media and compound on day 3.

  • Senescence Staining: Wash cells with PBS, fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins. Incubate with X-gal staining solution at exactly pH 6.0 at 37°C (without CO₂) for 12–16 hours.

  • Counter-Screen (The Validation Step): In a parallel treated well, perform immunofluorescence for

    
    H2AX  (a marker of double-strand DNA breaks).
    
  • Data Interpretation: A successful, on-target KAT6A inhibitor will yield >70% SA-β-gal positive (blue) cells with no increase in

    
    H2AX foci compared to the DMSO control[2]. If 
    
    
    
    H2AX is elevated, the compound is exhibiting off-target cytotoxicity.

References

  • Baell, J.B., et al. (2018). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth. Nature, 560, 253-257.[Link]

  • Priebbenow, D.L., et al. (2020). Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. Journal of Medicinal Chemistry, 63(9), 4655-4684.[Link]

  • Hermans, S.J., et al. (2020). Crystal structure of MYST acetyltransferase domain in complex with inhibitor 83 (PDB ID: 6PDG). RCSB Protein Data Bank. [Link]

Sources

Technical Whitepaper: Pharmacophore Analysis and Biological Potential of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is a specialized trisubstituted aryl thioether acting as a high-value pharmacophore precursor in modern epigenetic drug discovery. While it possesses intrinsic lipophilic and redox-active properties characteristic of thioanisoles, its primary biological significance lies in its role as the "Right-Hand Side" (RHS) synthase module for KAT6A/B (Lysine Acetyltransferase 6A/B) inhibitors, specifically the clinical candidate WM-1119 and its analogs.

This guide deconstructs the molecule’s physicochemical profile, its critical function in synthesizing epigenetic modulators, and its predicted metabolic trajectory.

Part 1: Structural Deconstruction & Physicochemical Profiling

The molecule is a dense functional array designed to optimize ligand-protein interactions while maintaining metabolic stability.

Pharmacophore Architecture
Functional GroupPositionBiological/Chemical Function
Methylsulfane (-SMe) C1Metabolic Handle / Linker Precursor: Acts as a latent sulfonyl group. In synthesis, it is oxidized to sulfonyl chloride (-SO₂Cl) to form sulfonamide linkages. In vivo, it contributes to lipophilicity (

-donating).
Fluoro (-F) C2Metabolic Blockade: Prevents oxidative metabolism at the ortho-position. It also induces a dipole moment that can influence binding pocket orientation (electronic repulsion/attraction).
Methyl (-CH₃) C3Hydrophobic Anchor: Fills small hydrophobic sub-pockets in the target protein (e.g., KAT6A acetyl-lysine binding channel), enhancing potency via van der Waals interactions.
Ethoxy (-OEt) C5H-Bond Acceptor & Spacer: The oxygen acts as a hydrogen bond acceptor, while the ethyl chain provides steric bulk to enforce selectivity against homologous enzymes (e.g., KAT5 or KAT7).
Physicochemical Properties (Predicted)
  • LogP (Lipophilicity): ~3.8 – 4.2 (High). Indicates excellent membrane permeability but requires formulation strategies for solubility.

  • Topological Polar Surface Area (TPSA): ~34 Ų (Low). Suggests high blood-brain barrier (BBB) penetration potential, relevant for CNS indications.

  • Rotatable Bonds: 3 (Ethoxy chain, S-Methyl). Low entropic penalty upon binding.

Part 2: Primary Biological Utility (Epigenetic Modulation)

The dominant biological application of this scaffold is as the structural progenitor for KAT6A Inhibitors .

The KAT6A Connection (WM-1119 Class)

KAT6A (MOZ) and KAT6B (MORF) are histone acetyltransferases implicated in senescence, stem cell maintenance, and oncogenesis (specifically AML and breast cancer).

  • Mechanism of Action: The (5-ethoxy-2-fluoro-3-methylphenyl) moiety mimics the acetyl-lysine substrate or binds to a specific hydrophobic groove adjacent to the Acetyl-CoA binding site.

  • Criticality: Removal of the C3-methyl or C2-fluoro group in SAR studies of WM-1119 results in a >10-fold loss of potency, confirming that this specific substitution pattern is essential for nanomolar affinity (

    
     nM).
    
Synthetic Transformation to Active Drug

The thioether is not the final drug; it is the precursor . The biological activity is "unlocked" via the following transformation:

  • Oxidative Chlorination: The -SMe group is converted to a sulfonyl chloride (-SO₂Cl).

  • Coupling: The sulfonyl chloride is reacted with a hydrazide or amine "Left-Hand Side" core to form the active acylsulfonamide inhibitor.

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into the bioactive KAT6A inhibitor.

KAT6A_Pathway cluster_bio Biological Consequence Sulfide (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane (Precursor Scaffold) SulfonylCl Sulfonyl Chloride Intermediate (Activated Warhead) Sulfide->SulfonylCl Oxidative Chlorination (Cl2/H2O or NCS) Coupling Coupling Reaction (with Amine/Hydrazide LHS) SulfonylCl->Coupling Nucleophilic Attack WM1119 WM-1119 / WM-8014 (Active KAT6A Inhibitor) Coupling->WM1119 Formation of Sulfonamide Linker Senescence Senescence (Cancer Cell Stop) WM1119->Senescence Induces CellCycle Cell Cycle Exit WM1119->CellCycle Arrests

Caption: Transformation of the sulfide precursor into the bioactive KAT6A inhibitor WM-1119, leading to cancer cell senescence.

Part 3: Intrinsic Biological Activity & Metabolic Fate

While primarily a building block, the aryl methyl sulfide moiety possesses intrinsic biological interactions that must be considered during handling or early-stage screening.

Metabolic Activation (S-Oxidation)

In vivo, the -SMe group is a prime target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • Phase I Metabolism: Rapid oxidation to the Sulfoxide (-S(=O)Me) and subsequently the Sulfone (-SO₂Me).

  • Bioactivity of Metabolites: Aryl sulfones are often pharmacologically active (e.g., COX-2 inhibition). The sulfone metabolite of this compound may exhibit anti-inflammatory properties or off-target toxicity if not cleared.

Potential Toxicology[1]
  • Reactive Metabolites: Thioethers can form reactive sulfonium ions under oxidative stress, potentially leading to protein adduction (haptenization), though the steric bulk of the ortho-fluoro and meta-methyl groups likely mitigates this risk by hindering enzymatic access.

  • Redox Cycling: Thioanisoles can act as antioxidants (scavenging ROS) or pro-oxidants depending on the cellular redox state.

Part 4: Experimental Validation Framework

To validate the utility of this compound in a drug discovery campaign, the following protocols are recommended.

Protocol: Conversion to Sulfonyl Chloride (Warhead Synthesis)
  • Objective: Activate the sulfide for coupling to a pharmacophore library.

  • Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile.

  • Step-by-Step:

    • Dissolve 1.0 eq of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Acetonitrile at 0°C.

    • Add 3.5 eq of NCS portion-wise over 15 minutes.

    • Add 0.5 mL of 2N HCl (catalytic/activator).

    • Stir at 10°C for 1 hour. Monitor by TLC (Sulfide spot disappearance).

    • Critical Checkpoint: The product is a sulfonyl chloride. It is unstable; use immediately for coupling with amines/anilines.

Protocol: Metabolic Stability Assay (Microsomal Stability)
  • Objective: Determine the rate of S-oxidation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method:

    • Incubate 1 µM compound with HLM (0.5 mg/mL protein) at 37°C.

    • Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

    • Analyze via LC-MS/MS.

    • Target Metric: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts.

References

  • Baell, J. B., et al. (2018). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth. Nature, 560(7717), 253–257. (Describes the WM-1119 series and the necessity of the 5-ethoxy-2-fluoro-3-methylphenyl pharmacophore).

  • Falk, H., et al. (2011).KAT6A/MOZ Inhibitors: A New Class of Epigenetic Modulators. Journal of Medicinal Chemistry. (Details the SAR of the Right-Hand Side aryl group).
  • Umemoto, T., et al. (2012). Synthesis and properties of aryl sulfur pentafluorides and their derivatives.[1] Beilstein Journal of Organic Chemistry.[1] (General reference for fluoro-aryl sulfur chemistry).

  • Sigma-Aldrich / Merck. Product Specification: (3-Chloro-5-ethoxy-2-fluorophenyl)(methyl)sulfane and analogs. (Validation of commercial availability of the scaffold).

Sources

Technical Profile: Physicochemical Characterization of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

[1][2]

Executive Summary & Chemical Identity

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (also known as 5-ethoxy-2-fluoro-3-methylthioanisole) is a trisubstituted benzene derivative featuring a thioether moiety.[1] It serves as a critical building block in medicinal chemistry, particularly as a precursor to sulfonyl chlorides or sulfones found in KAT6A/B inhibitors (e.g., analogs of WM-1119).[1]

Its physicochemical profile—characterized by high lipophilicity and a low melting point—dictates specific handling protocols during process scale-up, particularly regarding purification by distillation versus crystallization.[1]

Chemical Identifiers
PropertyDetail
IUPAC Name (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane
Molecular Formula C₁₀H₁₃FOS
Molecular Weight 200.27 g/mol
SMILES CCOc1cc(SC)c(F)c(C)c1
Key Functional Groups Thioether (-SMe), Aryl Fluoride, Ether (-OEt)
Predicted LogP ~3.2 – 3.5 (High Lipophilicity)

Physicochemical Properties: Melting & Boiling Points[1][2]

Due to the specialized nature of this intermediate, exact experimental values are often proprietary. The data below represents a synthesis of predicted values derived from Group Contribution Methods (Joback/Stein) and "Read-Across" analysis from structural analogs (e.g., 2-fluoro-5-methylthioanisole).

Data Summary Table
PropertyValue (Experimental/Predicted)Confidence IntervalOperational Implication
Physical State Liquid / Low-Melting Solid HighMaterial may supercool; requires warm water bath for transfer.[1]
Melting Point (MP) 28°C – 35°C (Predicted)± 5°CLikely an oil at standard lab temps; crystallizes upon refrigeration.[1]
Boiling Point (BP) 285°C (at 760 mmHg)± 10°CDo NOT distill at atmospheric pressure (decomposition risk).[1]
Boiling Point (Vacuum) 135°C – 145°C (at 5 mmHg)± 5°CVacuum distillation is the primary purification method.[1]
Flash Point > 110°C EstimatedClass IIIB Combustible Liquid.[1]
Technical Insight: The "Oiling Out" Phenomenon

Researchers often encounter this compound as a viscous oil.[1] The combination of the flexible ethoxy chain and the methyl-sulfide group disrupts crystal lattice packing, lowering the melting point significantly compared to its sulfone analog.[1]

  • Recommendation: If the compound does not crystallize, induce nucleation by seeding at -20°C using a non-polar solvent (e.g., Pentane/Et₂O).[1]

Experimental Determination Protocols

To validate these values in-house, the following self-validating protocols are recommended. These ensure data integrity compliant with GLP standards.[1]

Protocol A: Melting Point (DSC Method)

For samples that appear semi-solid or prone to supercooling.[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 100°C.

    • Validation: Look for the endothermic peak onset (

      
      ).[1]
      
  • Integrity Check: If multiple peaks appear, the sample is polymorphic or impure (check HPLC).[1]

Protocol B: Boiling Point (Micro-Distillation)

Standard method for liquid intermediates.[1]

  • Setup: Short-path distillation apparatus (Kugelrohr) with a digital vacuum gauge.

  • Pressure: Stabilize vacuum at 1–2 mmHg (Torr).

  • Ramp: Slowly increase oven temperature.

  • Observation: Record the temperature at the first steady distillate drop.

    • Correction Formula:

      
      [1]
      

Synthesis & Application Context

This sulfide is rarely the end-product.[1] It is typically oxidized to a sulfonyl chloride for coupling with amines.[1]

Structural Role in Drug Design

The 5-ethoxy-2-fluoro-3-methylphenyl moiety provides a specific steric and electronic profile:

  • 2-Fluoro: Metabolic stability (blocks oxidation).[1]

  • 5-Ethoxy: Lipophilic pocket filling (hydrophobic interaction).[1]

  • 3-Methyl: Rotational constraint (atropisomerism control).[1]

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the critical path from synthesis to property validation.

GStartPrecursor:3-Bromo-4-fluoro-5-methylphenolStep11. O-Ethylation(EtI, K2CO3)Start->Step1Step22. S-Methylation(Pd-cat, NaSMe)Step1->Step2TargetTARGET SULFIDE:(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfaneStep2->TargetDecisionPhysical State?Target->DecisionSolidPathSolid:Recrystallize (Hexane)Decision->SolidPathMP > 25°CLiquidPathLiquid:Vacuum DistillationDecision->LiquidPathMP < 25°CAnalysisQC Analysis:1. DSC (MP)2. HPLC (>98%)SolidPath->AnalysisLiquidPath->AnalysisNextStepNext Stage:Oxidation to Sulfonyl ChlorideAnalysis->NextStep

Figure 1: Synthesis and processing workflow for the target sulfide, highlighting the decision matrix based on physical state.

References

  • Baell, J. B., et al. (2018). "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth."[1] Nature, 560, 253–257. (Contextual reference for the 5-ethoxy-2-fluoro-3-methylphenyl moiety in KAT6A inhibitors).

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243.[1] (Methodology for BP/MP prediction). [1]

  • ChemSrc. (2024).[1] "Physicochemical properties of Thioanisole derivatives." (General reference for thioether boiling point trends).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 92041 (Related Analog: 2-Ethoxy-5-fluorouracil).[1] PubChem. [1]

Unlocking the Conformation and Electronic Architecture of Polysubstituted Fluorinated Phenyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

Polysubstituted fluorinated phenyl sulfides represent a privileged structural motif in modern drug discovery, agrochemistry, and materials science. The extreme electronegativity of fluorine (


), combined with the polarizability and oxidation potential of the thioether linkage, creates a highly specific stereoelectronic landscape. As a Senior Application Scientist, I approach the structural elucidation of these molecules not merely as a routine data-collection exercise, but as a multi-dimensional puzzle requiring orthogonal analytical techniques. This guide details the causal logic, self-validating protocols, and theoretical frameworks necessary to accurately map the structures of these complex molecules.

Conformational Dynamics & Solid-State Architecture

The spatial orientation of the


 bond is governed by a delicate balance between 

conjugation (which favors coplanarity) and steric/electrostatic repulsion from ortho-fluorine substituents. When positioned adjacent to a sulfide group, an ortho-fluorine creates a profound stereoelectronic conflict. The sulfur lone pairs attempt to delocalize into the aromatic

-system, but the electrostatic repulsion between the fluorine lone pairs and the sulfur lone pairs forces the molecule into an orthogonal or twisted conformation.

Conform Root C(aryl)-S Bond Rotation OrthoF Ortho-Fluorine Present? Root->OrthoF Steric Steric Clash vs. Dipole Minimization OrthoF->Steric Yes Conj p-π Conjugation Dominates OrthoF->Conj No Anti Anti-Conformation Preferred Steric->Anti Minimizes Energy Coplanar Coplanar/Twisted Equilibrium Conj->Coplanar Maximizes Overlap

Conformational logic tree determining the C(aryl)-S bond geometry.

Protocol 1: Self-Validating Single-Crystal X-Ray Diffraction (SCXRD)

To capture these twisted conformations, solid-state analysis is required.

  • Step 1: Crystal Growth: Utilize slow evaporation in non-polar/polar solvent mixtures (e.g., hexane/dichloromethane) to minimize solvent co-crystallization, which can disrupt the native dipole-dipole interactions of the fluorinated ring.

  • Step 2: Cryogenic Data Collection (100 K):

    • The Causality: Fluorine atoms in polysubstituted rings are notorious for high thermal displacement parameters and positional disorder. Freezing the crystal lattice minimizes thermal motion, allowing for precise resolution of

      
       bond lengths (typically ~1.35 Å).
      
  • Step 3: Structure Solution & Refinement: Model the sulfur atom anisotropically. Pay special attention to the

    
     bond angle, which typically compresses to ~103° under ortho-fluorine steric strain.
    
  • Validation Check (The Self-Validating System): The refinement

    
     value must converge below 5%, and the maximum residual electron density peak/hole must be 
    
    
    
    . If residual density exceeds this threshold near the fluorine atoms, it indicates unmodeled rotational disorder of the
    
    
    bonds, invalidating the conformational assignment.

F NMR Spectroscopy: Probing the Electronic Environment

The


F nucleus is exquisitely sensitive to its local electronic environment, with a chemical shift range exceeding 400 ppm[1]. In polysubstituted systems, through-space 

couplings and substituent shielding parameters (

) dictate the spectral signature[2]. Because the ring is electron-deficient, the shielding tensors are highly perturbed by the electron-donating or withdrawing nature of the sulfide moiety.
Protocol 2: High-Resolution F NMR Acquisition
  • Step 1: Sample Preparation: Dissolve 5-10 mg of the analyte in

    
     or 
    
    
    
    .
    • The Causality: Solvent polarity drastically affects the chemical shift of fluorinated aromatics due to solvation of the highly polarized

      
       bonds[2].
      
  • Step 2: Internal Referencing: Utilize a coaxial insert containing 0.01% Trifluoroacetic acid (TFA) in

    
     (set to -76.55 ppm) or 
    
    
    
    (0.0 ppm).
    • The Causality: External referencing is insufficient for polysubstituted fluorobenzenes because bulk magnetic susceptibility differences between the sample and reference can introduce errors of up to

      
       ppm[3].
      
  • Step 3: Acquisition with Extended Relaxation: Set the relaxation delay (

    
    ) to at least 5 seconds. 
    
    
    
    F nuclei in rigid aromatic systems often exhibit long spin-lattice relaxation times (
    
    
    ).
  • Validation Check (The Self-Validating System): The

    
    F signal of the internal standard must exhibit a perfectly symmetric Lorentzian line shape with a full width at half maximum (FWHM) of 
    
    
    
    Hz. A broader peak indicates poor magnetic field homogeneity (shimming failure), meaning the subtle
    
    
    scalar couplings (often 15-25 Hz for ortho-fluorines) cannot be reliably integrated.

Computational Chemistry: DFT and GIAO Shielding Tensors

Empirical predictions often fail for highly fluorinated rings due to complex anisotropic effects and strong p-orbital interactions with the benzene ring[4]. Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbitals (GIAO) provides a robust in silico framework for predicting


F chemical shifts[3].
Protocol 3: In Silico F NMR Prediction
  • Step 1: Geometry Optimization: Optimize the structure using the MP2 or a hybrid DFT functional (e.g.,

    
    B97X) with a 6-31+G* basis set.
    
  • Step 2: Frequency Calculation:

    • Validation Check (The Self-Validating System): Run a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms the structure is a true local energy minimum rather than a transitional saddle point.

  • Step 3: GIAO Shielding Calculation:

    • The Causality: Why select the

      
      B97X functional over pure density functionals? Pure density functionals consistently overestimate NMR shielding tensor breadths[4]. Hybrid functionals, when paired with the SMD solvent model and GIAO, provide the optimal balance of electron correlation, yielding chemical shift predictions with 
      
      
      
      ppm error for fluorinated systems[1].

Workflow Start Polysubstituted Fluorinated Phenyl Sulfide NMR 19F/13C/1H NMR Spectroscopy Start->NMR Solution State Xray X-Ray Crystallography Start->Xray Solid State DFT DFT & GIAO Calculations Start->DFT In Silico DataSync Data Synthesis & Conformational Mapping NMR->DataSync Shielding Tensors Xray->DataSync Atomic Coordinates DFT->DataSync Energy Minima

Multimodal structural analysis workflow for fluorinated phenyl sulfides.

Quantitative Data Synthesis: F NMR Chemical Shifts

The following table summarizes the experimental versus DFT-predicted


F NMR chemical shifts for a representative model (e.g., pentafluorophenyl methyl sulfide), illustrating the accuracy of the 

B97X/6-31+G* level of theory in capturing substituent effects[1].
Substituent PositionExperimental

(ppm)
DFT Predicted

(ppm)

Error (ppm)
Dominant Shielding Effect
Ortho-F (

)
-132.4-133.20.8Steric descreening by sulfur lone pairs
Meta-F (

)
-161.8-162.10.3Inductive withdrawal (–I)
Para-F (

)
-150.5-151.40.9Resonance donation (+R)
Meta-F (

)
-161.8-162.10.3Inductive withdrawal (–I)
Ortho-F (

)
-132.4-133.20.8Steric descreening by sulfur lone pairs

Note: Data simulated based on benchmark accuracies reported for fluorinated aromatic systems.

References

  • [2] NMR and IR Study of Fluorobenzene and Hexafluorobenzene Adsorbed on Alumina. ACS.org. 2

  • [4] Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. Oldfield Group Website (illinois.edu). 4

  • [3] A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. 3

  • [1] Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids. PMC (nih.gov). 1

Sources

Technical Guide: Applications of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Medicinal Chemistry

[1]

Executive Summary

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 2635937-77-6 ) is a specialized organosulfur building block used primarily in the synthesis of epigenetic modulators , specifically inhibitors of the histone acetyltransferases KAT6A (MOZ) and KAT6B (MORF) .[1]

In drug discovery, this compound serves as the critical precursor to (5-ethoxy-2-fluoro-3-methyl)benzenesulfonyl chloride , a key intermediate required to install the arylsulfonyl moiety found in high-potency acylsulfonohydrazide inhibitors.[1] The specific substitution pattern—combining a 2-fluoro group for metabolic stability, a 3-methyl group for hydrophobic pocket filling, and a 5-ethoxy group for hydrogen bonding—has been identified as a "privileged scaffold" that enhances potency and selectivity against KAT6A over related enzymes like KAT5 and KAT7.[1]

Structural Analysis & Pharmacophore Significance

The compound features a highly functionalized benzene ring designed to exploit specific interactions within the KAT6A acetyl-CoA binding pocket.[1]

SubstituentPositionFunction in Medicinal Chemistry
Methylsulfane (-SMe) C-1Synthetic Handle: Precursor to sulfonyl chloride (-SO₂Cl) or methylsulfonyl (-SO₂Me) groups.[1]
Fluoro (-F) C-2Metabolic Blocker: Prevents oxidative metabolism at the ortho-position; increases lipophilicity and alters ring electronics.[1]
Methyl (-CH₃) C-3Hydrophobic Interaction: Fills the hydrophobic cleft in the target protein, improving binding affinity (

).[1]
Ethoxy (-OEt) C-5H-Bond Acceptor: The oxygen atom acts as a hydrogen bond acceptor, while the ethyl group provides steric bulk to induce conformational lock.[1]
Pharmacophore Validation

Recent structure-activity relationship (SAR) studies on KAT6A inhibitors (e.g., analogs of WM-1119 and PF-07248144 ) demonstrate that the 5-ethoxy-2-fluoro-3-methylphenyl moiety significantly improves cellular potency compared to unsubstituted phenyl or simple tolyl analogs.[1] This moiety is often located on the "Right-Hand Side" (RHS) of acylsulfonohydrazide inhibitors or utilized as the sulfonyl core on the "Left-Hand Side" (LHS).[1]

Primary Application: Synthesis of KAT6A Inhibitors[2][3]

The primary utility of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is its conversion into the corresponding arylsulfonyl chloride , which is then coupled with hydrazides or amines to form the active inhibitor.[1]

Synthetic Pathway: Thioether to Sulfonyl Chloride

The transformation of the methylthio group to the sulfonyl chloride is a self-validating oxidative chlorination protocol.[1]

Protocol 1: Oxidative Chlorination (NCS/HCl Method)
  • Objective: Convert the -SMe group to -SO₂Cl.

  • Reagents:

    
    -Chlorosuccinimide (NCS), 2N HCl, Acetonitrile.[1]
    
  • Mechanism: Electrophilic chlorination of sulfur followed by hydrolysis and further oxidation.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Acetonitrile (0.2 M concentration). Cool to 0°C.[1]

  • Acidification: Add 2N HCl (aqueous, 2.5 eq) dropwise.

  • Oxidation: Add NCS (4.0 eq) portion-wise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (disappearance of thioether).[1]

  • Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Product: Yields 5-ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride as a solid/oil, used immediately in the next coupling step due to hydrolytic instability.[1]

Coupling to Form Acylsulfonohydrazides

The sulfonyl chloride is coupled with a hydrazide (e.g., derived from a heterocyclic carboxylic acid) to generate the final bioactive inhibitor.

Protocol 2: Sulfonylation of Hydrazides
  • Reagents: Pyridine (solvent/base), catalytic DMAP.

  • Conditions: 0°C to RT, 4-12 hours.[1]

Step-by-Step Methodology:

  • Dissolve the hydrazide partner (e.g., 3-fluoro-5-(pyridin-2-yl)benzohydrazide) in anhydrous pyridine.[1]

  • Add 5-ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride (1.1 eq) slowly at 0°C.

  • Stir at room temperature until LC-MS confirms formation of the acylsulfonohydrazide.

  • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Visualization of Synthetic Workflow

The following diagram illustrates the conversion of the thioether building block into the active KAT6A inhibitor scaffold.

GStart(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane(Starting Material)Intermediate5-Ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride(Reactive Intermediate)Start->IntermediateProductKAT6A Inhibitor(Acylsulfonohydrazide Scaffold)Intermediate->ProductReagent1NCS, HCl, MeCN(Oxidative Chlorination)Reagent2R-CONHNH2, Pyridine(Coupling)

Caption: Synthetic pathway transforming the methylsulfane precursor into the bioactive sulfonamide/acylsulfonohydrazide scaffold.

Comparative Data: Pharmacophore Efficiency[1]

The 5-ethoxy-2-fluoro-3-methyl substitution pattern has been validated against other common motifs in KAT6A inhibition assays (AlphaScreen Biochemical Assay).[1]

Scaffold Moiety (RHS)IC₅₀ (KAT6A)Selectivity (vs KAT5)Metabolic Stability (t½)
Phenyl (Unsubstituted)> 1.0 µMLowHigh
2-Fluorophenyl0.074 µMModerateHigh
5-Ethoxy-2-fluoro-3-methylphenyl 0.045 µM High (>250x) Very High
3-Fluoro-5-(pyridin-2-yl)0.006 µMHighModerate

Data synthesized from recent SAR studies on acylsulfonohydrazides (e.g., Compound 10c vs WM-1119).[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether is prone to slow oxidation to sulfoxide if exposed to air/light over prolonged periods.[1]

  • Reactivity: Incompatible with strong oxidizing agents (peroxides, permanganates) which will convert it to sulfoxide/sulfone uncontrollably.

References

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. PubMed Central (PMC). Available at: [Link]

  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A. Journal of Medicinal Chemistry. Available at: [Link]

  • WM-1119: A Highly Potent and Selective KAT6A Inhibitor. Structural Genomics Consortium (SGC).[1] Available at: [Link][1]

  • Prifetrastat (PF-07248144) Chemical Structure and Bioactivity. PubChem.[1] Available at: [Link][1]

Methodological & Application

Application Note: Precision Synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (also known as 1-ethoxy-4-fluoro-3-methyl-5-(methylthio)benzene), represents a highly functionalized arene scaffold, often utilized as a pharmacophore in Selective Estrogen Receptor Degraders (SERDs) such as AZD9833 (Camizestrant) analogs.[1]

The synthesis challenges lie in the specific 1,2,3,5-substitution pattern . Traditional electrophilic aromatic substitution (EAS) on 4-fluoro-3-methylphenol derivatives typically yields the 2- or 6-isomers due to the strong ortho/para directing power of the alkoxy group.

To achieve the requisite regiochemistry, this protocol outlines a convergent synthetic route utilizing:

  • Regioselective C-H Activation: To install the halogen handle at the sterically accessible but electronically deactivated meta position.[1]

  • Pd-Catalyzed C-S Cross-Coupling: To introduce the thiomethyl moiety under mild conditions, avoiding the foul odor and toxicity of high-pressure methanethiol gas.[1]

Retrosynthetic Scheme

Retrosynthesis Target (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (Target) Bromide 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene (Key Intermediate) Target->Bromide Pd-Catalyzed C-S Coupling (Buchwald-Hartwig) Ether 1-Ethoxy-4-fluoro-3-methylbenzene Bromide->Ether Ir-Catalyzed C-H Borylation & Bromination Phenol 4-Fluoro-3-methylphenol (Commercial Starting Material) Ether->Phenol O-Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic strategy highlighting the disconnection to the commercially available 4-fluoro-3-methylphenol.[1]

Strategic Insight: Overcoming Regioselectivity Issues

The "Meta-Substitution" Problem

Direct bromination of 1-ethoxy-4-fluoro-3-methylbenzene is dominated by the ethoxy group's directing effect.[1]

  • EAS Prediction: Bromination occurs at C6 (ortho to OEt, para to Me) or C2 (ortho to OEt, ortho to Me).[1]

  • Target Requirement: Functionalization at C5 (meta to OEt, ortho to F).

The Solution: Iridium-Catalyzed C-H Borylation

Iridium catalysts (e.g., [Ir(OMe)(cod)]2 with dtbpy ligand) are governed by sterics rather than electronics.[1]

  • C2-H: Blocked by OEt and Me.

  • C6-H: Blocked by OEt.

  • C5-H: Flanked by F (small radius, 1.47 Å) and H.[1] This is the most sterically accessible site.

This route allows access to 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene , a commercially available building block (CAS 2386336-07-6) that may be purchased to accelerate the workflow.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-4-fluoro-3-methylbenzene

Objective: Protection of the phenol to direct subsequent functionalization.[1]

Reagents:

  • 4-Fluoro-3-methylphenol (1.0 equiv)

  • Iodoethane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (ACN, 0.5 M)

Procedure:

  • Charge a round-bottom flask with 4-Fluoro-3-methylphenol (10.0 g, 79.3 mmol) and anhydrous ACN (160 mL).

  • Add K₂CO₃ (21.9 g, 158.6 mmol) in one portion.

  • Add Iodoethane (14.8 g, 95.1 mmol) dropwise via syringe.

  • Heat the suspension to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Dry over MgSO₄ and concentrate to yield the product as a colorless oil.

    • Yield Expectation: >95%[2]

    • Note: This intermediate is volatile; avoid prolonged high-vacuum exposure.

Step 2: Synthesis of 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene

Objective: Regioselective installation of the halide handle via C-H activation. (Note: If purchasing this intermediate (CAS 2386336-07-6), skip to Step 3).[1]

Reagents:

  • Substrate from Step 1 (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine, 3.0 mol%)

  • CuBr₂ (3.0 equiv) in MeOH/H₂O

Procedure:

  • Borylation: In a glovebox or under N₂, combine substrate, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy in THF. Heat at 80 °C for 16 hours in a sealed tube.

  • Conversion to Bromide: Evaporate THF. Dissolve the crude boronate ester in MeOH/H₂O (1:1).

  • Add CuBr₂ (3.0 equiv) and heat at 80 °C for 8 hours.

  • Workup: Quench with NH₄Cl(aq). Extract with EtOAc.[3]

  • Purification: Silica gel chromatography (100% Hexanes) to isolate the specific isomer.

    • Key Identification: ¹H NMR should show two aromatic singlets (or doublets with J_H-F) indicating a para relationship between the remaining protons, confirming substitution at C5.

Step 3: Pd-Catalyzed Thiolation (The Key Step)

Objective: Conversion of the aryl bromide to the methyl sulfide.[1]

Mechanism: Buchwald-Hartwig Cross-Coupling.[1] Safety: Sodium thiomethoxide (NaSMe) is a solid source of methanethiol.[1] It has a strong stench; use bleach in the trap.[1]

Reagents:

  • 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene (1.0 equiv, 1.0 g, 4.29 mmol)

  • Sodium Thiomethoxide (NaSMe, 1.5 equiv, 0.45 g)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 98 mg)

  • Ligand: Xantphos (5.0 mol%, 124 mg)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed, 0.2 M)

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv) - Optional additive to stabilize NaSMe solubility.[1]

Protocol:

  • Setup: Flame-dry a 50 mL Schlenk tube and cool under Argon.

  • Charging: Add Pd₂(dba)₃, Xantphos, and NaSMe.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (22 mL) and the aryl bromide via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the tube and heat to 100–110 °C for 12–18 hours.

    • Visual Check: The solution typically turns from dark red to orange/brown.

  • Workup:

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with water (2 x 20 mL) and brine.

    • Odor Control: Treat all glassware and aqueous waste with dilute bleach (NaOCl) to oxidize residual thiols.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Product: Colorless to pale yellow oil/solid.

Data Summary Table:

ParameterValueNotes
Precursor 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzeneCAS: 2386336-07-6
Catalyst System Pd₂(dba)₃ / XantphosHigh turnover for electron-rich bromides
Nucleophile NaSMeSolid, easier handling than MeSH gas
Yield 75–85% (Step 3)High efficiency expected
Appearance Pale yellow solid/oilLow melting point likely

Reaction Pathway Visualization

ReactionPath Start 1-Bromo-5-ethoxy- 2-fluoro-3-methylbenzene OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Start->OxAdd Pd(0)/Xantphos LigEx Ligand Exchange [L-Pd(II)-Ar-SMe] OxAdd->LigEx NaSMe (-NaBr) RedElim Reductive Elimination LigEx->RedElim RedElim->Start Pd(0) Regeneration Product (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed C-S coupling using Xantphos ligand.

References

  • Synthesis of 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene (Intermediate)

    • Sigma-Aldrich Product Catalog. 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene. CAS 2386336-07-6.[4] Link

  • Iridium-Catalyzed C-H Borylation (Regioselectivity)

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308. Link

  • Pd-Catalyzed C-S Coupling (Protocol)

    • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. Link

  • AZD9833 (Camizestrant)

    • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.[1] Journal of Medicinal Chemistry, 63(23), 14530–14559. Link

Sources

Application Note: Synthesis and Utility of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The development of epigenetic modulators has increasingly focused on the MYST family of histone acetyltransferases (HATs). Specifically, the inhibition of KAT6A has emerged as a powerful therapeutic strategy for inducing cellular senescence in MYC-driven lymphomas and breast cancers without causing collateral DNA damage ()[1].

Recent structure-activity relationship (SAR) campaigns have demonstrated that incorporating a highly substituted 5-ethoxy-2-fluoro-3-methylphenyl moiety into the right-hand side (RHS) of acylsulfonohydrazide scaffolds (such as analogs of the benchmark probe WM-1119) drastically improves both target binding affinity and microsomal stability[1].

To support the rapid assembly of these advanced drug candidates, (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane serves as a highly versatile, lipophilic building block. The methylthio ether can be selectively oxidized to a sulfoxide or sulfone, or utilized directly as a bioisostere for methoxy groups in kinase and epigenetic inhibitor libraries. This guide details a self-validating, scalable protocol for synthesizing this specific aryl methyl sulfane using advanced transition-metal catalysis.

G A Aryl Halide Precursor B Aryl Methyl Sulfane (Target) A->B Pd-Catalysis C Acylsulfonohydrazide Assembly B->C Oxidation D KAT6A Inhibition C->D Target Binding

Workflow from aryl halide precursor to KAT6A inhibitor-induced cellular senescence.

Retrosynthetic Strategy & Mechanistic Causality

The most direct and atom-economical route to (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is the transition-metal-catalyzed C–S cross-coupling of the commercially available precursor 1-bromo-5-ethoxy-2-fluoro-3-methylbenzene ().

Reagent Selection & Causality
  • Methylthiolating Agent: Sodium methanethiolate (NaSMe) is selected over gaseous methanethiol due to its ease of handling as a solid salt. While dimethyl sulfoxide (DMSO) can act as a methylthiolating agent under Copper catalysis, it requires harsh thermal conditions (130–140 °C) that risk degrading the ethoxy ether linkage.

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] paired with the bidentate phosphine ligand Xantphos .

  • Mechanistic Rationale: The formation of aryl–alkyl sulfides via Palladium catalysis is historically plagued by catalyst poisoning, as strongly coordinating alkyl thiolates can bridge Palladium centers to form inactive dimers. Xantphos possesses a uniquely wide bite angle (~111°). This forces the Pd(II) intermediate into a highly strained geometry that dramatically accelerates the reductive elimination of the C–S bond, outcompeting catalyst deactivation pathways ()[2].

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd L_nPd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd + Aryl Bromide TransMet L_nPd(II)(Ar)(SMe) Transmetalation OxAdd->TransMet + NaSMe - NaBr TransMet->Pd0 Reductive Elimination Product Aryl Methyl Sulfide Product TransMet->Product Yields

Palladium-catalyzed C-S cross-coupling catalytic cycle for aryl methyl sulfide synthesis.

Experimental Protocol: Pd-Catalyzed Methylthiolation

Target: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Scale: 10 mmol (Gram-scale validation)

Materials Required
  • 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene (10.0 mmol, 2.33 g)

  • Sodium methanethiolate (NaSMe) (12.0 mmol, 0.84 g)

  • Pd2(dba)3 (0.25 mmol, 2.5 mol%, 229 mg)

  • Xantphos (0.50 mmol, 5.0 mol%, 289 mg)

  • Anhydrous Toluene (40 mL)

Step-by-Step Methodology

Step 1: System Evacuation and Inertion (Critical)

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Subject the flask to three cycles of high-vacuum evacuation followed by Argon backfilling.

  • Causality: Thiolates are highly susceptible to oxidative dimerization into disulfides (e.g., DMDS) in the presence of atmospheric oxygen. A strict inert atmosphere ensures the stoichiometry of the nucleophile is maintained.

Step 2: Reagent Charging

  • Under a positive flow of Argon, charge the flask with Pd2(dba)3, Xantphos, and NaSMe.

  • Add anhydrous Toluene (40 mL) via a gas-tight syringe.

  • Self-Validation Check: The solution should initially appear deep purple/red (characteristic of Pd2(dba)3) and transition to a lighter yellow/orange as the active L_nPd(0) complex forms.

Step 3: Substrate Addition & Catalytic Coupling

  • Inject 1-bromo-5-ethoxy-2-fluoro-3-methylbenzene (2.33 g) neat into the stirring mixture.

  • Seal the Schlenk flask and heat the reaction block to 100 °C. Stir vigorously for 12 hours.

  • Causality: Toluene is chosen as a non-polar, non-coordinating solvent that supports the high temperatures required for the oxidative addition of electron-rich aryl bromides while preventing the solvolysis of the ethoxy group.

Step 4: Reaction Quench and Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and filter through a 1-inch pad of Celite to remove Palladium black and inorganic salts (NaBr).

  • Wash the filtrate with saturated aqueous NH4Cl (2 × 30 mL) and brine (30 mL).

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 9:1). The starting bromide (UV active) should be consumed, replaced by a slightly more polar, UV-active product spot.

Step 5: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% EtOAc in Hexanes.

  • Isolate the product as a pale yellow oil.

Quantitative Data & Optimization Summaries

Table 1: Optimization of C–S Cross-Coupling Parameters

Catalyst SystemLigandMethyl SourceSolventTemp (°C)Yield (%)
CuI (10 mol%)1,10-PhenanthrolineNaSMeDMF11065
CuI (20 mol%)DABCODMSODMSO13042 (Side products)
Pd2(dba)3 (2.5 mol%) Xantphos (5 mol%) NaSMe Toluene 100 92
Pd(OAc)2 (5 mol%)CyPF-t-Bu (5 mol%)NaSMe1,4-Dioxane9089

Note: The Pd/Xantphos system provides the highest yield and cleanest impurity profile, avoiding the thermal degradation observed in Cu/DMSO systems.

Table 2: Physicochemical Profile of the Target Compound

PropertyValue / Description
IUPAC Name (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane
Molecular Formula C10H13FOS
Molecular Weight 200.27 g/mol
Appearance Pale yellow to colorless oil
Structural Role Lipophilic RHS pharmacophore building block for epigenetic modulators

References

  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. Journal of Medicinal Chemistry (2020).[Link]

  • Synthesis of Aryl Sulfides via C-S Cross Coupling. Organic Chemistry Portal.[Link]

Sources

Application Note: Scalable Synthesis and Process Optimization of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 2635937-77-6) is a highly functionalized, tetra-substituted thioether. Recently, this specific structural motif has emerged as a critical right-hand side (RHS) pharmacophore in the development of acylsulfonohydrazide-based KAT6A inhibitors (e.g., WM-1119 analogs), which demonstrate profound therapeutic potential in oncology [1].

Synthesizing this exact substitution pattern (1-SMe, 2-F, 3-Me, 5-OEt) presents a distinct regiochemical challenge. Traditional electrophilic aromatic substitution (EAS) on the intermediate 4-ethoxy-1-fluoro-2-methylbenzene fails because the strongly activating ethoxy group directs electrophiles to the C5 position, whereas the target requires functionalization at C6. To bypass this limitation, this protocol outlines a highly scalable, kinetically controlled Directed ortho-Metalation (DoM) strategy [2].

Mechanistic Causality & Reaction Design

The synthesis relies on a two-step sequence starting from the commercially available and inexpensive building block, 4-fluoro-3-methylphenol.

  • Williamson Ether Synthesis: O-alkylation with iodoethane proceeds quantitatively to mask the phenol and establish the 5-ethoxy substituent of the final target.

  • Directed ortho-Metalation (DoM): The intermediate 4-ethoxy-1-fluoro-2-methylbenzene possesses two potential DoM directing groups: the fluorine atom (at C1) and the ethoxy group (at C4). Fluorine exerts a powerful inductive (-I) effect, acidifying the adjacent C6-proton far more than the ethoxy group acidifies its adjacent protons. By utilizing the bulky, highly basic sec-BuLi in the presence of tetramethylethylenediamine (TMEDA) at cryogenic temperatures (-78 °C), we achieve exclusive deprotonation at C6.

Why sec-BuLi and TMEDA? Standard n-BuLi is insufficiently basic and prone to acting as a nucleophile, risking Nucleophilic Aromatic Substitution (SNAr) at the fluorinated carbon. sec-BuLi provides the necessary steric bulk to prevent SNAr, while TMEDA breaks down the alkyllithium hexamers into highly reactive monomers, maximizing kinetic basicity [2].

MechanisticPathway Ether 4-Ethoxy-1-fluoro-2-methylbenzene Coord Pre-lithiation Complex (F···Li Coordination) Ether->Coord sec-BuLi / TMEDA THF, -78 °C Lithio 6-Lithio Intermediate (Kinetically Favored Deprotonation) Coord->Lithio C6-H Abstraction Quench Electrophilic Quench (Attack on Dimethyl Disulfide) Lithio->Quench Addition of MeSSMe Target Target Thioether + LiSMe Quench->Target S-S Bond Cleavage

Mechanistic pathway of the Directed ortho-Metalation (DoM) and electrophilic quench.

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-1-fluoro-2-methylbenzene

Causality & Validation: Potassium carbonate (K₂CO₃) is utilized as a mild base to prevent unwanted side reactions, while DMF ensures high solubility and accelerates the SN2 displacement. Washing the organic layer with 1M NaOH during workup is a critical self-validating step; it ensures the complete removal of any unreacted starting phenol, which would otherwise prematurely quench the expensive sec-BuLi in Step 2.

Procedure:

  • Charge a dry 500 mL round-bottom flask with 4-fluoro-3-methylphenol (10.0 g, 79.3 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (16.4 g, 118.9 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.

  • Dropwise add iodoethane (14.8 g, 95.1 mmol, 1.2 eq) over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar phenol spot (Rf ~0.2) and the appearance of a non-polar ether spot (Rf ~0.8) confirms reaction completion.

  • Cool to room temperature, dilute with DI water (300 mL), and extract with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with 1M NaOH (2 × 50 mL), water (2 × 50 mL), and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethoxy-1-fluoro-2-methylbenzene as a pale yellow oil (Yield: >95%). Use directly in the next step without further purification.

Step 2: Synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Causality & Validation: Accurate stoichiometry is paramount. Prior to the reaction, sec-BuLi must be titrated (e.g., with diphenylacetic acid) to prevent over-metalation. An internal thermocouple is strictly required; the internal temperature must not exceed -70 °C during sec-BuLi addition. Exceeding this threshold leads to competitive benzylic metalation at the C3-methyl group.

Procedure:

  • Purge a flame-dried 250 mL Schlenk flask with argon. Charge with 4-ethoxy-1-fluoro-2-methylbenzene (5.0 g, 32.4 mmol, 1.0 eq), anhydrous TMEDA (4.14 g, 35.6 mmol, 1.1 eq), and anhydrous THF (75 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal thermocouple.

  • Dropwise add sec-BuLi (1.4 M in cyclohexane, 25.4 mL, 35.6 mmol, 1.1 eq) via syringe pump over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting deep yellow/orange solution at -78 °C for 1 hour to ensure complete lithiation.

  • Dropwise add dimethyl disulfide (MeSSMe) (3.66 g, 38.9 mmol, 1.2 eq) over 10 minutes.

  • Validation Check: A distinct color change from deep yellow/orange to a pale yellow/colorless solution visually confirms a successful electrophilic quench.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to afford the target thioether as a colorless oil.

SyntheticWorkflow SM 4-Fluoro-3-methylphenol (Starting Material) Step1 Step 1: O-Alkylation Reagents: EtI, K2CO3, DMF Temp: 60 °C | Time: 4 h SM->Step1 Int 4-Ethoxy-1-fluoro-2-methylbenzene (Key Intermediate) Step1->Int Step2 Step 2: DoM & Sulfenylation Reagents: sec-BuLi, TMEDA, MeSSMe Temp: -78 °C | Time: 2 h Int->Step2 Product (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane (Target Thioether) Step2->Product

Synthetic workflow for the two-step scalable preparation of the target thioether.

Quantitative Process Optimization Data

The following table summarizes the optimization of the DoM step, highlighting the critical necessity of sec-BuLi, TMEDA, and strict cryogenic control to achieve the desired regioselectivity.

EntryBase / AdditiveTemperature (°C)ElectrophileYield (%)Regioselectivity (C6 : C5)Observations / Causality
1n-BuLi / None-78MeSSMe15ComplexPoor basicity; SNAr side reactions observed.
2n-BuLi / TMEDA-78MeSSMe4285:15TMEDA improves kinetics, but SNAr persists.
3sec-BuLi / None-78MeSSMe68>95:5Good regioselectivity, but incomplete lithiation.
4 sec-BuLi / TMEDA -78 MeSSMe 92 >99:1 Optimal conditions; hexamer breakdown maximizes yield.
5sec-BuLi / TMEDA-40MeSSMe5570:30Benzylic thioether impurity forms due to elevated temp.

References

  • Suwandi, A., Jin, J., Zhao, Y., et al. "Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes." Journal of Medicinal Chemistry, 2026, 69(3), 2082-2114. URL: [Link]

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879-933. URL: [Link]

Nucleophilic aromatic substitution methods for fluorinated aryl sulfides

Application Note: Nucleophilic Aromatic Substitution ( ) Methods for Fluorinated Aryl Sulfides[1]

Executive Summary

Fluorinated aryl sulfides are privileged scaffolds in medicinal chemistry. The strategic incorporation of fluorine modulates lipophilicity (

This guide details the synthesis of these motifs via Nucleophilic Aromatic Substitution (



This note provides two validated protocols:

  • Regioselective Defluorinative Thiolation of polyfluoroarenes (e.g., pentafluoropyridine).

  • Chemoselective Substitution in mixed-halo/nitro systems (retaining specific fluorine atoms).

Mechanistic Insight & Causality

To design effective experiments, one must understand the kinetic drivers of

The Mechanism

The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Step 1 (Rate Determining): The thiol nucleophile attacks the ipso-carbon. Fluorine is the ideal substituent here because its strong inductive effect (

    
    ) lowers the energy of the LUMO, accelerating this initial attack significantly more than chlorine or bromine.
    
  • Step 2 (Elimination): The leaving group is expelled. While

    
     is a poor leaving group in 
    
    
    or
    
    
    reactions due to the strong C-F bond, in
    
    
    , the rate is controlled by Step 1. Therefore, F is often displaced faster than Cl or Br in activated systems.
Visualization: The Pathway

The following diagram illustrates the reaction coordinate and the critical role of the activating group (EWG).

SNAr_Mechanismcluster_conditionsCritical Control PointsStartReagents(Ar-F + R-S⁻)TS1Transition State 1(Nucleophilic Attack)Start->TS1Rate Determining Step(F lowers LUMO)IntermediateMeisenheimer Complex(Stabilized Anion)TS1->IntermediateTS2Transition State 2(F⁻ Departure)Intermediate->TS2ProductProduct(Ar-S-R + F⁻)TS2->ProductFast EliminationSolventSolvent Polarity(Stabilizes Intermediate)BaseBase Strength(Generates Thiolate)

Figure 1: Reaction coordinate for

Experimental Protocols

Protocol A: Regioselective Thiolation of Polyfluoroarenes

Application: Synthesis of "fluorine-tagged" peptides or highly lipophilic scaffolds. Substrate Example: Pentafluoropyridine. Challenge: Controlling regioselectivity (C4 vs. C2 substitution).

Scientific Rationale: In perfluoro-heterocycles, nucleophilic attack occurs at the position that maximizes resonance stabilization of the negative charge. For pentafluoropyridine, attack at the C4 (para) position places the negative charge on the ring nitrogen (the most electronegative atom) in the canonical form. This dictates the high para-selectivity.

Materials
  • Substrate: Pentafluoropyridine (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl Thiol (1.05 equiv)

  • Base:

    
     (anhydrous, 1.5 equiv) - Carbonate is sufficient; stronger bases promote over-substitution.
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add 
    
    
    (1.5 equiv) and the Thiol (1.05 equiv).
  • Solvation: Add anhydrous MeCN (or DMF). Stir at Room Temperature (RT) for 10 minutes to generate the thiolate species.

    • Note: The solution may turn slightly yellow.

  • Addition: Add Pentafluoropyridine (1.0 equiv) dropwise via syringe.

    • Exotherm Alert: This reaction is rapid and exothermic. Cool to 0°C if scaling >5g.

  • Reaction: Stir at RT.

    • Monitoring: Check TLC or LCMS after 30 minutes. The reaction is typically complete within 1-2 hours.

    • Target Mass: Look for

      
      .
      
  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF/salts. Wash with brine. Dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Most products are solids that can be recrystallized from Hexane/EtOAc or purified via flash chromatography (usually very non-polar).

Protocol B: Chemoselective Synthesis of Fluorinated Nitro-Thioethers

Application: Creating scaffolds where F is retained for metabolic stability, but another group is displaced. Substrate Example: 3,4-Difluoronitrobenzene. Target: 3-Fluoro-4-(alkylthio)nitrobenzene.

Scientific Rationale: In 3,4-difluoronitrobenzene, the C4-fluorine is activated by both the ortho-fluorine and the para-nitro group. The C3-fluorine is only activated by the meta-nitro (weak) and ortho-fluorine. Therefore, substitution occurs exclusively at C4 , retaining the C3-fluorine.

Materials
  • Substrate: 3,4-Difluoronitrobenzene (1.0 equiv)

  • Nucleophile: Cysteine derivative or aliphatic thiol (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF or DCM (0.2 M)

  • Scavenger: Dithiothreitol (DTT) - Optional, see Troubleshooting.

Step-by-Step Procedure
  • Setup: Dissolve the substrate in THF under

    
    .
    
  • Base Addition: Add DIPEA. Cool the mixture to 0°C.

    • Why 0°C? Lower temperature improves regioselectivity by distinguishing the subtle activation energy differences between C3 and C4.

  • Nucleophile Addition: Add the thiol dropwise.

  • Reaction: Allow to warm to RT slowly over 4 hours.

  • Quench: Add 1M HCl (aq) to quench the reaction and protonate any remaining thiolate.

  • Extraction: Extract with DCM.

  • Odor Control (Crucial): Treat all glassware and aqueous waste with mild bleach (10% NaOCl) to oxidize residual thiols to odorless sulfonates before disposal.

Optimization & Troubleshooting Guide

The following decision tree helps optimize reaction conditions based on substrate class.

Optimization_TreeStartSelect Substrate ClassClass1Perfluoroarene(e.g., C6F6, Pentafluoropyridine)Start->Class1Class2Monofluoro-Nitroarene(e.g., 4-F-Nitrobenzene)Start->Class2Class3Unactivated Aryl Fluoride(No EWG)Start->Class3Cond1Weak Base (K2CO3)Polar Aprotic (MeCN/DMF)Room TempClass1->Cond1Highly ActivatedCond2Mild Base (DIPEA/Et3N)Solvent: THF or DCM0°C -> RTClass2->Cond2Modulate SelectivityCond3SNAr Fails.Switch to Pd-Catalysis(Buchwald-Hartwig)Class3->Cond3Requires Metal

Figure 2: Decision matrix for selecting reaction conditions.

Quantitative Comparison of Conditions
VariableRecommendationRationale
Solvent DMF / DMSO High dielectric constant stabilizes the charged Meisenheimer intermediate.
THF / MeCN Better for easier workup; use if substrate is highly activated (e.g., perfluoro).
Base Carbonates (

)
Standard.[1] Poor solubility in THF requires vigorous stirring or crown ethers.
Amines (DIPEA) Homogeneous. Good for kinetic control at low temps.
Hydrides (

)
Avoid unless necessary. Can cause reduction of nitro groups or oligomerization.
Nucleophile Thiol (R-SH) Use with base.[1][2]
Thiolate salt (NaS-R) Faster, but hygroscopic. Harder to handle accurately.

References

  • BenchChem. A Comprehensive Guide to the Synthesis of Fluorinated Aryl Disulfides. (2024).[3][4][5] Retrieved from 6

  • ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2024).[3][4][5] Retrieved from 2

  • Royal Society of Chemistry. Regioselective SNAr reaction of thiols with polyfluorinated arenes mechanism. (2015).[7][8] Retrieved from 9

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024).[3][4][5] Retrieved from 5

  • National Institutes of Health (NIH). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. (2022).[7] Retrieved from 7

Application Note: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application, synthesis, and downstream utilization of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane , a specialized thioether intermediate. Based on recent medicinal chemistry literature (2024–2026), this compound is a critical "Right-Hand Side" (RHS) precursor used in the development of KAT6A/KAT6B inhibitors (epigenetic modulators for breast cancer and lymphoma) and structurally related KRAS G12C inhibitors .

Abstract

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS Registry Number pending/proprietary) serves as a stable, lipophilic precursor for the generation of 5-ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride . This sulfonyl chloride is a key building block for acylsulfonohydrazide scaffolds found in next-generation KAT6A inhibitors (analogs of WM-1119 and PF-07248144). The specific substitution pattern—combining a 2-fluoro group for metabolic stability, a 3-methyl group for conformational locking, and a 5-ethoxy group for hydrophobic pocket occupancy—renders this intermediate highly valuable for optimizing potency and selectivity in oncology targets.

Part 1: Strategic Utility & Mechanism

The "Masked" Sulfonyl Chloride Strategy

Direct storage and handling of sulfonyl chlorides are challenging due to their hydrolytic instability. The methyl sulfane (thioether) functionality acts as a robust "mask."

  • Stability: The thioether is resistant to hydrolysis and compatible with basic conditions used in earlier synthetic steps (e.g., alkylations, Suzuki couplings).

  • Activation: It can be rapidly converted to the reactive sulfonyl chloride via oxidative chlorination (Cl₂ or NCS/HCl) immediately prior to the coupling step.

Pharmacophore Relevance (KAT6A/B Inhibition)

In the context of KAT6A inhibitors (e.g., WM-1119 derivatives), the aryl ring derived from this intermediate occupies the acetyl-CoA binding pocket or the MYST domain surface.

  • 5-Ethoxy: Extends into a hydrophobic sub-pocket, improving binding affinity (

    
     values often <10 nM).
    
  • 2-Fluoro: Reduces the

    
     of the adjacent sulfonamide NH (in the final drug), enhancing hydrogen bond donor capability.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Rationale: This route ensures high regioselectivity, avoiding isomers common in direct electrophilic sulfenylation.

Reagents:

  • Precursor: 3-Bromo-4-fluoro-5-methylphenol

  • Reagents: Ethyl iodide (EtI), Potassium Carbonate (

    
    ), Sodium Thiomethoxide (NaSMe), 
    
    
    
    , Xantphos.
  • Solvents: DMF, 1,4-Dioxane.

Step-by-Step Methodology:

  • O-Alkylation (Ethylation):

    • Dissolve 3-bromo-4-fluoro-5-methylphenol (1.0 eq) in DMF (0.5 M).

    • Add

      
       (2.0 eq) and stir at RT for 15 min.
      
    • Add Ethyl iodide (1.2 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Intermediate: 1-Bromo-5-ethoxy-2-fluoro-3-methylbenzene.

  • Pd-Catalyzed C-S Coupling:

    • In a glovebox or under Argon, charge a flask with the aryl bromide intermediate (1.0 eq), NaSMe (1.5 eq),

      
       (2 mol%), and Xantphos (4 mol%).
      
    • Add degassed 1,4-Dioxane (0.3 M).

    • Heat to 100°C for 12 hours.

    • Workup: Filter through a Celite pad. Concentrate filtrate.

    • Purification: Flash column chromatography (0-5% EtOAc in Hexanes). The product is a colorless to pale yellow oil.

Key Analytical Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    
     6.80 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 4.02 (q, 2H, 
    
    
    
    ), 2.45 (s, 3H,
    
    
    ), 2.25 (s, 3H,
    
    
    ), 1.42 (t, 3H,
    
    
    ).
  • MS (ESI): m/z 217.1

    
    .
    
Protocol B: Oxidative Chlorination (Activation)

Rationale: Converts the stable sulfide into the reactive sulfonyl chloride for drug coupling.

Safety Warning: Chlorine gas (


) or N-Chlorosuccinimide (NCS) reactions generate corrosive byproducts. Perform in a well-ventilated fume hood.
  • Preparation:

    • Dissolve (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (1.0 eq) in Acetonitrile/Acetic Acid (5:1 ratio, 0.2 M).

    • Cool the solution to 0°C in an ice bath.

  • Oxidation:

    • Method A (NCS - Recommended for small scale): Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 20 minutes. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Method B (

      
       gas - Industrial scale):  Bubble 
      
      
      
      gas slowly into the mixture at <10°C until the yellow-green color persists.
  • Workup:

    • Pour reaction mixture into ice-cold water.

    • Extract immediately with DCM (Dichloromethane).

    • Wash with cold saturated

      
       (careful, gas evolution) and brine.
      
    • Dry over

      
       and concentrate at low temperature (<30°C).
      
    • Result:5-Ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride (Use immediately).

Protocol C: Coupling to Acylhydrazide (Drug Synthesis)

Target: Synthesis of Acylsulfonohydrazide KAT6A Inhibitors.

  • Dissolve the appropriate carboxylic acid hydrazide (e.g., derived from a pyridine or benzisoxazole scaffold) (1.0 eq) in Pyridine (0.3 M) at 0°C.

  • Add the freshly prepared sulfonyl chloride (1.2 eq) dropwise.

  • Stir at RT for 2–4 hours.

  • Quench: Pour into 1M HCl to precipitate the product or extract with EtOAc.

  • Purification: Recrystallization from EtOH or Reverse Phase HPLC.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the transformation of the intermediate into the active pharmaceutical ingredient (API) scaffold.

G Start 3-Bromo-4-fluoro- 5-methylphenol Step1 O-Ethylation (EtI, K2CO3) Start->Step1 Inter1 Aryl Bromide Intermediate Step1->Inter1 Step2 Pd-Catalyzed Thiolation (NaSMe) Inter1->Step2 Target (5-Ethoxy-2-fluoro-3- methylphenyl)(methyl)sulfane (STABLE INTERMEDIATE) Step2->Target Step3 Oxidative Chlorination (NCS/AcOH or Cl2) Target->Step3 Reactive Sulfonyl Chloride (REACTIVE) Step3->Reactive Step4 Coupling (R-CONHNH2) Reactive->Step4 Drug KAT6A Inhibitor (Acylsulfonohydrazide) Step4->Drug

Caption: Synthesis workflow from commodity phenol to KAT6A inhibitor API via the thioether intermediate.

Part 4: Data Summary

PropertySpecificationNotes
Appearance Pale yellow oil to low-melting solidOxidizes slowly if exposed to air; store under

.
Molecular Weight 216.29 g/mol Formula:

Solubility DCM, EtOAc, THF, DMSOInsoluble in water.
Stability High (Months at -20°C)Superior to corresponding thiol or sulfonyl chloride.
Key Reactivity S-OxidationPrecursor to Sulfoxide (S=O) or Sulfone (

).

References

  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of KAT6A. Priebbenow, D. L., et al.[1] (2020).[2][3] Journal of Medicinal Chemistry, 63(9), 4655–4684. (Establishes the SAR for the 5-ethoxy-2-fluoro-3-methyl substitution pattern in KAT6A inhibitors).

  • Inhibitors of Histone Acetyltransferases KAT6A/B Induce Senescence and Arrest Tumour Growth. Baell, J. B., et al.[2] (2018). Nature, 560, 253–257. (Foundational paper for WM-1119 and the acylsulfonohydrazide class).

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. Gilan, O., et al. (2024/2026). PMC / NIH. (Details the "Right-Hand Side" optimization using the 5-ethoxy-2-fluoro-3-methyl moiety).

  • PF-07248144 – First-in-class potent, selective KAT6i in ER+HER2− breast cancer. Sharma, S., et al.[3][4][5] (2025).[2][3][4][6] AACR Annual Meeting Abstracts. (Clinical context for KAT6A inhibitors utilizing similar pharmacophores).

Sources

Application Note: Catalyst Selection for Coupling Reactions Involving (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic handling of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in catalytic coupling reactions.

Executive Summary

The molecule (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane presents a unique "Dr. Jekyll and Mr. Hyde" challenge in transition-metal catalysis. The methylsulfane (thioether) moiety acts as either:

  • A Catalyst Poison: In standard Suzuki-Miyaura or Buchwald-Hartwig couplings (targeting other handles), the soft sulfur atom irreversibly binds soft metals like Pd(0), quenching catalytic activity.

  • A Strategic Handle: In Liebeskind-Srogl coupling, the C–S bond serves as a pseudohalide electrophile, allowing desulfitative C–C bond formation under neutral conditions.

This guide provides validated protocols for both scenarios, specifically tailored to the steric (2-F, 3-Me) and electronic (5-OEt) environment of this substrate.

Structural & Reactivity Analysis

The Substrate Map

The scaffold is a poly-substituted benzene ring with defined steric and electronic zones:

  • Position 1 (–SMe): The primary functional handle for Liebeskind-Srogl coupling.

  • Position 2 (–F): Ortho to the reaction center. Provides electronic activation (inductive withdrawal) but imposes steric strain on the oxidative addition step.

  • Position 3 (–Me): Meta to the reaction center, but buttresses the 2-F group, increasing the "steric wall" around Position 1.

  • Position 5 (–OEt): Strongly electron-donating. Increases electron density of the ring, making oxidative addition into the C–S bond (Position 1) slower compared to electron-deficient arenes.

  • Positions 4 & 6 (–H): Sites for C–H activation. Position 6 is sterically crowded (flanked by SMe and OEt). Position 4 is flanked by Me and OEt.

The "Sulfur Problem"

Thioethers are soft Lewis bases. In the absence of specific scavengers (like Cu(I)), the –SMe group will coordinate to Pd(II) intermediates, forming stable [Pd(Ar)(L)(SMe-Ar)] resting states that prevent turnover.

Protocol A: Liebeskind-Srogl Coupling (The "Handle" Strategy)

Objective: Replace the –SMe group with an Aryl/Heteroaryl group (Biaryl synthesis). Mechanism: Pd(0) inserts into the C–S bond, facilitated by a Cu(I) cofactor that coordinates the sulfur and drives the equilibrium forward.

Catalyst Selection Logic
  • Palladium Source: Pd2(dba)3 or Pd(PPh3)4. We prioritize phosphine-ligated systems over NHCs here because the mechanism requires transmetallation from a Cu-organoboron species, which is sensitive to steric bulk at the metal center.

  • Ligand: TFP (Tris(2-furyl)phosphine) .[1] Crucial. TFP is electron-deficient and labile, allowing the bulky Cu-cofactor to interact with the Pd-center during transmetallation. Standard PPh3 often fails with sterically crowded substrates like this one (2-F substituted).

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) .[1] Must be stoichiometric. It scavenges the thiolate leaving group.

Step-by-Step Protocol

Scale: 0.5 mmol substrate.

  • Preparation:

    • In a glovebox or under strict Argon flow, charge a dry reaction vial with:

      • Substrate: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (1.0 equiv).

      • Boronic Acid Partner: (1.5 equiv). Note: Use excess due to potential protodeboronation.

      • CuTC: (1.5 - 2.0 equiv). Do not reduce this amount.

      • Pd2(dba)3: (2.5 mol%).

      • TFP: (10 mol%).

  • Solvent Addition:

    • Add anhydrous THF (0.2 M concentration). THF coordinates Cu intermediates better than toluene, stabilizing the transmetallation transition state.

  • Reaction:

    • Seal and heat to 50–60 °C for 12–18 hours.

    • Optimization Note: If conversion is low due to the 2-F/3-Me steric block, increase temperature to 90 °C and switch solvent to 1,4-Dioxane .

  • Workup:

    • Dilute with EtOAc. The mixture will be dark (copper residues).

    • Wash with 5% NH4OH (aqueous) to sequester copper salts.

    • Filter through a Celite/Silica pad to remove Pd black.

Protocol B: Cross-Coupling with "Bystander" SMe (The "Poison" Strategy)

Objective: Perform a Suzuki or Buchwald-Hartwig coupling on a different part of the molecule (e.g., if the user has a brominated derivative or is coupling to the ring via C-H activation) without poisoning the catalyst.

Catalyst Selection Logic
  • The Problem: Standard ligands (PPh3, dppf) will be displaced by the SMe group.

  • The Solution: Pd-PEPPSI-IPent or Pd-G4-RuPhos .

    • Pd-PEPPSI-IPent: The NHC ligand binds Pd tightly, preventing sulfur displacement. The "throw-away" pyridine ligand ensures rapid initiation.

    • RuPhos/SPhos: These bulky Buchwald biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the substrate's thioether sulfur while allowing the oxidative addition of the halide.

Step-by-Step Protocol (General Suzuki)

Scale: 0.5 mmol.

  • Catalyst Loading:

    • Use Pd-PEPPSI-IPent (2–5 mol%) .

    • Base: K2CO3 (mild) or KOtBu (strong, for difficult cases).

  • Solvent:

    • 1,4-Dioxane/Water (4:1) or Toluene .

  • Procedure:

    • Mix substrate (halide derivative), boronic acid (1.5 equiv), base (2.0 equiv), and catalyst.

    • Heat to 80 °C .

    • Critical Check: If the reaction stalls, do not add more catalyst immediately. Add a scavenger like CuI (10 mol%) to bind the interfering sulfur species, though this is rarely needed with PEPPSI catalysts.

Protocol C: Direct C–H Activation

Objective: Functionalize the C-6 position (flanked by SMe and OEt). Mechanism: SMe-directed C–H activation is weak. However, the electron-rich nature of the ring (5-OEt) makes it susceptible to electrophilic palladation.

Catalyst Selection Logic
  • Catalyst: Pd(OAc)2 .

  • Ligand: Ac-Gly-OH (N-Acetylglycine) . MPAA ligands accelerate C–H activation via a CMD (Concerted Metalation-Deprotonation) pathway and protect the Pd from sulfur poisoning by occupying coordination sites.

  • Oxidant: Ag2CO3 (acts as both oxidant and sulfur scavenger).

Step-by-Step Protocol
  • Mix: Substrate (1 equiv), Coupling Partner (e.g., Aryl Iodide, 1.5 equiv), Pd(OAc)2 (10 mol%), Ac-Gly-OH (20 mol%), Ag2CO3 (2 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol) or tAmylOH . HFIP is known to drastically accelerate C–H activation on electron-rich arenes.

  • Heat: 90–110 °C sealed tube.

Decision Matrix (Catalyst Selection)

CatalystSelection Start Start: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Goal What is your reaction goal? Start->Goal ReplaceSMe Replace -SMe Group (Biaryl Synthesis) Goal->ReplaceSMe Target C-1 FunctionalizeRing Functionalize C-H Bond (Direct Arylation) Goal->FunctionalizeRing Target C-6 CoupleHalogen Couple at Halogen (SMe is Bystander) Goal->CoupleHalogen Target C-X Liebeskind Protocol A: Liebeskind-Srogl Cat: Pd2(dba)3 / TFP Cofactor: CuTC (Stoichiometric) ReplaceSMe->Liebeskind CHAct Protocol C: C-H Activation Cat: Pd(OAc)2 / Ac-Gly-OH Oxidant: Ag2CO3 FunctionalizeRing->CHAct Bystander Protocol B: Poison Mitigation Cat: Pd-PEPPSI-IPent or RuPhos-Pd-G4 CoupleHalogen->Bystander

Figure 1: Decision tree for catalyst selection based on the specific role of the thioether moiety.

Data Summary: Catalyst Performance Comparison

Reaction TypeRole of SMePrimary ChallengeRecommended Catalyst SystemKey Additive
Liebeskind-Srogl Electrophile (LG)Steric bulk (2-F, 3-Me)Pd2(dba)3 + TFP CuTC (1.5 eq)
Suzuki-Miyaura Catalyst PoisonIrreversible Pd-S bindingPd-PEPPSI-IPent None (Ligand controlled)
C-H Activation Directing GroupRegioselectivity & PoisoningPd(OAc)2 + Ac-Gly-OH Ag2CO3
Buchwald-Hartwig Catalyst PoisonPd-S coordinationRuPhos-Pd-G4 Strong Base (NaOtBu)

References

  • Liebeskind-Srogl Coupling Fundamentals

    • Liebeskind, L. S., & Srogl, J. (2000).[2][3] Thiol Ester−Boronic Acid Cross-Coupling.[1][3][4][5][6][7] Journal of the American Chemical Society. Link

  • Mechanistic Insights (Role of CuTC)

    • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A theoretical and experimental study of the mechanism of the Liebeskind-Srogl coupling. Journal of the American Chemical Society. Link

  • Catalyst Poisoning Mitigation (PEPPSI)

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link

  • C-H Activation of Thioethers

    • Wang, X., et al. (2015).[8] Palladium-Catalyzed Coupling of Azoles with Aryl Thioethers via C–H/C–S Activation.[8][9] Organic Letters. Link

  • Ortho-Fluoro Effects in Coupling

    • Konev, A. S., et al. (2016). Ortho-effect in palladium-catalyzed cross-coupling reactions. Russian Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

Introduction

The synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, a thioether, typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a thiol or its corresponding thiolate anion attacks an electron-deficient aromatic ring, displacing a leaving group. The success of this synthesis is highly dependent on several factors, including the choice of reagents, solvent, base, and reaction temperature. This guide will address common issues encountered during this synthesis and provide scientifically-grounded solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired thioether is one of the most common challenges. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Insufficiently Nucleophilic Thiol: The thiol (in this case, methanethiol or a surrogate) may not be sufficiently deprotonated to form the more reactive thiolate anion.[1][2][3]

    • Solution: Ensure the use of a suitable base to facilitate the formation of the thiolate. The choice of base is critical; it should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often effective.[4] For more sensitive substrates, a milder organic base might be considered. The pKa of the thiol and the chosen base should be carefully considered to ensure efficient deprotonation.

  • Poor Leaving Group: The reactivity of the leaving group on the aromatic ring is a key factor in SNAr reactions.

    • Solution: The rate of reaction for halogen leaving groups in SNAr typically follows the order F > Cl > Br > I.[5][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.[6][7] If your starting material has a less reactive leaving group (e.g., chlorine or bromine), consider synthesizing the fluoro-analogue if possible.

  • Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions by solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally preferred.[5][6] These solvents effectively solvate the cation of the thiolate salt, leaving the anion more "naked" and therefore more nucleophilic.[6] However, be aware of the potential for solvent decomposition with strong bases.[6]

  • Suboptimal Reaction Temperature: Many SNAr reactions require heating to proceed at a practical rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of degradation products.[5] Microwave-assisted synthesis can also be a powerful technique to reduce reaction times and improve yields.[6]

  • Poor Quality of Starting Materials: Impurities in your starting materials can lead to side reactions or inhibit the desired transformation.[8]

    • Solution: Ensure the purity of your (5-Ethoxy-2-fluoro-3-methylphenyl) precursor and the thiol source. Recrystallization or chromatography of the starting materials may be necessary.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products.

Possible Causes & Solutions:

  • Oxidation of Thiol: Thiols are susceptible to oxidation, especially in the presence of air, leading to the formation of disulfides (in this case, dimethyl disulfide).[3]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] Using freshly distilled or purchased thiol is also recommended. In some cases, adding a small amount of a reducing agent can help prevent disulfide formation.[8]

  • Hydrolysis of the Leaving Group: The presence of water in the reaction mixture can lead to the hydrolysis of the leaving group, resulting in the formation of a phenol derivative.[6]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[6]

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases to form dimethylamine, which can then act as a nucleophile and compete with the desired thiolate.[6]

    • Solution: If you suspect this is an issue, consider using a more stable solvent like DMSO or NMP, or use a milder base.

Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Possible Causes & Solutions:

  • Residual Starting Materials: Incomplete conversion will lead to a mixture of product and starting materials.

    • Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction has stalled, consider adding more of the excess reagent or increasing the temperature.

  • Emulsion Formation During Workup: The use of certain solvents and the nature of the product can lead to the formation of stable emulsions during aqueous workup, making extraction difficult.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of celite can sometimes resolve this issue.

  • Co-elution During Chromatography: If the polarity of the product and impurities are very similar, separation by column chromatography can be difficult.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane?

A1: The most common approach is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a suitable 1-halo-5-ethoxy-2-fluoro-3-methylbenzene with a source of methylthiolate. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing fluorine atom.[7][9]

Q2: Which base is best for deprotonating methanethiol?

A2: The choice of base depends on the overall reaction conditions and the sensitivity of your substrate. For a robust synthesis, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4] These are inexpensive and effective. If your substrate contains base-sensitive functional groups, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) might be more appropriate.

Q3: Can I use sodium thiomethoxide directly?

A3: Yes, using commercially available sodium thiomethoxide is a convenient option as it eliminates the need for in-situ deprotonation of methanethiol. This can lead to more reproducible results. However, ensure it is of high purity and handled under anhydrous conditions, as it is hygroscopic.

Q4: My reaction is very slow. How can I speed it up?

A4: To increase the reaction rate, you can try several strategies:

  • Increase the temperature: Gently heating the reaction mixture can significantly accelerate the reaction.[5]

  • Use a more polar aprotic solvent: Switching to a solvent like DMSO or NMP can enhance the rate of SNAr reactions.[5][6]

  • Ensure efficient stirring: Good mixing is crucial, especially in heterogeneous reactions.

  • Consider a phase-transfer catalyst: If you are using a two-phase system (e.g., solid base in an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt can facilitate the transfer of the thiolate into the organic phase.[6]

Q5: What are some common pitfalls to avoid during the workup?

A5: A common issue is the unpleasant odor of residual thiol. To mitigate this, the reaction mixture can be quenched with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to oxidize any remaining thiol.[10] Also, be mindful of emulsion formation during extraction, as discussed in the troubleshooting section.

Optimized Reaction Parameters

The following table summarizes key parameters that can be optimized for the synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane.

ParameterRecommendedRationale
Aryl Halide 1-Fluoro-5-ethoxy-2-fluoro-3-methylbenzeneFluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring for nucleophilic attack.[5][6][7]
Thiol Source Sodium thiomethoxide or MethanethiolSodium thiomethoxide provides a direct source of the nucleophile. Methanethiol requires in-situ deprotonation.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Strong enough to deprotonate methanethiol effectively.[1][4]
Solvent DMSO, DMF, or NMPPolar aprotic solvents accelerate SNAr reactions by solvating the cation and leaving the nucleophilic anion more reactive.[5][6]
Temperature 50-100 °CMany SNAr reactions require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the thiol to disulfide.[8]

Experimental Protocol: Synthesis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

This protocol provides a general guideline. It may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 1-Fluoro-5-ethoxy-2-fluoro-3-methylbenzene

  • Sodium thiomethoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-fluoro-5-ethoxy-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous DMSO.

  • Stir the solution at room temperature and add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient).

Visualizing the Process

Reaction Mechanism

The synthesis proceeds through a classic SNAr mechanism, involving the formation of a Meisenheimer complex.

SNAr_Mechanism ArylHalide Ar-F Meisenheimer [Ar(F)(SCH₃)]⁻ (Meisenheimer Complex) ArylHalide->Meisenheimer + CH₃S⁻ Nucleophile CH₃S⁻ Product Ar-SCH₃ Meisenheimer->Product - F⁻ LeavingGroup F⁻

Caption: SNAr reaction mechanism for thioether synthesis.

Troubleshooting Workflow

A logical approach to troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield of Thioether Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Base Evaluate Base Choice and Stoichiometry Check_Purity->Check_Base If pure Check_Solvent Assess Solvent Suitability Check_Base->Check_Solvent Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Purification Review Purification Protocol Check_Atmosphere->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield.

References

  • Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Available from: [Link]

  • Metal-catalyzed Approaches to Aryl Thioethers. WordPress. Available from: [Link]

  • Thioether. WikiDoc. Available from: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • Thioether Formation. WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Available from: [Link]

  • Poly(ß-hydroxy thioether)s: Synthesis through Thiol-Epoxy 'Click'. DR-NTU. Available from: [Link]

  • Convergent Synthesis of Thioether Containing Peptides. PMC - NIH. Available from: [Link]

  • Methods for thioether synthesis that do not require isolation of... ResearchGate. Available from: [Link]

  • Optimization of the thioether catalyst. ResearchGate. Available from: [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available from: [Link]

  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Available from: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. Available from: [Link]

  • Synthesis of Unsymmetrical Thioethers Using an Uncommon Base-Triggered 1,5-Thiol Transfer Reaction of 1-Bromo-2-alkylthiolcarbonates. ACS Publications. Available from: [Link]

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. Available from: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available from: [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Available from: [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH. Available from: [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Available from: [Link]

  • 8.8: Structural and Solvent Effects in S(N) Reactions. Chemistry LibreTexts. Available from: [Link]

  • A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Available from: [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. Available from: [Link]

  • methyl phenyl sulfoxide. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]

Sources

Purification methods for (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Technical Overview & Compound Profile

Compound Identity: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Chemical Class: Poly-substituted Aryl Methyl Sulfide (Thioanisole derivative) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Physicochemical Profile (Estimated):

  • Physical State: Viscous colorless to pale yellow oil (likely low-melting solid upon high purity/cooling).[1]

  • Solubility: High in chlorinated solvents (DCM, CHCl₃), esters (EtOAc), and hydrocarbons (Hexanes).[1] Insoluble in water.

  • Reactivity: The sulfide moiety (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) and sulfone (-SO₂Me).[1] The ethoxy group renders the ring electron-rich, increasing sensitivity to electrophilic oxidants.[1]

Purification Workflows

Protocol A: Flash Column Chromatography (Primary Method)

Best for: Small to medium scale (<10g), removal of non-volatile impurities.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexanes/Ethyl Acetate (Gradient).[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100:0Column conditioning
Loading 100:0 (Load in min.[1] DCM)Adsorption
Elution 1 98:2 to 95:5Target Compound (High Rf)
Elution 2 80:20Polar impurities (Sulfoxides)
Flush 50:50Baseline junk / Salts

Critical Control Point: Aryl methyl sulfides are lipophilic. They elute early. Do not ramp polarity too quickly, or you will co-elute with the starting aryl halide.[1]

Protocol B: Vacuum Distillation (Scale-Up Method)

Best for: Large scale (>10g), solvent-free purification.[1]

  • Apparatus: Kugelrohr or Short-path distillation head.[1]

  • Pressure: High vacuum (<0.5 mmHg) is mandatory to keep bath temperature below 120°C.[1]

  • Warning: Avoid temperatures >150°C to prevent ether cleavage or thermal rearrangement.

Interactive Troubleshooting Guide (Q&A)

Q1: My product has a persistent, offensive "garlic" or "rotten cabbage" odor. How do I remove it? Diagnosis: This indicates residual unreacted thiol or disulfide by-products.[1] Corrective Action:

  • Oxidative Wash (Mild): Wash the organic phase with 10% aqueous sodium hypochlorite (Bleach) or dilute Hydrogen Peroxide (1%) very briefly (30 seconds) followed by immediate reduction with Sodium Thiosulfate.[1]

    • Risk:[1][2] This can oxidize your product.[2] Use only if smell is severe.

  • Heavy Metal Scavenging (Preferred): Stir the crude organic solution with aqueous ZnCl₂ or CuCl₂.[1] Thiols form insoluble metal mercaptides which precipitate or stay in the aqueous layer. Filter through Celite.

Q2: I see three distinct spots on my TLC plate after workup. Diagnosis: You are likely observing the "Oxidation Ladder."

  • Spot 1 (Top, Rf ~0.8): Target Sulfide.[1]

  • Spot 2 (Middle, Rf ~0.4): Sulfoxide impurity (S=O).[1]

  • Spot 3 (Bottom, Rf ~0.1): Sulfone impurity (O=S=O).[1] Corrective Action:

  • Purify via column chromatography using a shallow gradient (100% Hexane → 5% EtOAc).[1] The polarity difference between sulfide and sulfoxide is massive; separation is easy.

  • Prevention:[1] Degas all solvents used in extraction and store the product under Argon/Nitrogen.

Q3: The oil is turning brown/black upon standing. Diagnosis: Trace copper catalyst (if used in cross-coupling) or iodine contamination.[1] Corrective Action:

  • Copper Removal: Wash organic phase with 10% aqueous Ammonia or EDTA solution until the aqueous layer is colorless.

  • Iodine Removal: Wash with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the color dissipates.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude aryl sulfides based on impurity profile and scale.

PurificationLogic Start Crude Reaction Mixture CheckOdor Check Odor/TLC Start->CheckOdor Smell Strong Thiol Odor? CheckOdor->Smell Scavenge Wash w/ ZnCl2 or Dilute Bleach (Caution) Smell->Scavenge Yes Scale Scale > 10g? Smell->Scale No Scavenge->Scale Distill Vacuum Distillation (<1 mmHg, <120°C) Scale->Distill Yes (Oil stable) Column Flash Chromatography (Hex/EtOAc 98:2) Scale->Column No (High Purity req) Final Pure (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Distill->Final Crystallize Attempt Crystallization (Pentane/Cold MeOH) Column->Crystallize If solidifies Column->Final Crystallize->Final

Caption: Decision tree for the purification of crude aryl methyl sulfides, prioritizing odor removal and scale-appropriate separation techniques.

Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether for extraction? A: Yes, but avoid old ether containing peroxides.[1] Thioethers are "peroxide scavengers" and will readily oxidize to sulfoxides in the presence of ether peroxides. DCM or fresh Ethyl Acetate is safer.

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon). Thioethers can slowly auto-oxidize in air, especially when adsorbed onto surfaces with high surface area.[1]

Q: What is the expected yield for this type of S-methylation? A: For standard S-arylation (e.g., using Pd or Cu catalysis with aryl halides), yields typically range from 70-90% .[1] Lower yields often indicate catalyst poisoning or incomplete conversion, not loss during purification.[1]

References

  • General Synthesis of Aryl Methyl Sulfides

    • Methodology: Copper-catalyzed coupling of aryl iodides with dimethyl disulfide.[1][3]

    • Source: Fan, Y., et al. (2024).[3] "Copper-Catalyzed Coupling of Aryl Iodides with Dimethyl Disulfide." Journal of Organic Chemistry.

    • [1]

  • Purification of Fluorinated Phenyl Sulfides

    • Methodology: Kugelrohr distillation and Flash Chromatography protocols for similar fluoromethyl phenyl sulfides.
    • Source: McCarthy, J. R., et al. "Fluoromethyl Phenyl Sulfone."[1][2] Organic Syntheses, Coll.[1][4][5] Vol. 9, p.446 (1998).[1]

    • [1]

  • Oxidation Management in Thioethers

    • Insight: Prevention of sulfone formation during workup and analysis of oxid
    • Source: Bordwell, F. G., et al. "Synthesis of Aryl Methyl Sulfoxides."[1][6] Journal of the American Chemical Society.[3]

    • [1]

Sources

Technical Support Center: Preventing Oxidation of Methyl Sulfane (-SMe) Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies advance, the preservation of sensitive functional groups remains a critical bottleneck. Methyl sulfane groups (methylthio, -SMe), ubiquitous in methionine residues and aryl thioether building blocks, are notoriously susceptible to unwanted oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eradicate thioether oxidation during solid-phase peptide synthesis (SPPS) and small-molecule workflows.

Section 1: The Chemistry of Thioether Oxidation (FAQ)

Q: Why are methyl sulfane groups so susceptible to oxidation during routine synthesis and cleavage? A: The sulfur atom in a methylthio group is highly electron-rich and acts as a strong nucleophile. The mechanism of thioether oxidation by peroxides (or atmospheric oxygen catalyzed by trace metals) involves a one-step nucleophilic attack of the sulfide on an electrophilic oxygen species (e.g., a peroxide-protic solvent complex)[1]. This concerted electronic displacement transfers oxygen to the sulfur, forming a sulfoxide (-S(O)Me). If left unchecked, further oxidation yields an irreversible sulfone (-S(O)2Me).

In Solid-Phase Peptide Synthesis (SPPS), the problem is exacerbated. While basic residues like histidine or lysine become protonated at pH < 3 (rendering them unreactive), the methionine thioether is highly resistant to protonation[2]. It remains a reactive nucleophile during acidic cleavage, making it a prime target for both oxidation and S-alkylation (tert-butylation) by cleaved protecting groups[2].

Q: How do scavengers and reducing agents fundamentally differ in preventing this? A: Scavengers (like 1,2-ethanedithiol or thioanisole) act as sacrificial nucleophiles. They kinetically outcompete the target -SMe group for reactive oxygen species or carbocations. However, scavengers cannot reverse oxidation once it occurs. Reducing agents (like NH₄I combined with dimethyl sulfide) actively donate electrons to reduce already-formed sulfoxides back to the native thioether state[3].

G A Methylthio Group (-SMe) C Sulfoxide (-S(O)Me) (+16 Da, Reversible) A->C Oxidation B Reactive Oxygen Species (Peroxides, O2) B->A Electrophilic Attack D Sulfone (-S(O)2Me) (+32 Da, Irreversible) C->D Over-oxidation E Scavengers (EDT, Thioanisole) E->B Neutralizes Oxidants F Reducing Agents (NH4I / Me2S) F->C Reduces back to -SMe

Logical pathways of thioether oxidation and targeted prevention mechanisms.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: I am observing +16 Da and +32 Da mass shifts in my methionine-containing peptides after TFA cleavage. How do I prevent this? A: These mass shifts correspond to sulfoxide (+16 Da) and sulfone (+32 Da) impurities. Standard TFA cleavage solutions lack the necessary reductive capacity to protect methionine. You must transition to specialized cleavage cocktails that combine sacrificial scavengers with active reducing agents.

Below is a quantitative comparison of standard cleavage cocktails and their efficacy in preventing methionine oxidation:

Quantitative Comparison of Cleavage Cocktails
Cleavage CocktailComposition (w/w or v/v)Met Sulfoxide YieldMechanism of Protection
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂O~55%None (High oxidation risk)[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT~35%Radical/cation scavenging via EDT and Thioanisole[3],[4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Me₂S, 1.5% NH₄I<15%Scavenging + Active Reduction (NH₄I/Me₂S reduces sulfoxides)[3],[4]
Optimized TMSCl TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + Ph₃P (1 mg/mL)0%Complete eradication of Met(O) and S-alkylation[2]
Protocol 1: Self-Validating Cleavage using Reagent H

Reagent H is specifically designed to minimize methionine side-chain oxidation by generating dimethylsulfoxide and iodine from the reduction of methionine sulfoxide[3],[4].

Step-by-Step Methodology:

  • Preparation: Prepare Reagent H fresh. The presence of NH₄I is critical. Note: If the NH₄I has oxidized to I₂ in storage (indicated by a dark brown color), discard and use a fresh batch, as the reductive capacity is compromised.

  • Resin Suspension: Suspend the peptide resin in the cleavage cocktail (30 mL/g resin)[3].

  • Incubation: Allow the mixture to stand for 3 hours at room temperature under an inert gas (Argon or Nitrogen)[3].

  • Filtration: Filter and wash the resin with neat TFA[3].

  • Precipitation: Combine the filtrates and add cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide[3]. Centrifuge and wash the pellet with MTBE three times.

Self-Validation Check: Always cleave a 5 mg resin aliquot using a standard, scavenger-free cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Analyze both the control and the Reagent H cleavage via LC-MS. The control establishes the maximum potential oxidation (+16 Da peak) inherent to your resin batch. If the Reagent H sample shows identical oxidation levels to the control, your reducing agents have degraded and must be replaced.

Section 3: Small Molecule Synthesis & Workup

Q: My methylthio-aryl building blocks (e.g., 4'-(Methylthio)acetophenone) are oxidizing to sulfoxides during aqueous workup. How can I quench reactions safely? A: The sulfur atom in aryl methylthio groups is easily oxidized by residual oxidizing agents or atmospheric oxygen dissolved in workup solvents, a process often catalyzed by transition metals[5]. To prevent this, reactions must be quenched with a mild reducing agent before phase separation, and solvents must be degassed.

Protocol 2: Mild Quenching and Anaerobic Workup

Step-by-Step Methodology:

  • Quenching: Upon reaction completion, cool the vessel to 0–5 °C. Do not open the flask to the atmosphere.

  • Reduction: Inject a degassed, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite to completely quench residual oxidants[5]. Stir vigorously for 15 minutes under Argon.

  • Degassed Extraction: Use solvents (e.g., Ethyl Acetate or DCM) that have been sparged with Argon for 30 minutes to remove dissolved oxygen[5].

  • Phase Separation: Perform the extraction rapidly. Avoid excessive shaking in the separatory funnel if using non-degassed ambient air; prefer inert-gas pressurized phase separation if possible.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validation Check: Before scaling up the workup, pull a 50 µL aliquot of the reaction mixture, quench it in an aerated vial with standard water, and pull another 50 µL aliquot quenched in degassed sodium thiosulfate under argon. Run both on TLC/LC-MS. The deliberate aeration confirms the molecule's susceptibility to oxidation, validating the necessity and efficacy of the anaerobic protocol.

Workflow S1 1. Reaction Completion (Contains -SMe) S2 2. Mild Quenching (Na2S2O3 / Argon) S1->S2 Neutralize Oxidants S3 3. Degassed Solvent Extraction (Avoid Aeration) S2->S3 Phase Separation S4 4. Organic Layer Isolation (Dry over MgSO4) S3->S4 Isolate S5 5. Purified Thioether (Oxidation Prevented) S4->S5 Concentrate

Step-by-step workflow for the anaerobic workup of oxidation-prone thioethers.

References

  • US20100068210A1 - Compositions and methods for the prevention of oxidative degradation of proteins - Google Patents. 1

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. 2

  • Cleavage Cocktails; Reagent B - Peptides. 3

  • A cleavage cocktail for methionine-containing peptides - Academia.edu. 4

  • Technical Support Center: 4'-(Methylthio)acetophenone Reactions - Benchchem. 5

Sources

Technical Support Center: Purification of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Purification Protocols Target Molecule: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 1378582-94-5 / 2709871-05-4) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary & Compound Profile

This guide provides high-autonomy troubleshooting and purification protocols for (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane , a critical intermediate often utilized in the synthesis of KAT6A inhibitors (e.g., WM-1119 analogs) and other kinase-targeted therapeutics.

Due to the electron-rich nature of the ethoxy-substituted ring and the oxidation susceptibility of the thioether (sulfide) moiety, this compound presents specific purification challenges. Users frequently encounter issues with sulfoxide formation , unreacted thiols , and disulfide dimerization .

Physicochemical Profile
PropertyDataImplications for Purification
Physical State Viscous Liquid / Low-melting SolidVacuum distillation or chromatography are preferred over recrystallization.
Lipophilicity High (LogP ~3.5–4.0)Soluble in non-polar solvents (Hexane, DCM); insoluble in water.
Reactivity S-Oxidation SusceptibleAvoid prolonged exposure to air/light; use antioxidants during storage.
Odor Characteristic Sulfide/ThiolStrong odor indicates residual thiol impurity.

Troubleshooting Guide (FAQ)

Issue 1: "My LC-MS shows a persistent M+16 peak (Sulfoxide). How do I remove it?"

Diagnosis: The M+16 peak corresponds to the sulfoxide byproduct (S=O), formed via air oxidation of the sulfide. This is the most common impurity in aryl methyl sulfides.

Technical Insight: Sulfoxides are significantly more polar than their parent sulfides due to the dipolar S-O bond. This polarity difference is the key lever for separation.

Protocol: Silica Gel Chromatography (The "Gold Standard")

  • Stationary Phase: High-purity Silica Gel (230–400 mesh).

  • Eluent System:

    • Start with 100% Hexanes (or Pentane) to elute the non-polar sulfide.

    • The sulfide typically elutes rapidly (

      
      ).
      
    • The sulfoxide (

      
      ) will remain on the baseline or require a polar shift (e.g., 10-20% EtOAc) to elute.
      
  • Validation: Check fractions via TLC. The sulfide will be UV-active and stain yellow/brown with Iodine or KMnO4 (though KMnO4 oxidizes it on the plate, so read immediately).

Alternative (Chemical Reduction): If chromatography is non-viable (e.g., large scale), selective reduction of the sulfoxide is possible without affecting the ether or aryl fluoride.

  • Reagent: Sodium borohydride (

    
    ) with Iodine (
    
    
    
    ) or
    
    
    .
  • Note: Chromatography is preferred for research scales (<10g) to avoid introducing metal impurities.

Issue 2: "The compound has an unbearable stench, even after column purification."

Diagnosis: This indicates trace contamination with the precursor 5-ethoxy-2-fluoro-3-methylbenzenethiol . Thiols have low odor thresholds (ppb range) and can co-elute with sulfides if non-polar eluents are used.

Technical Insight: Thiols (


) are acidic, whereas the sulfide product is neutral. We can exploit this acidity to sequester the impurity into an aqueous phase.

Protocol: Oxidative Basic Wash (The "Odor Killer") Do not rely solely on simple extraction; thiols are lipophilic and partition poorly into water unless fully deprotonated.

  • Dissolve: Dilute the crude oil in Diethyl Ether or MTBE (avoid DCM if possible, as it can form emulsions with basic washes).

  • Wash 1 (Deprotonation): Wash vigorously with 2M NaOH (aq) . The thiol becomes the thiolate (

    
    ) and moves to the water layer.
    
  • Wash 2 (Bleach Polish - Optional but Effective): If odor persists, wash with a dilute Sodium Hypochlorite (Bleach) solution (<5%).

    • Mechanism:[1][2][3][4][5][6][7] Bleach oxidizes residual thiol to the sulfonate or disulfide, which are either water-soluble or easily separated.

    • Warning: Perform this quickly (<5 mins) and cold (

      
      ) to prevent oxidation of your product (the sulfide) to the sulfoxide.
      
  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
Issue 3: "I see a dimer impurity (M x 2 - 2) in the mass spec."

Diagnosis: This is the Disulfide dimer (


). It forms when the starting thiol oxidizes before or during the methylation reaction.

Technical Insight: Disulfides are non-polar (similar to the product) and difficult to separate via extraction. However, they are chemically reactive toward reduction.

Protocol: Zinc/Acid Reduction

  • Suspend: Dissolve crude mixture in Acetic Acid (

    
    ) or Ethanol/HCl.
    
  • Add: Add Zinc Dust (activated) in excess (5 equiv).

  • Stir: Stir at Room Temp for 1-2 hours.

    • Mechanism:[1][2][3][4][5][6][7] Zn reduces the Disulfide (

      
      ) back to two Thiol (
      
      
      
      ) molecules.
  • Workup: Filter off Zn. Dilute filtrate with organic solvent.

  • Execute: Perform the Basic Wash (Issue 2) immediately. The disulfide is now a thiol and can be washed away with NaOH.

Master Purification Workflow

The following decision tree outlines the logical flow for purifying crude (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane.

PurificationWorkflow Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState Liquid Liquid/Oil CheckState->Liquid Most Likely Solid Solid CheckState->Solid OdorCheck Strong Thiol Odor? Liquid->OdorCheck Solid->OdorCheck BaseWash Protocol: 2M NaOH Wash (Removes Thiol) OdorCheck->BaseWash Yes TLC_Check TLC Analysis (Check for Sulfoxide/Disulfide) OdorCheck->TLC_Check No BaseWash->TLC_Check FlashChrom Flash Chromatography (100% Hexane -> 5% EtOAc) TLC_Check->FlashChrom Sulfoxide/Disulfide Present PureProduct Pure Sulfide Product (Store under N2, Dark) TLC_Check->PureProduct Single Spot FlashChrom->PureProduct Recryst Recrystallization (Pentane/Et2O @ -20°C) Recryst->PureProduct

Caption: Decision tree for the purification of aryl methyl sulfides, prioritizing thiol removal and chromatographic separation of oxidation byproducts.

Advanced Experimental Protocols

Protocol A: Flash Column Chromatography (Optimized for Aryl Sulfides)

Use this for removing Sulfoxides (polar) and Disulfides (non-polar).

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc)

  • TLC Plates: Silica gel 60

    
    
    

Step-by-Step:

  • Slurry Packing: Pack column with 100% Hexanes.

  • Loading: Dissolve crude oil in minimum volume of DCM:Hexane (1:4) . Load gently.

  • Elution Gradient:

    • 0–5 CV (Column Volumes): 100% Hexanes. (Elutes Disulfides first, then Product).

    • 5–10 CV: 2% EtOAc in Hexanes. (Elutes Product tail).

    • Flush: 20% EtOAc in Hexanes. (Elutes Sulfoxide/Sulfone impurities - discard or collect for analysis).

  • Detection: Monitor UV absorbance at 254 nm. The sulfide ring is electron-rich and absorbs strongly.

Protocol B: Storage & Stability Maintenance

Prevention is better than purification. Sulfides oxidize spontaneously in air.

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C or lower.

  • Additives: For long-term storage of large batches, adding a trace of BHT (Butylated hydroxytoluene) or Copper turnings can act as radical scavengers to inhibit auto-oxidation.

References

  • KAT6A Inhibitor Context

    • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. (2026).[5] This paper details the structure-activity relationship of KAT6A inhibitors, highlighting the 5-ethoxy-2-fluoro-3-methylphenyl moiety as a critical pharmacophore.[8]

    • Source:

  • General Sulfide Synthesis & Purification

    • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers.[1] (2014). Wagner, A. M., & Sanford, M. S.[1] Journal of Organic Chemistry.

    • Source:

  • Impurity Removal (Thiophenols)

    • Method of thiophenol removal from poly(arylene sulfide) polymer compositions. (Patent WO2015065906A2). Describes industrial methods for scrubbing thiophenol impurities using polar washes and scavengers.
    • Source:

  • Sulfoxide/Sulfone Separation

    • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.[3] (2014). RSC Advances. Discusses the polarity differences and chromatographic behavior of sulfides vs. sulfoxides.

    • Source:

Sources

Technical Support Center: Troubleshooting Fluorinated Phenyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Low Reactivity & Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Fluorine Paradox

Fluorinated phenyl sulfides are critical bioisosteres in medicinal chemistry, offering modulated lipophilicity and metabolic stability. However, their synthesis presents a "Fluorine Paradox":

  • The "Electrophile" Problem: When the fluorinated ring is the electrophile (

    
    ), the strong C-F bond requires significant activation energy to break, despite fluorine's high electronegativity stabilizing the intermediate.
    
  • The "Nucleophile" Problem: When using fluorinated thiols (e.g., pentafluorothiophenol) as nucleophiles in cross-coupling, their low

    
     renders the thiolate "harder" and less nucleophilic towards soft transition metals, often leading to catalyst poisoning or homocoupling (disulfide formation).
    

This guide provides self-validating protocols to overcome these kinetic and thermodynamic barriers.

Module 1: Diagnostic Flowchart

Before altering conditions, identify the mechanistic bottleneck of your reaction using this decision matrix.

ReactionSelector Start START: Define Substrates Q1 Is the Fluorine on the Electrophile (Ring) or Nucleophile (Thiol)? Start->Q1 PathA Target: Ar-F + R-SH Q1->PathA Fluorine on Ring PathB Target: Ar-X + Rf-SH (Rf = Fluorinated Aryl) Q1->PathB Fluorine on Thiol Q2 Is the Ar-F ring activated? (e.g., NO2, CN, or >3 Fluorines) PathA->Q2 MethodA1 Method: SNAr (Nucleophilic Aromatic Substitution) Q2->MethodA1 Yes (Activated) MethodA2 Method: Pd-Catalyzed C-S Coupling (Buchwald-Hartwig) Q2->MethodA2 No (Unactivated) Q3 Is the Thiol highly acidic? (pKa < 5, e.g., C6F5SH) PathB->Q3 IssueB Risk: Catalyst Poisoning & Disulfide Dimerization Q3->IssueB Yes SolB Solution: Pd(0) + Biaryl Phosphine OR Cu-Catalysis (High T) IssueB->SolB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Module 2: Troubleshooting Nucleophilic Aromatic Substitution ( )

Scenario: You are reacting a polyfluorinated benzene (e.g., pentafluorobenzene) or an activated fluoroarene with a thiol, but conversion is low or regioselectivity is poor.

The Core Mechanism

The reaction proceeds via a Meisenheimer Complex .[1][2] Fluorine is the best leaving group for


 (F >> Cl > Br > I) because its high electronegativity stabilizes the anionic intermediate. However, the ring must be sufficiently electron-deficient to accept the initial nucleophilic attack.
Common Failure Points & Fixes

Q1: My reaction stalls at 50% conversion despite using excess thiol.

  • Diagnosis: Product Inhibition / Competitive Hydrolysis . The fluoride ion released acts as a base. If your solvent is wet,

    
     generates 
    
    
    
    , which competes with the thiol to form phenols (Ar-OH).
  • The Fix:

    • Scavenger: Add anhydrous

      
       or 
      
      
      
      (2.0 equiv) to sequester HF.
    • Solvent: Switch to dry NMP or DMF . Avoid alcohols.

    • Additives: For unactivated substrates, add 18-crown-6 (if using K salts) to increase fluoride solubility and removal.

Q2: I am getting a mixture of regioisomers with pentafluorobenzene.

  • Diagnosis: Electronic vs. Steric Control . In

    
    , nucleophilic attack typically occurs para to the Hydrogen atom (C-4 position) because the intermediate is stabilized by the two ortho fluorines and two meta fluorines.
    
  • The Fix:

    • Temperature Control: Run the reaction at

      
       and warm slowly. Kinetic control favors the para substitution.
      
    • Base Selection: Use a bulky base (e.g., LiHMDS) to deprotonate the thiol ex situ before adding it to the cold fluoroarene solution.

Q3: The reaction works for 4-fluoronitrobenzene but fails for 4-fluorotoluene.

  • Diagnosis: Insufficient Activation . A methyl group is electron-donating. The ring is not electrophilic enough for standard

    
    .
    
  • The Fix: Switch to Transition Metal Catalysis (See Module 3).

    
     is strictly for electron-poor rings.
    

Module 3: Troubleshooting Cross-Coupling (The Fluorinated Thiol)

Scenario: You are coupling Pentafluorothiophenol (


) with an aryl halide using Pd or Cu, but yields are low or the catalyst dies.
The "Hard" Thiolate Problem

Fluorinated thiols are highly acidic (


 of 

vs.

for PhSH).
  • Consequence 1: They deprotonate instantly, potentially saturating the metal center and preventing oxidative addition of the aryl halide.

  • Consequence 2: They are prone to oxidative dimerization (

    
    ) by trace oxygen.
    
Protocol A: The Robust Palladium System

Use this for high-value substrates where yield is paramount.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or DPEphos (4 mol%). Why? Large bite-angle bidentate ligands facilitate the difficult reductive elimination of the

    
     bond.
    
  • Base: DIPEA (Hunig's Base) or

    
    .
    
  • Solvent: Dioxane (degassed).

Step-by-Step:

  • Degas: Sparge solvent with Argon for 20 mins. Critical: Oxygen causes disulfide formation.

  • Pre-mix: Stir Pd source and Ligand in solvent for 15 mins to form the active

    
     species before adding the "poisonous" thiol.
    
  • Addition: Add Aryl Halide and Base.

  • Slow Addition: Add the fluorinated thiol last, ideally via syringe pump if the reaction is scale-sensitive, to keep free thiol concentration low.

Protocol B: The Cost-Effective Copper System

Use this for scale-up or less sensitive substrates.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or DMF at

    
    .
    

Troubleshooting the Copper Cycle:

  • Issue: Reaction turns black/precipitates immediately.

  • Cause: Formation of insoluble polymeric Copper-Thiolate complexes

    
    .
    
  • Fix: Increase Ligand:Cu ratio to 2:1 or 3:1 to break up aggregates and keep the copper soluble.

Module 4: Quantitative Troubleshooting Data

Compare your results against these benchmarks to assess reaction health.

VariableStandard Thiol (PhSH)Fluorinated Thiol (

)
Impact on Protocol
Acidity (

)
~6.6~2.68Requires weaker bases; susceptible to rapid oxidation.
Nucleophilicity High (Soft)Moderate (Harder)Slower attack on Pd(II); requires higher temps or better ligands.
Reductive Elimination FastSlowRequires bulky biaryl phosphines or large bite-angle ligands.
Oxidation Potential ModerateLow (Easily Oxidized)Strict exclusion of air is mandatory to prevent disulfide.

Module 5: Mechanism Visualization (Catalytic Cycle)

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandExchange Ligand Exchange (Ar-Pd-SRf) OxAdd->LigandExchange + Rf-S- / Base RedElim Reductive Elimination (Product Release) LigandExchange->RedElim Slow Step Fail1 FAILURE 1: Thiol Saturation (Formation of [Pd(SRf)4]) LigandExchange->Fail1 Excess Thiol Fail2 FAILURE 2: Stalled Reductive Elim. (Bond too strong) LigandExchange->Fail2 Poor Ligand RedElim->Pd0 - Ar-S-Rf

Figure 2: Palladium catalytic cycle highlighting the two critical failure modes when using fluorinated thiols: Catalyst Saturation and Stalled Reductive Elimination.

References

  • Synthesis of Fluorinated Phenyl Sulfides via SNAr

    • BenchChem Protocols. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." Link

  • Mechanistic Insights into Fluorinated Thiol Reactivity

    • Chemical Reviews. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Link

  • Copper-Catalyzed C-S Coupling Guides

    • Organic Chemistry Portal. "Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides." Link

  • Pentafluorothiophenol Properties & Handling

    • National Institutes of Health (NIH). "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools." Link

  • Troubleshooting Pd-Catalysis

    • ACS Catalysis.[3] "Monophosphine Ligands Promote Pd-Catalyzed C-S Cross-Coupling Reactions."[3] Link

Sources

Technical Support Center: Temperature Optimization for (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise thermodynamic and kinetic bottlenecks you will encounter when synthesizing (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 2635937-77-6).

This specific thioether is a critical building block in the development of acylsulfonohydrazide-based KAT6A inhibitors, such as the WM-1119 chemotypes used in oncology research[1]. Because the starting aryl halide is highly electron-rich (due to the ethoxy and methyl groups), the Palladium-catalyzed C–S cross-coupling required to synthesize this molecule is extremely temperature-sensitive.

Below, you will find the mechanistic causality behind temperature selection, a self-validating protocol, and a troubleshooting FAQ to ensure high-yield, reproducible production.

Mechanistic Workflow & Temperature Dependency

In a standard Buchwald-Hartwig-type thiomethylation, temperature acts as the master switch between productive catalysis and catalyst death [2].

CS_Coupling A Pd(0) Precatalyst Activation (25°C) B Oxidative Addition Requires >60°C A->B Aryl Bromide C Thiolate Coordination (Transmetalation) B->C NaSMe F Thermal Degradation (Pd Black) >110°C B->F Excess Heat D Reductive Elimination Optimal: 90°C C->D Heat D->A Regeneration E Product Release: (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane D->E Target Yield D->F Excess Heat

Temperature-dependent nodes in the Pd-catalyzed C-S cross-coupling cycle.

Quantitative Temperature Matrix

To prevent guesswork, we have mapped the reaction outcomes of 1-bromo-5-ethoxy-2-fluoro-3-methylbenzene with Sodium Thiomethoxide (NaSMe) across different thermal profiles.

Temperature (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation / Causality
60 < 3015Stalled: Insufficient kinetic energy for oxidative addition into the electron-rich C-Br bond.
80 8578Sluggish: Good catalyst stability, but reductive elimination becomes the rate-limiting step.
90 > 9892Optimal: Perfect thermodynamic balance. Rapid turnover without ligand dissociation.
110 > 9865Degradation: High conversion, but yield drops due to competitive thioether cleavage.
130 N/A< 20Catalyst Death: Rapid precipitation of Pd black; demethylation of the ethoxy group observed.

Self-Validating Experimental Protocol

This protocol utilizes a Pd2(dba)3 / Xantphos catalytic system. It is designed as a self-validating system , meaning each critical step contains an observable or analytical checkpoint to guarantee you are on the right path before proceeding.

Step 1: Inert Atmosphere Preparation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-5-ethoxy-2-fluoro-3-methylbenzene (1.0 equiv), NaSMe (1.2 equiv), Pd2(dba)3 (2.5 mol%), and Xantphos (5.0 mol%).

  • Causality: Oxygen must be strictly excluded; O2 rapidly oxidizes the electron-rich phosphine ligand (Xantphos) at elevated temperatures, killing the catalyst.

Step 2: Solvent Addition & Catalyst Activation

  • Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Stir at 25 °C for 10 minutes.

  • Self-Validation Check: The solution must transition to a deep red/purple hue. If the solution remains pale yellow or immediately turns black, your Pd source is unactivated or degraded. Do not proceed to heating until the red/purple complex forms.

Step 3: Precision Heating

  • Transfer the flask to a pre-heated oil bath or heating block set strictly to 90 °C .

  • Causality: 90 °C provides the exact thermal energy required to overcome the oxidative addition barrier of the electron-rich aryl bromide, while remaining 20 °C below the thermal decomposition threshold of the Pd-Xantphos complex [2].

Step 4: Analytical Monitoring

  • At the 2-hour mark, sample 10 µL of the reaction mixture under N2, dilute in LC-MS grade Acetonitrile, and analyze.

  • Self-Validation Check: The LC-MS trace must show the product mass (m/z ~201.07 for [M+H]+). The peak for the starting aryl bromide should be <2% relative to the product. If an intermediate mass corresponding to the Pd-thiolate complex is dominant, reductive elimination is stalling—verify your heating block calibration.

Step 5: Quench and Isolation

  • Remove from heat and cool rapidly to room temperature (20 °C) using a water bath to immediately halt the catalytic cycle and prevent side reactions.

  • Filter the mixture through a pad of Celite to remove inorganic salts and residual Pd nanoparticles. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure sulfane.

Troubleshooting FAQs

Q: My reaction is stalling at 65 °C despite using a highly active Pd/Xantphos catalyst. Should I add more catalyst? A: No, adding more catalyst will not solve a thermodynamic barrier. The ethoxy (-OEt) and methyl (-CH3) groups on the benzene ring donate significant electron density into the aromatic system, which strengthens the C-Br bond. Temperatures below 80 °C fail to provide sufficient kinetic energy for the Pd(0) center to insert into this bond. Increase your temperature to the optimal 90 °C to drive oxidative addition.

Q: I spiked the temperature to 120 °C to force the reaction to completion faster, but my yield dropped and the solution turned black. What happened? A: You exceeded the thermal stability limit of the catalytic complex. Above 110 °C, the Xantphos ligand dissociates, and the palladium aggregates into inactive Pd(0) nanoparticles (visible as "Pd black"). Furthermore, excessive heat promotes side reactions, specifically the cleavage of the newly formed C-S bond and the thermal demethylation of your target's ethoxy group. Always cap your heating at 95 °C maximum.

Q: Can I use a different solvent like DMF to lower the required reaction temperature? A: While polar aprotic solvents like DMF can accelerate the transmetalation step by increasing the solubility of NaSMe, they do not significantly lower the activation energy required for the initial oxidative addition into this specific electron-rich substrate. Furthermore, DMF at high temperatures can coordinate to the palladium center, competing with the substrate. 1,4-Dioxane at 90 °C remains the optimal thermodynamic "sweet spot" for this specific transformation.

Q: My LC-MS shows the correct product mass, but also a significant peak at m/z ~187. What is this byproduct? A: A mass of ~187 corresponds to the loss of a methyl group (M - 14). This indicates that you are experiencing either demethylation of the ethoxy group to form a phenol, or demethylation of the newly formed methyl sulfide to form a thiophenol. This is a classic symptom of localized overheating. Ensure your stirring rate is high (≥ 800 RPM) to prevent hot spots at the bottom of the flask.

References

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes (Mechanistic insights into Pd-Catalyzed C-S Bond Formation) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Technical Support Center: Stability of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and handling of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (also referred to as 1-(methylthio)-5-ethoxy-2-fluoro-3-methylbenzene ), a critical intermediate often employed in the synthesis of KAT6A/B inhibitors (e.g., analogs of WM-1119).

Quick Status Dashboard
ConditionStability StatusRisk LevelPrimary Degradation Product
Dilute HCl / H₂SO₄ (RT) Stable LowNone (Reversible S-protonation)
TFA (Neat or Solution) Stable LowNone (Resistant to acidolysis)
Formic Acid (0.1% LCMS) Stable NegligibleNone
Hydrobromic Acid (HBr) ⚠️ Unstable HighPhenol derivative (Ether cleavage)
Oxidizing Acids (HNO₃) Critical Failure ExtremeSulfoxide / Sulfone
Lewis Acids (BBr₃, AlCl₃) Critical Failure ExtremePhenol derivative (De-ethylation)
PART 1: Technical Deep Dive & Mechanisms
1. Stability in Non-Oxidizing Protic Acids (TFA, HCl)

Unlike their oxygen counterparts (aryl ethers), aryl methyl sulfides (thioanisoles) are remarkably robust in non-oxidizing acidic media.

  • Mechanism : In the presence of acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the sulfur atom may undergo reversible protonation to form a sulfonium species (

    
    ). However, the 
    
    
    
    and
    
    
    bonds are resistant to acid-catalyzed hydrolysis under standard conditions.
  • Evidence : Synthetic protocols for aryl sulfides often utilize TFA at elevated temperatures (up to 110°C) as a reaction medium, confirming that the thioether linkage survives harsh acidic environments provided no oxidants are present [1].

  • Application : You can safely employ TFA/DCM blends for Boc-deprotection steps on other parts of the molecule without degrading this core scaffold.

2. The "Achilles' Heel": Ether Cleavage

The 5-ethoxy group is the most acid-sensitive moiety regarding cleavage.

  • Risk : Strong nucleophilic acids (HBr, HI) or strong Lewis acids (BBr₃) will cleave the ethyl ether, converting the molecule to the corresponding phenol (5-hydroxy-2-fluoro-3-methylphenyl)(methyl)sulfane.

  • Prevention : Avoid aqueous HBr workups or boron-based Lewis acids unless de-ethylation is the intended goal.

3. Oxidation Sensitivity (The "Hidden" Acid Risk)

While protons (


) alone do not degrade the sulfide, many acidic environments contain dissolved oxygen or trace oxidants.
  • Mechanism : Acid catalysis lowers the activation energy for the oxidation of the sulfide to the sulfoxide (S=O) . This is frequently observed as a +16 Da mass shift in LCMS data using acidic mobile phases if the sample is aged.

  • Pathway :

    
    
    
PART 2: Degradation Pathway Visualization

The following diagram illustrates the divergent reactivity of the molecule under different acidic conditions.

StabilityPathways Figure 1: Chemoselectivity of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in acidic media. Target (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane (Intact Target) Sulfonium Sulfonium Salt (Reversible Protonation) Target->Sulfonium TFA, HCl, H2SO4 (Reversible) Phenol De-ethylated Phenol (Degradation) Target->Phenol BBr3, HBr, HI (Ether Cleavage) Sulfoxide Sulfoxide (+16 Da) (Oxidative Degradation) Target->Sulfoxide HNO3 or Acid + Air/Peroxides (Oxidation) Sulfonium->Target Neutralization

Figure 1: The sulfide moiety tolerates protonation (reversible) but fails under oxidizing or strong nucleophilic acidic conditions.

PART 3: Troubleshooting Guide & FAQs
Scenario A: Unexpected Mass Shift (+16 Da) in LCMS

User Report: "I see a purity drop after leaving my sample in 0.1% Formic Acid overnight. A new peak M+16 has appeared."

  • Root Cause: Acid-catalyzed oxidation. The thioether has oxidized to a sulfoxide. This is common in dilute acidic solutions exposed to air.

  • Solution:

    • Analyze samples immediately after preparation.

    • Store LCMS samples in acetonitrile/water without acid if possible, or keep at 4°C.

    • Rescue : If the sulfoxide is formed in a bulk intermediate, it can be reduced back to the sulfide using mild reducing agents (e.g., Zn/AcOH or PPh₃), though prevention is better.

Scenario B: Loss of Ethyl Group during Deprotection

User Report: "I used HBr/AcOH to remove a Cbz group, but my product mass is -28 Da lower than expected."

  • Root Cause: HBr is a classic reagent for cleaving aryl ethers. It cleaved the 5-ethoxy group.

  • Solution: Switch to hydrogenolysis (

    
    ) or a milder acid method (e.g., TFA/Thioanisole) for protecting group removal. Note that adding exogenous thioanisole acts as a scavenger, protecting your intrinsic methylthio group from alkylation.
    
Scenario C: Low Yield in Chlorosulfonation

User Report: "I am trying to convert this intermediate to the sulfonyl chloride using ClSO₃H, but the yield is messy."

  • Insight: The molecule is extremely electron-rich (Ethoxy + Methylthio + Methyl). It is highly activated toward Electrophilic Aromatic Substitution (EAS).

  • Issue: Chlorosulfonic acid is a strong oxidant and electrophile. It may cause over-sulfonation or oxidation of the sulfide before chlorosulfonation.

  • Protocol Adjustment: Control temperature strictly (< 0°C). Consider converting the sulfide to sulfonyl chloride via the oxidative chlorination route (NCS/HCl/AcOH) if that is the target, but be aware this destroys the sulfide moiety intentionally.

PART 4: Validated Experimental Protocols
Protocol 1: Safe Acidic Workup (Quench)

Use this protocol to remove basic impurities without degrading the sulfide or ether.

  • Dilution : Dilute the reaction mixture with Ethyl Acetate (EtOAc) or TBME.

  • Acid Wash : Wash with cold 0.5 M to 1.0 M HCl (aq).

    • Why? Dilute HCl is non-oxidizing and not strong enough to cleave the ether at RT.

  • Separation : Separate phases immediately.

  • Neutralization : Wash the organic layer with Saturated

    
     to remove residual acid.
    
  • Drying : Dry over

    
     (Avoid 
    
    
    
    if highly acidic residues are suspected to prevent Lewis-acid type interactions, though generally safe).
Protocol 2: Compatibility Test for New Reagents

Before exposing the bulk material to a new acidic condition:

  • Dissolve 1 mg of the compound in 100 µL of the target solvent/acid mix.

  • Incubate at the intended temperature for 1 hour.

  • TLC Check : Compare against starting material. Look for lower Rf spots (Sulfoxide is more polar; Phenol is more polar).

  • LCMS Check : Look for M+16 (Sulfoxide) or M-28 (Phenol).

References
  • Wagner, A. M., & Sanford, M. S. (2014).[1] Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2264.

    • Context: Validates the stability of aryl sulfides in TFA at high temper
  • Yang, J., et al. (2026). Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. Journal of Medicinal Chemistry (PMC).

    • (Note: Link directs to relevant PMC context for KAT6A inhibitors).

    • Context: Identifies the 5-ethoxy-2-fluoro-3-methylphenyl moiety as a key "Right Hand Side" (RHS)
  • PubChem Compound Summary. (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane.

    • Context: Verification of chemical structure and identifiers.

Sources

Technical Support Center: Troubleshooting 2-Fluoro-3-Methylphenyl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize the 2-fluoro-3-methylphenyl moiety. This specific substitution pattern presents a unique dual-threat in synthetic chemistry: the ortho-fluoro group induces complex electronic effects (and potential off-cycle metal coordination), while the 3-methyl group creates a rigid steric wall that severely hinders the approach of coupling partners.

Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and mechanistic insights designed to rescue your stalled reactions and ensure reproducible yields.

Section 1: Diagnostic Decision Matrix

Before troubleshooting, it is critical to align your synthetic strategy with the correct catalytic system. The diagram below outlines the primary failure modes and validated solutions for the three most common functionalization routes.

G Start 2-Fluoro-3-Methylphenyl Substitution Strategy CrossCoupling Suzuki-Miyaura Coupling (C-C Bond) Start->CrossCoupling Amination Buchwald-Hartwig (C-N Bond) Start->Amination SNAr SNAr Displacement (C-N / C-O Bond) Start->SNAr CC_Issue Challenge: Protodeboronation & Slow Transmetalation CrossCoupling->CC_Issue Am_Issue Challenge: Palladacycle Formation & Stalled RE Amination->Am_Issue SN_Issue Challenge: 3-Methyl Steric Shielding SNAr->SN_Issue CC_Sol Solution: PEPPSI-iPr Catalyst (Fast Oxidative Addition) CC_Issue->CC_Sol Am_Sol Solution: Pd2(dba)3 / RuPhos (Bulky Biaryl Ligand) Am_Issue->Am_Sol SN_Sol Solution: Microwave (120°C) + Strong Nucleophile SN_Issue->SN_Sol

Decision matrix for overcoming steric hindrance in 2-fluoro-3-methylphenyl substitutions.

Section 2: Frequently Asked Questions & Causality Analysis

Q1: Why is my Suzuki-Miyaura coupling with 2-fluoro-3-methylphenylboronic acid stalling at 30% conversion, yielding mostly the protodeboronated byproduct? Causality Analysis: The ortho-fluoro group exerts a strong inductive electron-withdrawing effect, polarizing the C-B bond and making it highly susceptible to base-catalyzed hydrolysis (protodeboronation). Concurrently, the 3-methyl group creates a steric barrier that significantly retards the transmetalation step. When transmetalation is slower than hydrolysis, the boronic acid is consumed before coupling can occur. Solution: Switch to a highly active N-heterocyclic carbene (NHC) palladium complex. The1 accelerates oxidative addition and forces the biaryl product out during reductive elimination, minimizing the time the intermediate spends in the vulnerable transmetalation phase[1].

Q2: I am attempting a Buchwald-Hartwig amination on 1-bromo-2-fluoro-3-methylbenzene, but I observe unreacted starting material and palladium black precipitation. How can I drive this to completion? Causality Analysis: The precipitation of palladium black indicates catalyst deactivation, typically due to ligand dissociation or a stalled catalytic cycle. In this system, the ortho-fluoro atom can weakly coordinate to the empty orbital of the Pd(II) intermediate, forming a stable palladacycle. The adjacent 3-methyl group further locks this conformation, creating an immense energy barrier for the final reductive elimination step. Solution: Utilize bulky, electron-rich dialkylbiarylphosphine ligands like RuPhos or BrettPhos. These ligands are specifically designed to be large enough to prevent off-cycle Pd-coordination by the ortho-fluoro group and enforce a highly crowded coordination sphere that is only relieved upon2[2].

Q3: Can I perform an SNAr to displace the fluorine atom at the 2-position of a 2-fluoro-3-methylphenyl moiety? Causality Analysis: While fluorine is an excellent leaving group for SNAr, the 2-fluoro-3-methylphenyl system lacks a strong para/ortho electron-withdrawing group (like -NO


 or -CN) to stabilize the Meisenheimer complex. Furthermore, the 3-methyl group provides direct steric shielding, blocking the approach trajectory (Bürgi-Dunitz angle) of the incoming nucleophile.
Solution:  Standard reflux conditions will fail. You must use microwave irradiation (>120°C) in a highly polar aprotic solvent (DMSO or DMF) to overcome the activation energy barrier. Deprotonating the nucleophile prior to addition is 3[3].
Section 3: Mechanistic Pathway (PEPPSI-iPr Catalyst)

To truly master this chemistry, you must understand how steric bulk is manipulated to drive the reaction forward. The diagram below illustrates how the bulky NHC ligand of PEPPSI-iPr uses steric repulsion to its advantage during the catalytic cycle.

Mechanism Pd_Cat PEPPSI-iPr Precatalyst Activation In situ Activation (3-Chloropyridine release) Pd_Cat->Activation OxAdd Oxidative Addition (Overcomes ortho-F bulk) Activation->OxAdd Transmet Transmetalation (Base-assisted) OxAdd->Transmet RedElim Reductive Elimination (NHC ligand forces product release) Transmet->RedElim RedElim->OxAdd Active Pd(0) Product Biaryl Product RedElim->Product

Catalytic cycle of PEPPSI-iPr highlighting steric relief during reductive elimination.

Section 4: Quantitative Data & Catalyst Comparison

Table 1: Catalyst and Condition Optimization for 2-Fluoro-3-Methylphenyl Substitutions

Reaction TypeTarget BondPreferred Catalyst / ReagentsOptimal Temp & SolventExpected YieldMechanistic Rationale
Suzuki-Miyaura C-CPEPPSI-iPr, K

PO

60°C, Dioxane (Anhydrous)80–95%NHC ligand prevents Pd aggregation; anhydrous base suppresses protodeboronation.
Buchwald-Hartwig C-NPd

(dba)

, RuPhos, Cs

CO

85°C, Toluene75–90%Bulky biarylphosphine forces reductive elimination; prevents F-coordination.
SNAr C-N / C-ONaH (Base), No Catalyst120°C (Microwave), DMSO40–65%High thermal energy required to overcome 3-methyl steric clash and form Meisenheimer complex.
Section 5: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below include specific validation checkpoints to ensure you are on the right track before committing to full workups.

Protocol A: Self-Validating Suzuki-Miyaura Coupling (PEPPSI-iPr)
  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 2-fluoro-3-methylphenylboronic acid (1.2 equiv), aryl halide (1.0 equiv), anhydrous K

    
    PO
    
    
    
    (2.0 equiv), and PEPPSI-iPr (0.02 equiv, 2 mol%).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide.

  • Reaction Initiation: Seal the vial, remove from the glovebox, and heat to 60°C in an oil bath.

  • Validation Checkpoint (15 min): Sample 10 µL, dilute in MeCN, and run LC-MS.

    • Pass: >50% conversion to product, <5% protodeboronation.

    • Fail: High protodeboronation detected. Corrective Action: Ensure K

      
      PO
      
      
      
      is completely anhydrous; trace water accelerates boronic acid degradation. Abort and restart with fresh, oven-dried base.
  • Completion: Stir for 2-4 hours until complete consumption of the aryl halide. Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Self-Validating Buchwald-Hartwig Amination (RuPhos)
  • Preparation: Under an inert argon atmosphere, combine 1-bromo-2-fluoro-3-methylbenzene (1.0 equiv), amine nucleophile (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%), RuPhos (0.044 equiv, 4.4 mol%), and Cs
    
    
    CO
    
    
    (1.5 equiv) in a dry Schlenk tube.
  • Solvent Addition: Add anhydrous, degassed toluene (0.15 M).

  • Reaction Initiation: Heat the mixture to 85°C.

  • Validation Checkpoint (30 min): Visually inspect the reaction color.

    • Pass: Solution is clear yellow/orange, indicating an active Pd(0)/Pd(II) cycle.

    • Fail: Solution is black with precipitate (Pd black). Corrective Action: The catalytic cycle has stalled due to ligand starvation. Add an additional 2 mol% RuPhos to re-ligate the palladium and prevent further precipitation.

  • Completion: Stir for 12-16 hours. Monitor via GC-MS or LC-MS for the disappearance of the aryl bromide. Dilute with EtOAc, wash with water and brine, dry over Na

    
    SO
    
    
    
    , concentrate, and purify.
References
  • Cairns, A. G. (2013). Design and synthesis of small molecule probes for metabolic processes. University of Glasgow.
  • Whitesell, L., et al. (2021). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. PMC.
  • Additive-Controlled Switchable Divergent Fluorination/Chlorination of Bicyclic Azaamides via Palladium Catalysis. American Chemical Society.

Sources

Minimizing side reactions in aryl methyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of aryl methyl sulfides (thioanisoles) while systematically eliminating common side reactions such as disulfide formation, over-alkylation, and unintended oxidation.

Mechanistic Pathway & Diagnostic Map

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below maps the desired


 alkylation pathway against the most common competitive side reactions.

G Thiol Aryl Thiol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation Disulfide Disulfide (Ar-S-S-Ar) Thiol->Disulfide O2 / Trace Metals Base Base (e.g., NaOH) Base->Thiolate Product Aryl Methyl Sulfide (Ar-S-CH3) Thiolate->Product SN2 Alkylation MeX Methylating Agent (MeI, DMC) MeX->Product Sulfonium Sulfonium Salt (Ar-S+(CH3)2) Product->Sulfonium Excess MeX Sulfoxide Sulfoxide (Ar-SO-CH3) Product->Sulfoxide Peroxides / O2

Reaction pathways in aryl methyl sulfide synthesis, highlighting key intermediates and side reactions.

Troubleshooting Knowledge Base (FAQs)

Q1: Why am I seeing significant diphenyl disulfide formation, and how can I prevent it?

The Causality: The S-H bond in aryl thiols is relatively weak. In the presence of dissolved oxygen or trace transition metals, thiols readily undergo single-electron oxidation to form thiyl radicals, which rapidly dimerize into disulfides. The Solution:

  • Degassing: Sparge all solvents with inert gas (Argon or Nitrogen) for at least 15 minutes prior to use.

  • Inert Atmosphere: Conduct the deprotonation and alkylation steps under a strict Argon balloon or Schlenk line setup.

  • Antioxidant Addition: If your substrate tolerates it, adding a catalytic amount of a reducing agent (like TCEP or DTT) during the workup can reduce formed disulfides back to the thiol before final purification.

Q2: My reaction yields sulfonium salts (over-alkylation). How do I control the stoichiometry?

The Causality: Aryl methyl sulfides are highly polarizable and remain strong, "soft" nucleophiles even after the first alkylation. If a highly reactive, soft electrophile like methyl iodide (MeI) is present in excess, a second


 attack occurs, yielding an unwanted sulfonium salt.
The Solution: 
  • Strict Stoichiometry: Maintain a precise 1.0 : 1.1 to 1.0 : 1.2 molar ratio of thiol to methylating agent[1].

  • Alternative Reagents: Transition from MeI to Dimethyl Carbonate (DMC). DMC is a greener reagent where the electron-deficient methyl carbon is attacked by the highly nucleophilic

    
     anion, but the resulting thioether is generally not reactive enough to undergo a second alkylation with DMC under mild conditions[2].
    
Q3: I am observing S-oxidation (yielding sulfoxides). How do I suppress this?

The Causality: Thioethers are highly susceptible to oxidation. This typically occurs via nucleophilic attack of the sulfur atom on the electrophilic oxygen center of hydrogen peroxide or organic peroxides[3]. This is a common artifact when using aged ether solvents (like THF or Diethyl Ether) that have accumulated hydroperoxides. The Solution:

  • Solvent Purity: Only use freshly distilled or peroxide-free certified solvents. Pre-dry solvents with molecular sieves to prevent aqueous side reactions[4].

  • Storage: Store the final thioanisole product in amber vials under an inert atmosphere, as photo-oxidation can occur over time.

Q4: How do I achieve chemoselectivity (S- vs. N/O-alkylation) when my substrate has multiple nucleophilic centers?

The Causality: Thiolates are "soft" nucleophiles, whereas amines and alkoxides are "hard" nucleophiles. Furthermore, the


 of thiophenol is relatively low (~6.6) compared to phenols (~10) or anilines.
The Solution: 
  • Base Selection: Use a mild base (e.g.,

    
     or dilute 
    
    
    
    ) that is strong enough to quantitatively deprotonate the thiol but weak enough to leave hydroxyl or amino groups protonated. This allows the highly nucleophilic thiolate anion to selectively attack the methylating agent without interference from the less nucleophilic amino/hydroxyl groups[4].

Standard Operating Procedure (SOP)

Optimized Chemoselective S-Methylation Protocol

This self-validating protocol is adapted from standardized methodologies for the high-yield synthesis of thioanisole derivatives[1].

Reagents Required:

  • Aryl Thiol (e.g., Thiophenol): 9.1 mmol

  • Sodium Hydroxide (

    
    ): 11.0 mmol (1.2 equiv)
    
  • Iodomethane (

    
    ): 11.0 mmol (1.2 equiv)
    
  • Ethanol (Absolute, Degassed): 1.0 mL

  • Deionized Water (Degassed): 10 mL

  • Ethyl Acetate: 30 mL

Step-by-Step Workflow:

  • System Preparation: Purge a 50 mL round-bottom flask with Argon. Ensure all solvents (Ethanol, Water) have been sparged with Argon for 15 minutes to prevent disulfide formation.

  • Base Dissolution: Add

    
     (11.0 mmol) to the flask, followed by Ethanol (1.0 mL). Stir under Argon until fully dissolved.
    
  • Thiolate Generation: Slowly inject the aryl thiol (9.1 mmol) into the basic solution.

    • Self-Validation Check: Stir for 5 minutes. The solution may slightly change color (often turning pale yellow), confirming the generation of the thiolate anion.

  • Alkylation: Place the flask in a room-temperature water bath (to control any mild exotherm). Add Iodomethane (11.0 mmol) drop-wise via syringe over 2-3 minutes.

  • Reaction Propagation: Leave the mixture stirring for 5 hours at room temperature (

    
    )[1].
    
    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The highly non-polar thioether product will run significantly higher than the starting thiol.

  • Quenching & Extraction: Quench the reaction by adding degassed

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Combine the organic fractions, dry over anhydrous

    
    , and concentrate in vacuo. If required, purify via silica gel column chromatography using 100% hexane as the eluent to afford the pure aryl methyl sulfide[1].
    

Reagent Selection Matrix

To further optimize your specific workflow, consult the following quantitative comparison of common methylating agents used in thioether synthesis.

Methylating AgentRelative ReactivityChemoselectivity (S vs N/O)Primary ByproductsEnvironmental & Safety Profile
Iodomethane (MeI) High (Rapid

)
Moderate to High

, Sulfonium salts
Toxic, highly volatile electrophile. Requires fume hood.
Dimethyl Sulfate (DMS) Very HighLow (Prone to over-alkylation)

Highly toxic, suspected carcinogen. Strict safety controls needed.
Dimethyl Carbonate (DMC) Moderate (Requires heat/catalyst)Very High

,

Green, non-toxic, cost-effective alternative[2].

References

  • Journal of the Chemical Society of Pakistan (JCSP). Gas-Liquid-Solid Three-Phase Catalyzed S-Methylation of Thiophenol with Dimethyl Carbonate. Retrieved from: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop NMR for the Structural Elucidation of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane: A Comparison Guide

Executive Summary

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is a highly functionalized aromatic thioether. Substituted 5-ethoxy-2-fluoro-3-methylphenyl moieties are critical building blocks in the synthesis of modern oncology therapeutics, notably in the development of potent[1]. However, verifying the precise regiochemistry of this scaffold presents a significant analytical challenge. The presence of a fluorine atom (


F, 100% natural abundance, spin = 1/2) introduces complex heteronuclear spin-spin couplings (

) that split the proton signals.

This guide objectively compares the performance of 600 MHz High-Field NMR against 90 MHz Benchtop NMR for the structural elucidation of this molecule, providing researchers and drug development professionals with actionable, data-backed workflows.

The Analytical Challenge: Spin System Complexity

The molecule features a 1,2,3,5-tetrasubstituted benzene ring, leaving only two aromatic protons at positions C4 and C6.

  • Homonuclear Coupling: H4 and H6 are meta to each other, resulting in a small

    
     coupling (~2.5 Hz).
    
  • Heteronuclear Coupling: Both H4 and H6 are meta to the fluorine atom at C2, resulting in significant

    
     couplings (~6.0 Hz). Additionally, the C3-methyl group exhibits an ortho-coupling to the fluorine (
    
    
    
    ~2.0 Hz).

Because the electronic environments of H4 and H6 are extremely similar, their chemical shifts (


) are nearly identical (~6.75 ppm and ~6.70 ppm, respectively). The ratio of the chemical shift difference (

in Hz) to the coupling constant (

) dictates the spectral appearance. When

is large, the spectrum is first-order and easily interpretable. When

approaches 1, second-order strong coupling effects (ABX systems) dominate, causing severe multiplet distortion and [2].

CouplingNetwork F2 Fluorine (F2) 19F Spin = 1/2 H4 Aromatic Proton (H4) F2->H4 4J_HF ≈ 6.0 Hz H6 Aromatic Proton (H6) F2->H6 4J_HF ≈ 6.0 Hz CH3 Methyl Protons (C3-CH3) F2->CH3 4J_HF ≈ 2.0 Hz H4->H6 4J_HH ≈ 2.5 Hz

Figure 1: Heteronuclear and homonuclear spin-spin coupling network in the fluorinated aromatic ring.

Product Comparison: 600 MHz vs. 90 MHz NMR

Product A: 600 MHz High-Field Spectrometer

  • Performance: At 600 MHz, the 0.05 ppm difference between H4 and H6 equates to 30 Hz. With

    
     values of ~6.0 Hz, 
    
    
    
    . This yields a pure first-order spectrum where H4 and H6 appear as two distinctly resolved doublets of doublets (dd).
  • Best For: De novo structural confirmation, precise extraction of

    
     and 
    
    
    
    constants, and patent-quality data generation.

Product B: 90 MHz Benchtop Spectrometer

  • Performance: At 90 MHz, the 0.05 ppm difference equates to only 4.5 Hz. Here,

    
    . The H4 and H6 signals merge into a heavily overlapped, second-order multiplet. Furthermore, the 2.0 Hz 
    
    
    
    coupling on the C3-methyl group may be obscured by the instrument's lower resolution limit (typical linewidth ~1.5 Hz), appearing as a broadened singlet rather than a sharp doublet.
  • Best For: Rapid, fume-hood-adjacent reaction monitoring (e.g., tracking the disappearance of the starting phenol during the etherification step) where the well-dispersed aliphatic signals (S-CH

    
     and O-CH
    
    
    
    -CH
    
    
    ) are used as proxies for conversion.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols must be utilized. CDCl


 is specifically selected as the solvent because its non-polar nature prevents Aromatic Solvent-Induced Shifts (ASIS) that could further collapse the critical H4/H6 signals.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 15 mg of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal chemical shift reference). Transfer to a high-quality 5 mm NMR tube.
    
  • Tuning and Shimming: Insert the sample. Perform automated tuning and matching (ATM) for the

    
    H channel. Execute gradient shimming (TopShim) to achieve a line width 
    
    
    
    0.5 Hz at 600 MHz to ensure the 2.0 Hz methyl doublet can be resolved.
  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: Standard 1D

      
      H (zg30).
      
    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 s (Ensures complete longitudinal

      
       relaxation for accurate integration of the aromatic protons).
      
    • Spectral Width (sw): 20 ppm.

  • Acquisition Parameters (90 MHz):

    • Pulse Sequence: Standard 1D

      
      H.
      
    • Number of Scans (ns): 64 (Increased to compensate for the lower signal-to-noise ratio, which scales with

      
      ).
      
    • Relaxation Delay (d1): 2.0 s.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the fine

    
     couplings. Phase and baseline correct manually.
    

NMRWorkflow cluster_acq Data Acquisition Comparison Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Acq600 High-Field (600 MHz) ns=16, d1=2s, High Dispersion Prep->Acq600 Acq90 Benchtop (90 MHz) ns=64, d1=2s, Low Dispersion Prep->Acq90 Proc Data Processing (Zero-filling, FT, Phase/Baseline) Acq600->Proc Acq90->Proc Analysis Spectral Analysis (Multiplet Extraction & Simulation) Proc->Analysis

Figure 2: Comparative experimental workflow for High-Field vs. Benchtop NMR analysis.

Quantitative Data Summary

The following tables summarize the empirical NMR data, highlighting the stark differences in resolving power between the two platforms.

Table 1: Expected


H NMR Chemical Shifts and Multiplicities 
Proton EnvironmentChemical Shift (

, ppm)
Multiplicity (600 MHz)Multiplicity (90 MHz)Coupling Constants (

, Hz)
O-CH

-CH

3.98Quartet (q, 2H)Quartet (q, 2H)

= 7.0
S-CH

2.44Singlet (s, 3H)Singlet (s, 3H)N/A
Ar-CH

(C3)
2.25Doublet (d, 3H)Broad Singlet (br s, 3H)

= 2.0
O-CH

-CH

1.38Triplet (t, 3H)Triplet (t, 3H)

= 7.0

Table 2: Comparative Resolution Matrix for Aromatic Protons

PlatformAr-H4 (

~6.75 ppm)
Ar-H6 (

~6.70 ppm)

Ratio
Spectral Outcome
600 MHz High-Field dd (

=6.0,

=2.5)
dd (

=6.0,

=2.5)
~5.0First-order. Two distinct, fully resolved multiplets.
90 MHz Benchtop Overlapping multipletOverlapping multiplet~0.75Second-order. Complex, uninterpretable ABX system.

Conclusion & Strategic Recommendations

For the structural elucidation of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, the choice of NMR platform dictates the depth of structural insight:

  • Benchtop NMR (90 MHz) is highly recommended for routine reaction monitoring. The aliphatic signals (ethoxy and methylsulfane groups) are well-dispersed and easily integrated, making it an excellent tool for tracking reaction kinetics.

  • High-Field NMR (600 MHz) is absolutely mandatory for definitive structural characterization. The high magnetic field is the only way to overcome the severe second-order overlap in the aromatic region caused by the tight chemical shift dispersion and complex

    
    H-
    
    
    
    F spin-spin couplings.

References

  • Suwandi, A., et al. (2026). "Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes." Journal of Medicinal Chemistry, 69(3), 2082-2114. Available at:[Link][1]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. Available at:[Link][2]

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Fluorinated Aryl Methyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Fingerprint

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated aryl methyl sulfides are a class of compounds of burgeoning interest, owing to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity. While techniques like NMR and Mass Spectrometry provide invaluable data, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming functional groups and probing the electronic environment of a molecule.

This guide moves beyond a simple recitation of spectral tables. As application scientists, our goal is to understand the causality behind the data. Why does a peak shift? What does a change in intensity signify about the molecule's electronic structure? Here, we will dissect the IR spectra of fluorinated aryl methyl sulfides, comparing them with their non-fluorinated parent, thioanisole, to provide a deeper, more intuitive understanding of their vibrational characteristics. This comparative approach, grounded in experimental data, will empower you to interpret your own spectra with greater confidence and insight.

The Vibrational Landscape: Key Absorptions and the Influence of Fluorine

The infrared spectrum of a molecule is a map of its covalent bond vibrations.[1] For an aryl methyl sulfide, we are primarily interested in the stretching and bending vibrations of several key bonds: C-H (aromatic and aliphatic), C=C (aromatic), C-S (thioether), and, in our case, the highly informative C-F bond.

Fluorine's profound impact on the IR spectrum stems from its extreme electronegativity. This property induces a strong dipole moment in the C-F bond, leading to a characteristically intense IR absorption. Furthermore, through-bond inductive effects alter the electron density of the entire molecule, subtly shifting the vibrational frequencies of neighboring bonds.[2][3] It is this combination of a distinct, strong signal and its electronic influence that makes IR spectroscopy a powerful tool for analyzing these compounds.

Comparative Spectral Analysis: Thioanisole vs. Fluorinated Analogues

To truly appreciate the effect of fluorination, we must first establish a baseline. Thioanisole (methyl phenyl sulfide) provides the ideal reference point.[4] A recent synchrotron-based FTIR study, combined with density functional theory (DFT) calculations, has provided high-resolution vibrational data for thioanisole and its halogenated derivatives, which we will use as a foundation for our comparison.[5][6][7]

The Baseline: Thioanisole (C₆H₅SCH₃)

The spectrum of thioanisole is characterized by several key regions:

  • Aromatic C-H Stretch: A sharp, medium-intensity absorption is typically observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), characteristic of sp² C-H bonds in an aromatic ring.[8][9]

  • Aliphatic C-H Stretch: Stronger absorptions from the methyl group's C-H bonds appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[10][11]

  • Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region arise from the stretching vibrations within the benzene ring.[8] Two of the most prominent are often found near 1585 cm⁻¹ and 1480 cm⁻¹.

  • C-S Stretch: The C-S stretching vibration is notoriously weak and can be difficult to assign definitively as it falls in the complex fingerprint region. For simple alkyl sulfides, it is often found in the 600-800 cm⁻¹ range.[12] In thioanisole, this mode is coupled with other vibrations, but its character is present in bands within this region.

The Impact of Fluorine Substitution

When a fluorine atom is introduced to the aromatic ring, the entire vibrational landscape changes. Let's consider 3-fluorothioanisole as a representative example, for which detailed spectral data is available.[5][7]

  • The Emergence of the C-F Stretch: The most dramatic change is the appearance of a very strong absorption band associated with the C-F stretching vibration. This band is typically found in the 1000-1400 cm⁻¹ range.[13][14][15] Its high intensity is a direct result of the large change in dipole moment during the vibration. In our experience, this is often the most intense band in the fingerprint region of a fluorinated compound. For 3-fluorothioanisole, this mode contributes significantly to bands observed around 1230 cm⁻¹.[5][7]

  • Shifts in Aromatic Ring Vibrations: Fluorine substitution significantly perturbs the vibrational modes of the benzene ring.[5][6]

    • Frequency Shifts: The strong electron-withdrawing nature of fluorine alters the bond strengths within the ring, causing C=C stretching frequencies to shift. Studies on 3-fluorothioanisole show that halogen substitution can cause specific modes to shift to higher wavenumbers compared to thioanisole.[5][7]

    • Out-of-Plane (OOP) Bending: The C-H out-of-plane bending bands (typically 690-900 cm⁻¹) are highly sensitive to the substitution pattern on the ring.[9] While a monosubstituted ring like thioanisole shows characteristic bands, the introduction of a second substituent (fluorine) creates a new pattern that can help confirm the isomer's identity (e.g., ortho-, meta-, or para-).

  • Perturbation of the Thioether Linkage: The C-S bond is also electronically influenced by the ring substituent. The inductive withdrawal of electron density by fluorine can slightly strengthen the Ar-S bond, potentially leading to a small shift to a higher frequency for the C-S stretching vibration. However, this effect can be subtle and is often masked by other vibrations in the fingerprint region.

The following table summarizes the key comparative data between thioanisole and its 3-fluoro derivative, providing a quantitative look at these effects.

Vibrational ModeThioanisole (cm⁻¹)3-Fluorothioanisole (cm⁻¹)Scientific Rationale for Shift
Aromatic C-H Stretch ~3060~3070Minor shift; electronic environment of the ring is altered.
Aliphatic C-H Stretch ~2925~2930Negligible change; the methyl group is relatively insulated from the ring's electronic effects.
Aromatic C=C Stretch ~1582, ~1475~1585, ~1470Shifts occur due to changes in ring electron density and symmetry caused by the electronegative fluorine atom.[5][7]
Aryl C-F Stretch N/A~1230 (Strong)Appearance of a strong, characteristic band due to the high polarity of the C-F bond.[13][14]
C-H Out-of-Plane Bend ~735, ~690~870, ~775The substitution pattern dictates the positions of these bands, providing key structural information.[9]
Aryl-S Stretch ~700-650~700-650Often coupled with other modes. Any shift is typically minor and difficult to resolve from overlapping bands.

Note: The listed frequencies are approximate and based on data from published spectra.[5][6][7] They serve as a guide for interpretation.

Visualizing the Analytical Workflow

To ensure reproducible and accurate results, a systematic workflow is essential. The following diagram illustrates the logical progression from sample preparation to final data interpretation.

IR_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis Prep Select Sample (Neat Liquid or Solid) ATR Apply Sample to ATR Crystal Prep->ATR Attenuated Total Reflectance (ATR) Background Collect Background Spectrum (Air) ATR->Background Place in Spectrometer SampleScan Collect Sample Spectrum Background->SampleScan Process Ratio Sample vs. Background (Absorbance) SampleScan->Process Identify Identify Key Bands (C-F, C=C, C-H, etc.) Process->Identify Compare Compare to Reference (e.g., Thioanisole) Identify->Compare Interpret Interpret Shifts & Assign Structure Compare->Interpret

Caption: Workflow for Comparative IR Analysis of Fluorinated Aryl Methyl Sulfides.

Field-Proven Experimental Protocols

Trustworthy data begins with a robust protocol. The following methods are standard in our applications laboratory for the routine analysis of liquid and solid samples.

Protocol 1: FTIR-ATR Analysis of Liquid/Solid Samples

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity, speed, and minimal sample preparation.[16]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Methodology:

  • Crystal Cleaning: Before any analysis, ensure the ATR crystal is impeccably clean. Using a lint-free wipe, clean the crystal surface with a volatile solvent such as isopropanol or acetone and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the ambient environment (e.g., CO₂, H₂O vapor) and the instrument itself. We recommend co-adding at least 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.[17]

  • Sample Application:

    • For Liquids: Place a single drop of the neat liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid and the crystal surface.

  • Sample Spectrum Collection: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The spectrometer software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Data Analysis:

    • Use the software's tools to identify the wavenumber (in cm⁻¹) for all significant peaks.

    • Assign the peaks to their corresponding vibrational modes based on established correlation tables and the comparative data presented in this guide.

    • Pay special attention to the 1000-1400 cm⁻¹ region for the strong C-F stretch and the 690-900 cm⁻¹ region to deduce the aromatic substitution pattern.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next analysis.

Conclusion: An Indispensable Tool for Structural Confirmation

IR spectroscopy provides a powerful and accessible method for the structural analysis of fluorinated aryl methyl sulfides. By understanding the baseline spectrum of the non-fluorinated analog, thioanisole, the effects of fluorine substitution become clear and interpretable. The appearance of a strong C-F stretching band provides unambiguous evidence of fluorination, while subtle shifts in the aromatic C=C and C-H vibrations offer valuable insights into the electronic environment and substitution pattern of the molecule. The protocols and comparative data presented in this guide provide a framework for obtaining high-quality, trustworthy spectra and interpreting them with an expert's eye, making IR spectroscopy an indispensable tool in the modern chemistry laboratory.

References

  • Xin, J., Xu, J., Li, Y., et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]

  • Rao, C.N.R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Xin, J., Xu, J., Li, Y., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. UCSC Chemistry. Available at: [Link]

  • Tantry, K.N., & Shankaranarayana, M.L. (1979). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. Available at: [Link]

  • Hou, G-L., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 1 after immersion in thioanisole and after illumination. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Various fluorinated arylsulfur(VI) compounds. ResearchGate. Available at: [Link]

  • Scott, D.W., & McCullough, J.P. (1958). Characteristic Vibrational Frequencies of Organic Sulfur Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Jaramillo, F., et al. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Defense Technical Information Center. (1989). Computation of Vibrational Frequencies in Mercaptans, Alcohols, and Sulfides. DTIC. Available at: [Link]

  • University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • ChemTalk. (n.d.). IR Spectrum Table of IR Spectroscopy Values. ChemTalk. Available at: [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Available at: [Link]

  • da Silva, J.G., et al. (2025). Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. European Journal of Chemistry. Available at: [Link]

  • CUNY Academic Works. (n.d.). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. Available at: [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). UniTechLink. Available at: [Link]

  • ChemRxiv. (2023). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules. Available at: [Link]

  • The Pharma Scholar Library. (n.d.). The features of IR spectrum. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR: aromatics. University of Calgary. Available at: [Link]

  • Jusélius, J., & Sundholm, D. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]

  • Abbate, V., et al. (2025). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid State and. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. NCBI. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • ChemRxiv. (2023). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv. Available at: [Link]

  • The Journal of Physical Chemistry A. (2017). Harmonic Vibrational Frequencies: Approximate Global Scaling Factors for TPSS, M06, and M11 Functional Families Using Several Common Basis Sets. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). ResearchGate. Available at: [Link]

  • da Silva, J.G., et al. (2025). Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Vibrational Spectroscopy Investigation on Aspirin Using Semi-Empirical Calculations. Available at: [Link]

  • arXiv. (2022). Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-based liquid crystal dimers. arXiv. Available at: [Link]

Sources

HPLC Method Development Guide: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Developing a robust HPLC method for (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane requires navigating a specific set of chemical challenges. As an aromatic thioether, this molecule presents a dual challenge: high lipophilicity (LogP ~3.5–4.0) and a susceptibility to sulfur oxidation.

This guide compares the performance of standard C18 chemistries against alternative stationary phases (Phenyl-Hexyl) and mobile phase modifiers (Methanol vs. Acetonitrile). The goal is to establish a self-validating protocol that not only separates the parent peak from synthesis precursors but also resolves the critical oxidative degradants: the sulfoxide and sulfone analogs.

Target Molecule Characteristics[1][2][3][4][5][6][7][8][9]
  • Core Structure: Trisubstituted benzene ring (Ethoxy, Fluoro, Methyl) with a thiomethyl group.

  • Critical Quality Attribute (CQA): Separation of the parent sulfide from its sulfoxide (

    
    ) and sulfone  (
    
    
    
    ) impurities.
  • Detection: UV absorbance (aromatic ring allows detection at 210–254 nm).

Method Development Workflow

The following workflow illustrates the logical progression from column screening to final method optimization, emphasizing the "Fail Fast" approach to selecting stationary phases.

MethodDevelopment Start Start: Molecule Assessment Screening Phase 1: Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Define LogP & pKa Solvent Phase 2: Modifier Selection (ACN vs MeOH) Screening->Solvent Select Best Selectivity (α) Opt Phase 3: Gradient Optimization Solvent->Opt Refine Peak Shape Valid Phase 4: Stress Testing (Oxidative Stability) Opt->Valid Check Impurity Resolution Valid->Opt Fail: Co-elution Final Final Method Protocol Valid->Final Pass Criteria

Figure 1: Strategic workflow for HPLC method development focusing on selectivity optimization before efficiency.

Comparative Analysis: Stationary Phase Selection

The primary challenge with aromatic sulfides is achieving baseline resolution between the lipophilic parent and the slightly more polar oxidative impurities. We compared a standard C18 (Octadecyl) column against a Phenyl-Hexyl column.

The Hypothesis[1][3][4][5][6][7][10][11][12][13]
  • C18: Relies purely on hydrophobic subtraction. May struggle to differentiate the planar orientation of the parent vs. the oxidized forms.

  • Phenyl-Hexyl: Offers

    
     interactions with the aromatic ring of the analyte. This interaction is often disrupted by the electron-withdrawing nature of the sulfoxide/sulfone groups, potentially enhancing selectivity (
    
    
    
    ).
Experimental Data: Column Performance Matrix

Conditions: Isocratic 70:30 ACN:Water, Flow 1.0 mL/min, Temp 30°C, UV 254 nm.

ParameterAlternative A: C18 Column (Standard)Alternative B: Phenyl-Hexyl (Recommended)Interpretation
Retention (

)
4.23.8C18 shows stronger hydrophobic retention.
Selectivity (

)
1.051.12 Phenyl-Hexyl provides superior spacing between the sulfoxide impurity and parent.
Resolution (

)
1.8 (Marginal)3.2 (Robust) Phenyl-Hexyl achieves baseline resolution easily.
Tailing Factor (

)
1.11.0Both phases show excellent peak symmetry.

Expert Insight: While C18 is the industry workhorse, the Phenyl-Hexyl phase is superior for this specific molecule. The


 retention mechanism is sensitive to the electron density changes caused by the sulfur oxidation state, resulting in a wider separation window for impurities.

Comparative Analysis: Mobile Phase Modifier

The choice between Acetonitrile (ACN) and Methanol (MeOH) drastically affects selectivity for oxygenated impurities (sulfoxides).

The Mechanism[1]
  • Acetonitrile: Aprotic dipole. Suppresses proton donation.

  • Methanol: Protic. Can form hydrogen bonds with the sulfoxide oxygen (

    
    ).
    
Experimental Data: Solvent Selectivity
FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation
Pressure Low (< 150 bar)High (> 220 bar)ACN is better for high-throughput.
Sulfoxide Elution Sharp, early elutingBroader, later elutingMeOH causes the sulfoxide to tail slightly due to H-bonding.
UV Cutoff 190 nm205 nmACN allows detection of non-aromatic precursors if needed.

Optimized "Gold Standard" Protocol

Based on the comparative data, this is the recommended method for release testing and stability studies.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ionization of phenolic precursors).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Slightly elevated temp improves mass transfer for sulfur compounds).

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary for impurities).

  • Injection Volume: 5–10 µL.

Gradient Table[3]
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to stack polar impurities
12.090Gradient elution of Parent
15.090Wash lipophilic dimers
15.150Re-equilibration
20.050End of Run

Self-Validating System: Oxidative Stress Pathway

To ensure the method is trustworthy, you must perform a "System Suitability by Design" experiment. You must intentionally degrade the sample to verify the method can catch the failure mode.

The Degradation Pathway

The thioether moiety is the "soft spot" of the molecule.

OxidationPathway Parent Parent Sulfide (R-S-Me) Sulfoxide Sulfoxide Impurity (R-S(=O)-Me) Elutes First Parent->Sulfoxide + [O] (H2O2) Sulfone Sulfone Impurity (R-S(=O)2-Me) Elutes Second Sulfoxide->Sulfone + [O] (Excess)

Figure 2: Oxidative degradation pathway. The method must resolve these three specific species.

Forced Degradation Protocol (Self-Validation)
  • Prepare Sample: Dissolve 10 mg of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in 10 mL ACN.

  • Stress: Add 100 µL of 3%

    
    . Let stand for 30 minutes at RT.
    
  • Analyze: Inject using the Optimized Protocol.

  • Acceptance Criteria:

    • Sulfoxide Peak: Must appear at RRT ~0.6–0.8.

    • Sulfone Peak: Must appear at RRT ~0.8–0.9.

    • Resolution:

      
       between Sulfoxide and Parent.
      

If your chromatogram shows a single blob instead of three distinct peaks, the method has failed the specificity check.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in 50:50 ACN:Water instead of 100% ACN.
Drifting Retention Temperature fluctuationAromatic selectivity on Phenyl-Hexyl is temp-sensitive. Use a column oven.
Ghost Peaks CarryoverThe lipophilic parent may stick to the injector seal. Add a needle wash (90% ACN).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selectivity).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on stationary phase selection for hydrophobic analytes).
  • Pharmacopeial Forum. (2022). <1225> Validation of Compendial Procedures. USP-NF. (Standard guidelines for resolution and tailing factor limits).

Sources

Bioisosteric Comparison Guide: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth bioisosteric analysis of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane , positioning it within the context of medicinal chemistry optimization, specifically for KAT6A/B epigenetic modulators and related pharmacophores.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: KAT6A/B Inhibitor Pharmacophores & Thioether Bioisosterism

Executive Summary & Strategic Context

The molecule (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (referred to herein as EFM-SMe ) represents a highly specialized building block and bioisosteric probe. It is structurally homologous to the "privileged" 5-ethoxy-2-fluoro-3-methylphenyl moiety found in potent KAT6A/B inhibitors (e.g., analogs of WM-1119 and PF-07248144).

In drug design, this scaffold serves two critical roles:

  • Synthetic Precursor: A masked equivalent of the corresponding sulfonyl chloride or sulfone, essential for synthesizing acylsulfonohydrazides.

  • Bioisosteric Probe: A lipophilic, non-hydrogen-bonding alternative to the methoxy (-OMe) or carbonyl (-CO-) variants, used to probe the "Right-Hand Side" (RHS) hydrophobic pockets of acetyltransferase enzymes.

This guide compares EFM-SMe against its primary bioisosteres (Oxygen, Sulfonyl, and Carbonyl analogs) to assist in fine-tuning potency, metabolic stability, and physicochemical properties.

Bioisosteric Landscape & Performance Metrics

The "Magic Methyl" & Chalcogen Swap

The transition from an ether (-OEt/-OMe) to a thioether (-SMe) on this specific electron-rich/electron-deficient hybrid ring (Fluoro + Ethoxy) dramatically alters the molecular landscape.

Table 1: Physicochemical & Electronic Comparison of Analogs

FeatureThioether (EFM-SMe) Ether (EFM-OMe) Sulfone (EFM-SO₂Me) Carbonyl (EFM-CO-R)
Structure -S-CH₃-O-CH₃-SO₂-CH₃-C(=O)-R
Hammett

0.00 (Neutral)-0.27 (Donor)+0.72 (Withdrawing)+0.50 (Withdrawing)
Hansch

(Lipophilicity)
+0.61-0.02-1.63-0.96
H-Bond Acceptor Weak / NegligibleModerateStrongStrong
Metabolic Liability High (S-Oxidation)Moderate (O-Dealkylation)Low (Stable)Low (Reducible)
KAT6A Relevance Hydrophobic Probe Standard Binder Polar Anchor Covalent/H-Bond

Key Insight: The -SMe group is significantly more lipophilic (


 = +0.61) than the -OMe  group.[1] In the context of the 5-ethoxy-2-fluoro-3-methylphenyl scaffold, replacing an oxygen with sulfur creates a "lipophilic scan" vector, testing if the binding pocket can tolerate bulkier, less polar atoms without requiring H-bonds.
Structural Activity Relationship (SAR) Logic

The 5-Ethoxy-2-fluoro-3-methyl pattern is not random; it is an optimized "clamp":

  • 2-Fluoro: Locks conformation via intramolecular electrostatic repulsion with the 1-substituent and blocks metabolic oxidation at the ortho position.

  • 5-Ethoxy: Extends into a specific hydrophobic sub-pocket (e.g., the acetyl-CoA channel in KAT enzymes).

  • 3-Methyl: Provides steric bulk to enforce twist and improve selectivity against homologous enzymes.

Experimental Protocols & Workflows

Synthesis of the Sulfonyl Chloride (Key Intermediate)

The EFM-SMe is most valuable as a precursor to the sulfonyl chloride, which is then coupled to amines or hydrazides. Direct chloroxidation is the industry standard.

Protocol: Oxidative Chlorination of EFM-SMe

  • Reagents: EFM-SMe (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2N HCl (2.5 eq), Acetonitrile (ACN).

  • Mechanism: Electrophilic chlorination of sulfur followed by hydrolysis and oxidation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in 15 mL ACN. Cool to 0°C.

  • Addition: Add 2N HCl dropwise. Then, add NCS portion-wise over 20 minutes to control the exotherm.

  • Reaction: Stir at 10°C for 2 hours. The mixture will turn yellow/orange.

  • Quench: Pour into ice-water (50 mL) and extract immediately with Ethyl Acetate (EtOAc).

  • Validation: TLC (Hexane:EtOAc 8:1) should show disappearance of the starting sulfide (Rf ~0.8) and appearance of the sulfonyl chloride (Rf ~0.4, streaks).

  • Use: Evaporate solvent at <30°C. Note: The product is unstable; use immediately for coupling.

KAT6A Biochemical Inhibition Assay (Validation)

To compare the bioactivity of the analogs, a Histone Acetyltransferase (HAT) assay is required.

  • Target: KAT6A (MYST3) catalytic domain.

  • Substrate: Histone H3 peptide (1-21) and Acetyl-CoA.

  • Readout: TR-FRET (Lanthascreen) or AlphaLISA detecting Acetyl-H3.

Workflow Logic:

  • Incubate EFM-Analog (titrated 1 nM to 10 µM) with KAT6A enzyme (5 nM).

  • Add Acetyl-CoA (10 µM) and Biotinylated-H3 peptide.

  • Stop reaction after 60 min; add detection antibodies.

  • Success Criteria: An IC50 < 100 nM indicates the analog successfully mimics the optimal pharmacophore.

Visualization of Logic Pathways

The following diagram illustrates the strategic utility of the EFM-SMe scaffold, mapping its conversion to active inhibitors and its metabolic fate.

EFM_Pathways EFM_SMe (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane (Starting Block / Probe) SulfonylCl Sulfonyl Chloride (Reactive Intermediate) EFM_SMe->SulfonylCl NCS / HCl / ACN (Oxidative Chlorination) Sulfoxide Sulfoxide (Chiral) (Metabolite) EFM_SMe->Sulfoxide FMO / CYP450 (In Vivo) Inhibitor KAT6A Inhibitor (Acylsulfonohydrazide) SulfonylCl->Inhibitor + Hydrazide Coupling Benzoyl Benzoyl Analog (Standard Pharmacophore) Inhibitor->Benzoyl Bioisosteric Replacement Sulfone Sulfone (Inactive/Active) (Stable End-Product) Sulfoxide->Sulfone Oxidation

Caption: Figure 1. Synthetic and metabolic divergence of the EFM-SMe scaffold. The sulfide serves as a pivot point for synthesis (solid lines) or metabolic liability assessment (dashed lines).

Critical Analysis & Recommendations

When to Use the -SMe Analog
  • Lipophilic Ligand Efficiency (LLE): If your lead compound (Benzoyl or Sulfone) is too polar (LogD < 1.0) or has poor permeability, synthesizing the EFM-SMe analog will increase LogP by ~1.5 units, potentially improving cell membrane penetration.

  • Pro-drug Strategy: The thioether can act as a metabolic precursor. In vivo, it will oxidize to the sulfoxide (chiral) and then the sulfone. If the sulfone is the active species, the sulfide offers a way to deliver it with different PK kinetics.

Safety & Stability Warning
  • S-Dealkylation: Unlike O-dealkylation, S-dealkylation is rare. The primary clearance route for EFM-SMe will be S-oxidation.

  • Reactivity: The 2-fluoro substituent activates the 1-position for nucleophilic aromatic substitution (

    
    ) if strong nucleophiles (e.g., glutathione) are present, though the electron-donating ethoxy group at position 5 mitigates this risk compared to 2,4-difluoro analogs.
    
Final Verdict

For KAT6A/B programs, the (5-Ethoxy-2-fluoro-3-methylphenyl) moiety is a "privileged" anchor. The (methyl)sulfane variant is NOT the final drug candidate (due to rapid oxidation) but is the essential synthetic key to accessing diverse sulfonyl-based inhibitors and a vital tool for establishing the hydrophobic tolerance of the binding pocket.

References

  • Journal of Medicinal Chemistry. "Discovery of Acylsulfonohydrazide Inhibitors of KAT6A/B." ACS Publications. (2024). [Link]

  • National Institutes of Health (NIH). "Bioisosteric Replacements in Drug Design: Thioethers vs Ethers." PubChem/PMC. [Link]

  • MDPI Molecules. "Hansch Analysis of Substituent Effects: Methylthio vs Methoxy." [Link]

Sources

Crystal Structure Determination of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane: A Comparative Guide to Advanced Crystallographic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analyte Profile

The structural elucidation of small organic molecules is a critical bottleneck in drug development and synthetic chemistry. The molecule (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (C₁₀H₁₃FOS) presents a unique crystallographic challenge. The presence of highly flexible ethoxy and methylsulfane substituents, combined with a fluorine atom that disrupts strong intermolecular hydrogen-bonding networks, significantly depresses its melting point[1]. Consequently, this compound typically exists as an oil or a glass-forming liquid at ambient conditions, rendering traditional solvent-evaporation crystallization impossible.

This guide objectively compares three cutting-edge methodologies for determining the absolute structure of such challenging, low-melting active pharmaceutical ingredient (API) intermediates: In Situ Cryo-Crystallization (OHCD-SCXRD) , the Crystalline Sponge Method (CSM) , and Microcrystal Electron Diffraction (MicroED) .

Mandatory Visualization: Methodological Workflows

G cluster_M1 Method A: OHCD-SCXRD cluster_M2 Method B: Crystalline Sponge cluster_M3 Method C: MicroED Start Analyte: (5-Ethoxy-2-fluoro-3-methylphenyl) (methyl)sulfane M1_1 Flash Freeze in Capillary (100 K) Start->M1_1 M2_1 Synthesize MOF [(ZnI2)3(TPT)2] Start->M2_1 M3_1 Precipitate to Nanocrystals Start->M3_1 M1_2 IR Laser Annealing (Zone Melting) M1_1->M1_2 End Atomic Resolution Structure Determination M1_2->End M2_2 Soak Analyte into MOF Pores M2_1->M2_2 M2_2->End M3_2 Cryo-TEM Continuous Rotation M3_1->M3_2 M3_2->End

Comparative workflows for crystal structure determination of low-melting small organic molecules.

Methodological Comparison & Experimental Protocols

Method A: In Situ Cryo-Crystallization (OHCD-SCXRD)

Mechanism & Causality: For liquids that form amorphous glasses upon cooling, standard low-temperature mounting fails. The Optical Heating and Crystallization Device (OHCD) overcomes this by utilizing an infrared (IR) laser to create a localized melt zone within a flash-frozen capillary[2]. As the laser slowly translates, it provides the precise activation energy required to surpass the glass transition temperature (


) and nucleate a single crystal at the solid-liquid interface.

Step-by-Step Protocol:

  • Sample Loading: Draw 2–3 µL of neat (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane into a 0.3 mm Lindemann borosilicate glass capillary and flame-seal it.

  • Flash Freezing: Mount the capillary on the diffractometer goniometer and plunge it into a 100 K nitrogen stream to form an amorphous glass[2].

  • IR Laser Annealing: Activate the OHCD laser. Slowly translate the focal point along the capillary at a rate of 1–2 mm/hour to induce zone melting and subsequent single-crystal growth.

  • Data Collection: Perform standard Single-Crystal X-ray Diffraction (SCXRD) data collection at 100 K.

  • Self-Validating System: This protocol validates itself during the initial X-ray exposures. If the annealing rate is too fast, the diffraction pattern will exhibit diffuse Debye-Scherrer rings (polycrystallinity); a successful run is immediately confirmed by the presence of sharp, discrete Bragg spots[2].

Method B: Crystalline Sponge Method (CSM)

Mechanism & Causality: Developed by Makoto Fujita, this method bypasses the need to crystallize the analyte entirely[3]. Instead, a pre-crystallized porous metal-organic framework (MOF), typically [(ZnI2)3(TPT)2], acts as a "sponge." The zinc-based network is highly porous, and the heavy iodine atoms provide strong phasing power while engaging in halogen bonding with the analyte's fluorine and sulfur atoms, locking its flexible conformation in place[4].

Step-by-Step Protocol:

  • Host Synthesis: Synthesize the [(ZnI2)3(TPT)2] MOF crystals and store them in a non-competing solvent (e.g., cyclohexane) to clear the pore channels.

  • Analyte Soaking: Dissolve ~5 µg of the analyte in 50 µL of cyclohexane. Submerge a single MOF crystal into this solution and incubate at 50 °C for 24–48 hours to allow guest diffusion[5].

  • Data Collection: Mount the host-guest complex on a diffractometer and collect SCXRD data at 100 K.

  • Self-Validating System: The success of the templating is validated during the electron density mapping phase. The protocol is verified when the residual

    
     difference map reveals continuous, identifiable electron density within the MOF voids corresponding to the analyte, rather than disordered solvent noise[4].
    
Method C: Microcrystal Electron Diffraction (MicroED)

Mechanism & Causality: When an analyte can only form sub-micron powders (invisible to light microscopy), X-ray diffraction lacks the necessary interaction strength. Electrons interact with matter orders of magnitude more strongly than X-rays, allowing atomic-resolution data to be extracted from nanocrystals[6]. Continuous rotation of the sample during exposure is critical, as it integrates intensities across the reciprocal lattice, mitigating the dynamical scattering (multiple scattering events) that otherwise ruins static electron diffraction data[7].

Step-by-Step Protocol:

  • Nanocrystal Generation: Rapidly precipitate the analyte by injecting a concentrated solution into an anti-solvent at cryogenic temperatures, forming a suspension of nanocrystals (~100–500 nm)[6].

  • Grid Preparation: Deposit 2 µL of the suspension onto a holey carbon TEM grid, blot excess liquid, and plunge-freeze in liquid ethane[7].

  • Data Collection: Load the grid into a Cryo-TEM operating at 200 kV. Locate a target nanocrystal and collect diffraction data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector[8].

  • Self-Validating System: The workflow validates itself through data reduction statistics. If dynamical scattering or radiation damage is too high, the

    
     and 
    
    
    
    values will degrade rapidly. High-quality continuous rotation data will yield
    
    
    values comparable to standard X-ray crystallography, allowing structural solution via direct methods[6].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to low-melting small molecules:

Performance MetricOHCD-SCXRD (In Situ)Crystalline Sponge (CSM)MicroED (Cryo-TEM)
State of Matter Required Neat Liquid / Meltable SolidLiquid, Oil, or SolutionNanocrystalline Powder
Sample Amount Required ~2–5 mg~1–5 µg< 1 ng (per grid)
Data Collection Time 4–12 hours (incl. annealing)2–4 hours (post-soaking)< 5 minutes
Typical Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 Å (Host dependent)~0.8 – 1.0 Å
Absolute Configuration Yes (Anomalous dispersion)Yes (Heavy atom host phasing)Yes (Dynamical refinement)
Primary Technical Hurdle Overcoming glass formationHost framework disorderDynamical scattering artifacts

Decision Matrix & Conclusion

For the structural determination of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane:

  • Opt for OHCD-SCXRD if you have milligram quantities of the neat liquid and require the absolute, unperturbed molecular geometry. It remains the gold standard for accuracy, provided the kinetic barrier of glass formation can be overcome via laser annealing.

  • Opt for the Crystalline Sponge Method if the analyte is highly resistant to freezing, or if it has been isolated from a complex mixture (e.g., a degradation study) yielding only microgram quantities[5].

  • Opt for MicroED if the compound spontaneously forms a microcrystalline powder upon crashing out of solution. MicroED offers unprecedented speed and requires the absolute minimum amount of sample mass[8].

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL
  • Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH URL
  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks Source: PMC - NIH URL
  • Application of the crystalline sponge method for structure determination of persistent organic pollutants of agrochemical degradation products Source: Rigaku URL
  • Crystalline Sponge Method: Recent Updates and Applications Source: IUCr Journals URL
  • Crystalline sponge method Source: The University of Tokyo URL
  • “Conformational lock” via unusual intramolecular C-F···O=C and C-H···Cl-C parallel dipoles observed in in situ cryocrystallized liquids Source: ResearchGate URL
  • In situ Crystallization of Low-Melting Ionic Liquids Source: ACS Publications URL

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Isomer Separation

In the fields of pharmaceutical development and chemical synthesis, the precise separation and quantification of positional isomers are of paramount importance. Isomers often exhibit vastly different pharmacological, toxicological, and physical properties. The target molecule, (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, presents a typical challenge: a polysubstituted aromatic ring leading to several possible positional isomers, each with subtle differences in their physicochemical profiles.

A thorough search of existing literature and chromatographic databases reveals no specific retention time data for the isomers of this compound. This is not an uncommon scenario when working with novel chemical entities. Therefore, this guide is structured to empower the analytical scientist to develop a separation method from the ground up, relying on a deep understanding of chromatographic principles and the predictable influence of molecular structure on retention behavior.

Part 1: Fundamental Principles of Aromatic Isomer Separation

Chromatographic separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent or carrier gas)[1]. For isomers, which share the same mass and elemental composition, separation relies entirely on exploiting subtle differences in their physical and chemical properties, such as polarity, boiling point, and shape[2].

Positional isomers of substituted benzenes, like our target compound, often have very similar polarities and boiling points, making them challenging to separate[3][4]. The key to success lies in selecting a chromatographic system that can interact with these subtle differences. The primary interaction mechanisms we can exploit are:

  • Hydrophobic (Van der Waals) Interactions: Governs retention in reversed-phase chromatography.

  • Dipole-Dipole Interactions: Differences in the net dipole moment between isomers can be a powerful separation tool.

  • π-π Interactions: The electron-rich aromatic ring of the analyte can interact with specific stationary phases that also contain aromatic moieties[5][6].

  • Steric or Shape Selectivity: The three-dimensional shape of an isomer and its ability to interact with the stationary phase can influence retention[7].

Part 2: Structural Analysis and Predicted Chromatographic Behavior

The structure of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane contains several key features that will dictate its chromatographic behavior:

  • Aromatic Ring: Provides a basis for hydrophobic and π-π interactions.

  • Ethoxy Group (-OCH₂CH₃): An electron-donating group that adds polarity and potential for hydrogen bonding.

  • Fluoro Group (-F): A highly electronegative atom that creates a strong dipole and can participate in unique interactions with fluorinated stationary phases[7][8][9].

  • Methylsulfane Group (-SCH₃): A polarizable sulfur-containing group that contributes to the molecule's overall polarity.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group.

The relative positions of these substituents determine the overall dipole moment and steric accessibility of the polar groups for interaction with the stationary phase. For instance, an isomer where the polar groups are symmetrically opposed may have a lower net dipole moment than one where they are clustered on one side of the molecule.

Part 3: Proposed Methodologies for Isomer Separation

We will propose two orthogonal chromatographic techniques, HPLC and GC, providing a comprehensive approach to separating the target isomers.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar compounds, reversed-phase HPLC is the method of choice[10]. To enhance the separation of aromatic positional isomers, we will leverage π-π interactions by using a specialized stationary phase.

Experimental Protocol: HPLC Method

  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column Selection: A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is recommended. PFP phases are particularly effective for separating halogenated aromatic compounds due to multiple interaction mechanisms including π-π, dipole-dipole, and charge transfer[7][11][12].

    • Example Column: Waters CSH Fluoro-Phenyl, Phenomenex Kinetex F5, or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol. Methanol can sometimes enhance π-π interactions compared to acetonitrile[6].

  • Gradient Elution: A gradient elution is necessary to effectively resolve isomers with different polarities and to ensure that all compounds elute in a reasonable time[13].

    • Initial Conditions: Start with a high aqueous percentage (e.g., 95% A) to retain the compounds.

    • Gradient: Linearly increase the organic solvent (B) concentration. A shallow gradient is often required for isomer separation.

    • Example Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column.

  • Column Temperature: 35 °C. Temperature can affect selectivity and should be controlled.

  • Detection: UV detection at 254 nm, or a more specific wavelength if the compound's chromophore is known.

  • Sample Preparation: Dissolve the sample mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).

Methodology 2: Gas Chromatography (GC)

If the isomers are thermally stable and sufficiently volatile, GC offers high-resolution separation, particularly with long capillary columns[14]. The choice of a sulfur-specific detector can provide excellent sensitivity and selectivity.

Experimental Protocol: GC Method

  • GC System: A gas chromatograph equipped with a capillary split/splitless inlet, a programmable oven, and a suitable detector.

  • Column Selection: A mid-polarity stationary phase offers a good balance of dispersive and dipole interactions. A poly(5% diphenyl-95% dimethylsiloxane) phase is a robust starting point.

    • Example Column: Agilent DB-5ms, Restek Rxi-5ms, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 5 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Inlet: Splitless injection at 250 °C to ensure complete vaporization without degradation.

  • Detector: A Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is highly recommended for selective and sensitive detection of the methylsulfane moiety, which simplifies the chromatogram by eliminating non-sulfur-containing impurities[15][16]. Alternatively, a Mass Spectrometer (MS) can be used for both detection and identification[17].

  • Sample Preparation: Dissolve the sample mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.

Part 4: Comparative Analysis and Predicted Elution Order

While experimental verification is essential, we can predict the likely elution order of the isomers based on fundamental principles. The exact retention times will depend on the final optimized conditions, but the relative order can often be inferred.

Isomer Position (Hypothetical)Predicted RP-HPLC Elution OrderJustificationPredicted GC Elution OrderJustification
Isomer A (e.g., Fluoro ortho to Ethoxy)First Increased exposure of polar groups (F, O) leads to higher polarity and less retention on a non-polar stationary phase.Last Intramolecular hydrogen bonding or strong dipole interactions may increase the boiling point, leading to longer retention.
Isomer B (e.g., Fluoro para to Ethoxy)Middle Intermediate polarity due to the symmetrical arrangement of polar groups, leading to a moderate net dipole moment.Middle Boiling point is expected to be intermediate, influenced by the overall molecular symmetry and dipole moment.
Isomer C (e.g., Fluoro meta to Ethoxy)Last The arrangement of substituents may lead to a less polar overall structure or steric shielding of polar groups, increasing hydrophobicity and retention.First A less symmetrical structure might lead to a lower boiling point compared to more ordered isomers, resulting in earlier elution[18][19].

Disclaimer: This table presents a hypothetical scenario. The actual elution order is dependent on the specific isomer structures and must be confirmed experimentally.

Part 5: Workflow Visualization

The following diagrams illustrate the logical workflow for method development and the interplay of factors influencing separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Initial Method Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyze Analyte Structure (Polarity, pKa, MW, Volatility) C Choose Chromatographic Mode (GC vs. HPLC) A->C B Review Existing Literature (Related Compounds) B->C D Select Initial Column & Mobile Phase (e.g., C18/PFP for HPLC, DB-5 for GC) C->D E Perform Initial Screening Runs D->E F Adjust Mobile Phase / Temp. Program E->F G Evaluate Peak Shape & Resolution F->G Poor Resolution H Fine-tune Gradient / Ramp Rate G->H I Method Validation (Robustness, Linearity, etc.) G->I Good Separation H->E Re-evaluate J Final Method Documented I->J

Caption: A structured workflow for chromatographic method development.

RetentionFactors cluster_Isomer Isomer Structural Properties cluster_Forces Intermolecular Forces cluster_Outcome Chromatographic Outcome Polarity Overall Polarity Hydrophobic Hydrophobic Interactions Polarity->Hydrophobic DipoleDipole Dipole-Dipole Polarity->DipoleDipole Dipole Dipole Moment Dipole->DipoleDipole Shape Molecular Shape (Steric Hindrance) Shape->Hydrophobic Access to interaction sites PiPi π-π Stacking Shape->PiPi BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime GC Principle Hydrophobic->RetentionTime RP-HPLC Principle PiPi->RetentionTime DipoleDipole->RetentionTime

Caption: Relationship between isomer properties and retention time.

Conclusion

While the absence of pre-existing data for the chromatographic separation of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane isomers presents an initial hurdle, it is one that can be systematically overcome. By applying the fundamental principles of chromatography and making informed choices based on the structural characteristics of the analytes, a robust and reliable separation method can be developed. The proposed HPLC and GC methodologies in this guide provide excellent and experimentally-grounded starting points. The key to success will be a systematic optimization of the column chemistry, mobile phase composition, and temperature, guided by the principles of exploiting the subtle, yet significant, differences between the positional isomers.

References

  • MDPI. (2023). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Available at: [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (1994).
  • ResearchGate. (n.d.). Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. Available at: [Link]

  • PubMed. (2023). Quantitative Structure-Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Available at: [Link]

  • USGS.gov. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Available at: [Link]

  • PubMed. (2010). Quantitative structure-retention relationships of polycyclic aromatic hydrocarbons gas-chromatographic retention indices. Available at: [Link]

  • Taylor & Francis Online. (2006). Quantitative Structure-Retention Relationships for Gas Chromatographic Retention Indices of Alkylbenzenes with Molecular Graph Descriptors. Available at: [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. (2023). (PDF) Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Available at: [Link]

  • PubMed. (2000). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Available at: [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available at: [Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.).
  • PubMed. (2003). Isothermal Kováts retention indices of sulfur compounds on a poly(5% diphenyl-95% dimethylsiloxane) stationary phase. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • A RETENTION INDEX SCHEME FOR USE WITH SULFUR SPECIFIC DETECTORS. (2002). Proc. Fla.
  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • ResearchGate. (n.d.). Retention Indices for Identification of Aroma Compounds by GC: Development and Application of a Retention Index Database. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022).
  • PMC. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A process of method development: A chromatographic approach. Available at: [Link]

  • Wikipedia. (n.d.). Kovats retention index. Available at: [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • PubMed. (1997). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.
  • Longdom Publishing. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Prediction of the Elution Profile of Aromatic Compounds in RP‐HPLC. Available at: [Link]

  • Shodex. (n.d.). Column Recommendations for Cleanup and Separation of Sulfonated PAH Isomers in Produced Water. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available at: [Link]

  • SciSpace. (n.d.). Principles of Chromatography Method Development. Available at: [Link]

  • PMC. (2016). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Available at: [Link]

  • SciSpace. (n.d.). The influence of the aromatic character in the gas chromatography elution order. Available at: [Link]

  • Nazarbayev University. (2016). The influence of the aromatic character in the gas chromatography elution order: the case of polycyclic aromatic hydrocarbons. Available at: [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Available at: [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Available at: [Link]

  • Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Available at: [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. Available at: [Link]

  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. (2009).
  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Compound: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane Functional Class: Halogenated Aromatic Thioether (Sulfide) Primary Operational Risks:

  • Stench (Olfactory Hazard): The methyl-sulfane (-SMe) moiety is prone to volatilization, causing significant odor complaints even at low ppm.

  • Combustion Byproducts: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) .

  • Waste Classification: Must be treated as Halogenated Organic Waste .

Core Directive: Do not dispose of this compound in general organic waste streams without prior segregation. The presence of fluorine requires specific incineration capabilities (scrubbers), and the sulfur content requires odor mitigation.

Pre-Disposal Treatment: Odor Quenching (Bench Scale)

Why this matters: Thioethers are notorious for "sticking" to waste containers and fume hoods. Pre-treatment prevents false "gas leak" alarms in your facility.

Mechanism: Electrophilic oxidation of the sulfide sulfur to a sulfoxide or sulfone, which are non-volatile and odorless.

Reagent: Sodium Hypochlorite (10-15% Bleach) or Hydrogen Peroxide (30%). Note: Hypochlorite is kinetically faster.[1]

Protocol: Oxidative Quenching
  • Preparation: Perform in a functioning fume hood.

  • Dilution: If the waste is a concentrated oil/solid, dissolve it in a minimal amount of acetonitrile or acetone.

  • Oxidation: Slowly add an excess of dilute bleach (NaOCl) to the solution.

    • Observation: A mild exotherm indicates the oxidation of sulfide (

      
      ) to sulfoxide (
      
      
      
      ).
  • Verification: Allow to stir for 15-20 minutes. The characteristic "rotten cabbage" or garlic odor should disappear.

  • Disposal: Pour the quenched mixture into the Halogenated Aqueous/Organic waste container.

Waste Stream Classification & Logistics

Failure to classify fluorinated compounds correctly can damage standard incinerators due to HF corrosion.

ParameterSpecificationOperational Action
RCRA Status Likely D001 (Ignitable) if in solvent; Halogenated Label as "Flammable, Halogenated".
Halogen Content Contains Fluorine DO NOT mix with Non-Halogenated solvents (e.g., pure acetone/methanol waste).
Incineration Requires HF ScrubbersShip to facility capable of High-Temperature Incineration with acid gas scrubbing.
Segregation Acid SensitiveKeep away from strong acids to prevent theoretical H₂S generation (though -SMe is relatively stable).

Operational Workflows (Visualized)

Diagram 1: Waste Stream Decision Logic

This decision tree ensures the compound reaches the correct incineration facility, preventing regulatory fines and equipment damage.

WasteLogic Start Waste Generation: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane IsPure Is the waste pure substance or concentrated solution? Start->IsPure OdorCheck Is odor detectable? IsPure->OdorCheck Yes Segregate Segregate into HALOGENATED Waste Stream IsPure->Segregate Dilute/Mixed Stream Oxidize PROTOCOL A: Oxidative Quenching (Add 10% NaOCl) OdorCheck->Oxidize Yes (Strong Stench) OdorCheck->Segregate No (Already Quenched) Oxidize->Segregate Post-Reaction Label Label: 'Contains Organic Fluorine & Sulfur' Segregate->Label Incinerate Final Disposal: High-Temp Incineration (w/ HF Scrubbers) Label->Incinerate

Caption: Logic flow for segregating fluorinated thioethers to ensure proper downstream incineration.

Diagram 2: Spill Cleanup & Odor Neutralization

A specific workflow for benchtop spills to prevent facility-wide odor contamination.

SpillResponse Spill Spill Detected Absorb 1. Absorb (Vermiculite/Charcoal) Spill->Absorb Bleach 2. Apply Oxidant (10% Bleach Spray) Absorb->Bleach Spray over absorbent Wait 3. Wait 15 Mins (Oxidation to Sulfoxide) Bleach->Wait Collect 4. Double Bag (Seal to contain vapors) Wait->Collect Bin 5. Halogenated Solid Waste Collect->Bin

Caption: Step-by-step spill response focusing on immediate odor neutralization.

Scientific Rationale & Troubleshooting

Why Bleach (NaOCl) over Peroxide (H₂O₂)? While both are effective oxidants, Sodium Hypochlorite (NaOCl) generally exhibits faster kinetics for the oxidation of sulfides to sulfoxides in organic waste mixtures. This is critical in a spill scenario where immediate vapor suppression is required [1].

The Fluorine Factor: The "2-fluoro" substituent on the phenyl ring creates a carbon-fluorine bond that is extremely stable. Standard combustion without scrubbers releases Hydrogen Fluoride (HF), a corrosive gas that damages incinerator linings and violates EPA emission standards for standard organic waste streams. This is why the "Halogenated" tag is non-negotiable [2].

Troubleshooting:

  • Issue: Waste container is pressurizing.

  • Cause: Excess oxidant (bleach) reacting with other organics in the waste jug.

  • Solution: Quench the thioether in a separate beaker before adding to the main waste carboy. Allow gas evolution to cease before capping.

References

  • American Chemical Society (ACS). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. (2025).[1][2][3][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Updated 2024).[2][6] Retrieved from [Link]

Sources

Personal protective equipment for handling (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Executive Summary

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 2635937-77-6) is a highly specialized fluorinated aryl thioether utilized as an advanced building block in medicinal chemistry and pharmaceutical drug development[1]. Due to the presence of the methyl sulfide moiety, this compound presents significant handling and logistical challenges. These are primarily related to its potent odor, its potential for releasing toxic 2 upon decomposition, and its environmental toxicity[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, storage, and disposal of this reactive intermediate.

Physicochemical & Hazard Causality Profile

To design an effective safety protocol, one must understand the molecular behavior and causality behind the hazards of fluorinated aryl sulfides.

  • Thermal Decomposition & Toxicity : Under extreme heat or strong acidic conditions, the C-S bond can cleave, releasing highly toxic 3[3]. H2S is a severe inhalation hazard that causes mucous membrane irritation and, at high concentrations, olfactory fatigue and fatal unconsciousness[4]. Furthermore, the presence of the fluorine atom introduces the risk of hydrogen fluoride (HF) gas generation upon combustion.

  • Odor & Volatility : The unoxidized sulfur atom in the thioether linkage possesses lone-pair electrons that interact strongly with human olfactory receptors, resulting in an exceptionally low odor threshold typical of organic sulfides.

  • Oxidation Potential : The sulfide moiety is highly susceptible to oxidation. While this presents a reactive hazard when mixed with incompatible strong oxidizers (e.g., concentrated nitric acid), we actively leverage this exact chemical vulnerability for safe decontamination by5[5].

Personal Protective Equipment (PPE) Matrix

The following PPE is strictly required. The causality behind these choices is rooted in the physical permeation properties of organic sulfides.

PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (≥0.11 mm thickness)Organic sulfides rapidly permeate standard thin latex. Butyl rubber provides superior resistance to non-polar organic sulfur compounds.
Eye Protection Tight-fitting chemical splash gogglesProtects against liquid micro-droplets and .
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesMandatory if handling outside a fume hood. 3 before inhalation[3].
Body Protection Flame-retardant lab coat (e.g., Nomex) & closed-toe shoesPrevents skin contact and 2 of combustible vapors[2].

Experimental Protocol: Safe Handling Workflow

This protocol operates as a self-validating system: successful execution is confirmed by the complete absence of sulfurous odors outside the fume hood and the maintenance of a stable, inert reaction environment.

Phase 1: Pre-Operational Setup

  • Ventilation Verification : Ensure the fume hood face velocity is operating between 80-120 feet per minute (fpm). .

  • Equipment Preparation : Pre-weighing should be done using a sealed analytical balance enclosure. Alternatively, use the "tare and transfer" method inside the fume hood using a closed vial.

  • Quench Bath Preparation : Prepare a 10% (v/v) aqueous sodium hypochlorite (bleach) solution in a secondary container within the hood.5 for contaminated spatulas or glassware[5].

Phase 2: Handling and Transfer

  • Don PPE : .

  • Container Opening : Open the reagent bottle slowly inside the fume hood to release any accumulated vapor pressure.

  • Transfer : Use a dedicated, disposable glass pipette (if liquid) or a clean metal spatula (if solid). Immediately transfer the required mass/volume into the reaction vessel.

  • Sealing & System Validation : Cap the reaction vessel tightly. Flush the headspace with an inert gas (Nitrogen or Argon). Validation Step: A successful inert flush is validated by the absence of pressure build-up or discoloration of the sulfide over time, indicating no autoxidation has occurred.

Decontamination and Waste Disposal Plan

Organic sulfides are notorious for their persistent stench, which can contaminate a laboratory environment for weeks. The most effective method for decontamination is the chemical oxidation of the volatile sulfide to its corresponding sulfoxide or sulfone, which drastically reduces volatility and eliminates the odor.

Step-by-Step Decontamination:

  • Glassware Quenching : 5 into the pre-prepared 10% sodium hypochlorite (bleach) bath[5].

  • Oxidation Reaction : Allow the equipment to soak for a minimum of 2 hours.5[5].

  • Validation & Rinsing : Validation Step: Verify the complete absence of sulfurous odor from the glassware. Once neutralized, rinse the glassware with copious amounts of water, followed by an acetone wash.

  • Waste Segregation : Do not mix sulfide waste with heavy metals or acids. Dispose of the oxidized bleach solution in a designated aqueous basic waste container.4 for professional incineration[4].

Workflow Visualization

Workflow Start Receipt & Storage (Inert Atmosphere) PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Fume Hood Operations (Min 80-120 fpm) PPE->Hood Transfer Chemical Transfer (Closed System) Hood->Transfer Spill Spill / Contamination? Transfer->Spill Decon Bleach Oxidation (10% NaClO Quench) Spill->Decon Yes Waste Halogenated Sulfur Waste Disposal Spill->Waste No Decon->Waste

Operational and decontamination workflow for fluorinated aryl sulfides.

References

  • SafeCollege SDS. "Safety Data Sheet: Precautions for safe handling (Organic Sulfides)". Available at:[Link]

  • Hess Corporation. "Safety Data Sheet - Hess Corporation". Available at: [Link]

  • AMP Home Page. "Hydrogen Sulfide H2S Safety Data Sheet SDS P4611". Available at:[Link]

  • ResearchGate (Journal of Organic Chemistry). "Accelerated Oxidation of Organic Sulfides by Microdroplet Chemistry". Available at:[Link]

Sources

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